Product packaging for Dihydrocaffeic Acid(Cat. No.:CAS No. 71693-95-3)

Dihydrocaffeic Acid

Cat. No.: B7770245
CAS No.: 71693-95-3
M. Wt: 182.17 g/mol
InChI Key: DZAUWHJDUNRCTF-UHFFFAOYSA-N
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Description

3-(3,4-dihydroxyphenyl)propanoic acid is a monocarboxylic acid that is 3-phenylpropionic acid substituted by hydroxy groups at positions 3 and 4. Also known as dihydrocaffeic acid, it is a metabolite of caffeic acid and exhibits antioxidant activity. It has a role as an antioxidant and a human xenobiotic metabolite. It is functionally related to a 3-phenylpropionic acid. It is a conjugate acid of a 3-(3,4-dihydroxyphenyl)propanoate.
3-(3,4-Dihydroxyphenyl)propionic acid has been reported in Pyrrosia petiolosa, Lindera glauca, and other organisms with data available.
metabolite of caffeic acid;  RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B7770245 Dihydrocaffeic Acid CAS No. 71693-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAUWHJDUNRCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221919
Record name Dihydrocaffeic acid
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 3,4-Dihydroxyhydrocinnamic acid
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Solubility

428 mg/mL
Record name 3,4-Dihydroxyhydrocinnamic acid
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CAS No.

1078-61-1, 71693-95-3
Record name Dihydrocaffeic acid
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Record name 3,4-Dihydroxyphenylpropionic acid
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Record name Hydrocaffeic acid polymer
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Record name Dihydrocaffeic acid
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Record name 3-(3,4-dihydroxyphenyl)propionic acid
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Record name 3-(3,4-DIHYDROXYPHENYL) PROPIONIC ACID
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Record name 3,4-Dihydroxyhydrocinnamic acid
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Melting Point

136 °C
Record name 3,4-Dihydroxyhydrocinnamic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Dihydrocaffeic Acid: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid that has garnered significant interest in the scientific community. As a metabolite of the widely consumed caffeic acid and other polyphenols, DHCA is present in various natural sources and exhibits a range of biological activities.[1] Its antioxidant, anti-inflammatory, and neuroprotective properties make it a compelling candidate for further investigation in the fields of pharmacology and drug development. This technical guide provides a detailed overview of the physicochemical properties of this compound, standardized experimental protocols for their determination, and an exploration of its interactions with key cellular signaling pathways.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
Appearance White to beige to orange powder[3]
Melting Point 136-139 °C[4]
Boiling Point 418 °C (predicted)[4]
Solubility Soluble in water and ethanol; slightly soluble in DMSO and methanol; very limited solubility in nonpolar organic solvents.[3][4][5]Various
pKa (predicted) 4.75 ± 0.10[4]
logP (computed) -0.5[2]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for compound characterization. The following section outlines detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid organic compound can be determined using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: Finely powder a small amount of dry this compound using a mortar and pestle.

  • Capillary Tube Filling: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup (Thiele Tube):

    • Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Immerse the thermometer and attached capillary tube in the heating medium within the Thiele tube, making sure the open end of the capillary is above the liquid level.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents of the heating medium will ensure even heat distribution.

  • Observation: Observe the sample closely as the temperature rises. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Data Recording: The melting point is recorded as a range between these two temperatures. For a pure compound, this range should be narrow (1-2 °C).

Determination of Boiling Point

For liquid compounds, the boiling point can be determined using a similar capillary method. Since this compound is a solid at room temperature, this protocol would apply to its molten state or if it were a liquid under different conditions.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube or oil bath)

  • Liquid sample

Procedure:

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into the small test tube.

  • Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.

  • Apparatus Setup: Secure the test tube to a thermometer and immerse them in a heating bath.

  • Heating: Heat the bath slowly and uniformly.

  • Observation: As the liquid heats, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Data Recording: Note the temperature at which this rapid stream of bubbles is observed. This is the boiling point of the liquid.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a compound in a particular solvent.

Apparatus:

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Solvent (e.g., distilled water)

  • This compound

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent (e.g., water).

  • Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge an aliquot of the suspension to separate the undissolved solid from the saturated solution.

  • Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with the solvent as necessary.

  • Quantification: Determine the concentration of this compound in the diluted solution using a suitable analytical method such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the weak acid as it is titrated with a strong base.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of this compound of known concentration

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a known volume of deionized water in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

  • Titration: Record the initial pH of the this compound solution. Begin adding the NaOH solution in small, known increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve.

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Apparatus:

  • Separatory funnels or glass vials with screw caps

  • Shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC or UV-Vis spectrophotometer)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • This compound

Procedure:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and then separating the layers.

  • Sample Preparation: Dissolve a known amount of this compound in either the aqueous or the octanol phase.

  • Partitioning: Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

  • Equilibration: Shake the mixture for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Analysis: Carefully sample each phase and determine the concentration of this compound in both the aqueous and octanol layers using an appropriate analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these interactions is critical for elucidating its mechanism of action and therapeutic potential.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This compound has been shown to interfere with the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[6] Specifically, this compound can reduce the phosphorylation of p38, thereby inhibiting its downstream signaling cascade. This inhibitory action contributes to its anti-inflammatory and protective effects against cellular damage.[6]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Receptor Receptor UVB->Receptor ROS ROS Receptor->ROS p38_MAPK p38 MAPK ROS->p38_MAPK p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38_MAPK->Transcription_Factors DHCA This compound DHCA->p_p38_MAPK Inhibition Gene_Expression Gene Expression (Apoptosis, MMPs) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the p38 MAPK pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. This compound has been demonstrated to suppress the activation of the NF-κB pathway.[7][8][9] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. By inhibiting IκBα degradation, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[10]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB p_IkBa p-IκBα IkBa_NFkB->p_IkBa Phosphorylation NFkB NF-κB p_IkBa->NFkB Degradation of IκBα NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation DHCA This compound DHCA->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. Phenolic compounds, including likely metabolites like this compound, are known to activate this pathway, contributing to their antioxidant effects.[11]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation DHCA This compound DHCA->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nucleus->ARE Binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression

Caption: this compound activates the Nrf2-ARE pathway.

Insulin/IGF-1 Signaling Pathway

The insulin/insulin-like growth factor 1 (IGF-1) signaling pathway plays a crucial role in growth, metabolism, and longevity. While direct studies on this compound's interaction with this pathway are limited, its precursor, caffeic acid, has been shown to modulate it.[12][13] Caffeic acid can increase the levels of IGF-1 and the phosphorylation of its receptor (IGF-1R), suggesting a potential for this compound to also influence this pathway, which is implicated in its neuroprotective effects.[12][13]

IGF1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K MAPK_pathway MAPK Pathway (Ras-Raf-MEK-ERK) IGF1R->MAPK_pathway Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival MAPK_pathway->Cell_Survival DHCA This compound (potential effect) DHCA->IGF1R Potential Modulation

Caption: Potential modulation of the IGF-1 signaling pathway by this compound.

Conclusion

This compound presents a compelling profile for further research and development. Its well-defined physicochemical properties provide a solid foundation for formulation and pharmacokinetic studies. Furthermore, its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular protection underscores its therapeutic potential. This technical guide serves as a comprehensive resource for scientists and researchers, providing essential data and methodologies to facilitate continued investigation into the promising biological activities of this compound.

References

Dihydrocaffeic Acid in the Plant Kingdom: A Technical Guide to its Natural Occurrence, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a phenolic acid metabolite of caffeic and chlorogenic acids, is a naturally occurring phytochemical found across a diverse range of plant species. While often present in minor quantities compared to its unsaturated counterpart, caffeic acid, DHCA has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound in plants, details its biosynthetic origins, presents methodologies for its extraction and quantification, and explores its potential signaling roles within the plant, drawing parallels from the well-understood functions of the broader phenylpropanoid pathway. This document is intended to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug development seeking to explore the therapeutic and industrial potential of this promising bioactive compound.

Natural Sources and Occurrence of this compound

This compound has been identified in a variety of plant families, including fruits, medicinal herbs, and even in transformed root cultures. Its presence has been confirmed in species from the Asteraceae, Lamiaceae, Brassicaceae, and Rosaceae families, among others. The concentration of DHCA can vary significantly depending on the plant species, the part of the plant analyzed, and the specific environmental conditions. The following table summarizes the quantitative occurrence of this compound in various plant sources as reported in the scientific literature.

Plant SpeciesFamilyPlant PartConcentrationReference(s)
Polyscias murrayiAraliaceaeFlowers352.32 mg/kg fresh weight[1][2]
Olea europaea (Black olives)OleaceaePericarp1.790 ± 0.030 g/kg dry weight[1][2]
Olea europaea (Brine from black olives)OleaceaeBrine0.183 ± 0.001 g/L[1][2]
Nepeta teydea (Hairy roots)LamiaceaeTransformed roots10.53 mg/kg freeze-dried roots[1][2]
Rosa roxburghiiRosaceaeConcentrated juice0.3 g/L[1][2]
Salicornia herbacea (Glasswort)AmaranthaceaeAerial parts36.6–85.1 mg/100 g dry weight (as quinic acid ester)[3]
Lindera glaucaLauraceaeAerial part0.306 mg/kg dry weight[1][2]
Isatis tinctoria (Dyer's woad)BrassicaceaeLeaves0.03 mg/kg dry weight[1][2]
Matricaria recutitaAsteraceaeWhite ray floretsNot specified[1][2]
Gynura bicolorAsteraceaeFresh aerial partsNot specified[1][2]
Selaginella stautonianaSelaginellaceaeWhole grassesNot specified[1][2]

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites. The precursor for this pathway is the aromatic amino acid L-phenylalanine, which is produced via the Shikimate pathway. While the complete, detailed metabolic route for DHCA formation has not been definitively elucidated, a simplified pathway has been proposed.[1] This pathway involves the conversion of L-phenylalanine to caffeic acid, which is then reduced to form this compound.

This compound Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine ... trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Dihydrocaffeic_Acid This compound Caffeic_Acid->Dihydrocaffeic_Acid

Figure 1. Simplified proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Plant Material (General Protocol)

This protocol outlines a general method for the extraction of this compound and other phenolic compounds from plant tissues, which can be adapted based on the specific plant matrix.

Materials:

  • Fresh or freeze-dried plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Mortar and pestle or a laboratory blender

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Homogenize a known weight of the plant material (e.g., 1-5 g) in a suitable volume of 80% methanol (e.g., 20-50 mL).

  • The extraction can be facilitated by ultrasonication for 15-30 minutes or by maceration with continuous stirring for several hours at room temperature.

  • Centrifuge the mixture at approximately 4000 rpm for 15 minutes to pellet the solid plant debris.

  • Carefully decant the supernatant. The extraction process can be repeated on the pellet to ensure exhaustive extraction of phenolic compounds.

  • Combine the supernatants and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The concentrated extract can be redissolved in a known volume of the initial mobile phase for HPLC analysis.

  • Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section provides a representative HPLC method for the quantification of this compound in plant extracts. Method parameters should be optimized and validated for each specific application.

Instrumentation:

  • HPLC system equipped with a diode-array detector (DAD) or a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or acetic acid (analytical grade)

  • Deionized water (Milli-Q or equivalent)

  • This compound analytical standard

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient can be employed, for example: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-35 min, 30-60% B; 35-40 min, 60-5% B; followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: this compound can be monitored at approximately 280 nm.

Quantification:

  • Prepare a stock solution of the this compound standard in methanol.

  • Generate a calibration curve by preparing a series of dilutions of the stock solution and injecting them into the HPLC system.

  • Plot the peak area against the concentration of the standard to obtain a linear regression equation.

  • Inject the prepared plant extract and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Experimental_Workflow Plant_Material Plant Material (e.g., leaves, fruit, roots) Extraction Extraction (e.g., 80% Methanol, Sonication) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Concentration (Rotary Evaporation) Centrifugation->Concentration Reconstitution Reconstitution & Filtration Concentration->Reconstitution HPLC_Analysis HPLC-DAD Analysis Reconstitution->HPLC_Analysis Quantification Quantification (Calibration Curve) HPLC_Analysis->Quantification

Figure 2. General experimental workflow for the extraction and quantification of DHCA.

Signaling Pathways and Biological Roles in Plants

Direct research on the specific signaling pathways of this compound in plants is currently limited. However, its structural similarity to caffeic acid and its position within the phenylpropanoid pathway allow for informed hypotheses about its potential roles. The phenylpropanoid pathway is central to plant defense against pathogens and herbivores, as well as providing protection from abiotic stresses such as UV radiation.

Caffeic acid and its derivatives are known to act as signaling molecules and precursors to defense compounds like lignin and phytoalexins. It is plausible that this compound also participates in these defense responses, potentially acting as a modulator of redox signaling or as a substrate for further enzymatic modifications leading to other bioactive compounds. For instance, phenolic compounds can influence plant hormone signaling, including pathways involving auxins, abscisic acid, and jasmonates, which are crucial for growth, development, and stress responses.

Potential_Signaling_Roles DHCA This compound Antioxidant_Defense Antioxidant Defense (ROS Scavenging) DHCA->Antioxidant_Defense Hormone_Signaling Modulation of Hormone Signaling (e.g., Auxin, ABA, JA) DHCA->Hormone_Signaling Defense_Compounds Precursor to Defense Compounds? DHCA->Defense_Compounds Allelopathy Allelopathic Interactions? DHCA->Allelopathy Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylpropanoid_Pathway->DHCA

Figure 3. Postulated signaling and physiological roles of this compound in plants.

Further research is warranted to elucidate the precise molecular mechanisms by which this compound contributes to plant physiology and defense. Investigating its impact on gene expression related to stress responses and hormone signaling pathways will be crucial in uncovering its specific functions.

Conclusion

This compound is a widely distributed, albeit often minor, phenolic compound in the plant kingdom with significant potential for further scientific and commercial exploration. This guide has summarized its known natural sources, biosynthetic pathway, and provided a framework for its extraction and analysis. While its specific signaling roles in plants are yet to be fully uncovered, its position in the phenylpropanoid pathway suggests its involvement in crucial defense and stress-response mechanisms. The information presented herein provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this intriguing natural product.

References

Biosynthesis of Dihydrocaffeic Acid in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a metabolite of caffeic acid, is gaining significant attention for its antioxidant, anti-inflammatory, and cardioprotective properties. While naturally present in various plant sources, its production through microbial fermentation offers a promising, scalable, and sustainable alternative. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in microorganisms, focusing on metabolic engineering strategies, key enzymes, quantitative production data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development.

Introduction

This compound (3,4-dihydroxy-phenylpropanoic acid) is a phenolic acid and a reduced derivative of caffeic acid. It is a known microbial metabolite of caffeic and chlorogenic acids found in the human gut.[1][2][3] The biological activities of DHCA, including its potent antioxidant and anti-inflammatory effects, make it a compound of interest for pharmaceutical and nutraceutical applications.[4] Microbial biosynthesis presents an attractive route for the production of DHCA, leveraging engineered microorganisms to convert simple carbon sources into this high-value compound. This guide details the current understanding of the DHCA biosynthetic pathway in microorganisms and provides practical information for its production and analysis.

Biosynthesis Pathway of this compound

The microbial biosynthesis of this compound is a multi-step process that begins with the central carbon metabolism and proceeds through the shikimate pathway to produce aromatic amino acids, which are then converted to caffeic acid, the direct precursor of DHCA. The final step involves the reduction of the double bond in the side chain of caffeic acid.

Upstream Pathway: From Glucose to Caffeic Acid

The production of caffeic acid in engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae has been well-established.[5][6][7][8] The pathway typically starts from glucose and utilizes the shikimate pathway to synthesize L-tyrosine. L-tyrosine is then converted to p-coumaric acid, which is subsequently hydroxylated to yield caffeic acid.

The key enzymes in the caffeic acid biosynthesis pathway are:

  • Tyrosine Ammonia Lyase (TAL): Catalyzes the deamination of L-tyrosine to p-coumaric acid.

  • p-Coumarate 3-Hydroxylase (C3H) or 4-Hydroxyphenylacetate 3-Hydroxylase (HpaBC): Catalyzes the hydroxylation of p-coumaric acid to caffeic acid.

Final Step: Reduction of Caffeic Acid to this compound

The conversion of caffeic acid to this compound is catalyzed by an ene reductase (ER), also known as a double bond reductase. These enzymes are part of the Old Yellow Enzyme (OYE) family and are capable of asymmetrically reducing activated carbon-carbon double bonds.[9][10][11][12][13]

Several microbial ene reductases have shown activity on α,β-unsaturated carboxylic acids similar to caffeic acid, such as cinnamic acid and p-coumaric acid.[9][14] A promising candidate for this biotransformation is the 2-enoate reductase from the anaerobic bacterium Clostridium sporogenes.[14][15] Studies have shown that this enzyme can reduce aromatic enoates.[14] Lactic acid bacteria, such as Lactobacillus plantarum, have also been shown to reduce caffeic acid to this compound during fermentation processes.[2][16]

The overall proposed biosynthetic pathway from L-tyrosine to this compound is depicted below.

This compound Biosynthesis Pathway cluster_upstream Upstream Caffeic Acid Production cluster_final_step Final Reduction Step Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway L_Tyrosine L-Tyrosine Shikimate_Pathway->L_Tyrosine p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid Tyrosine Ammonia Lyase (TAL) Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid p-Coumarate 3-Hydroxylase (C3H) / 4-Hydroxyphenylacetate 3-Hydroxylase (HpaBC) Dihydrocaffeic_Acid This compound Caffeic_Acid->Dihydrocaffeic_Acid Ene Reductase (e.g., from Clostridium sporogenes)

Figure 1: Proposed biosynthetic pathway of this compound from glucose in a microbial host.

Quantitative Data on Production

While the microbial production of caffeic acid has been optimized to achieve high titers, data specifically on the fermentative production of this compound is limited. The following table summarizes reported production titers for the precursor, caffeic acid, in engineered E. coli and S. cerevisiae. These values indicate the potential for the upstream pathway to supply the precursor for DHCA production.

MicroorganismPrecursor/SubstrateProductTiter (mg/L)Reference
Escherichia coliGlucoseCaffeic Acid6170[17]
Escherichia coliGlucoseCaffeic Acid50.2[18]
Saccharomyces cerevisiaeGlucoseCaffeic Acid569.0[5]
Saccharomyces cerevisiaeL-TyrosineCaffeic Acid289.4[7]
Lactobacillus amylovorusWheat FlourThis compound1.2 (mg/kg of sourdough)[16]

Experimental Protocols

Heterologous Expression of Ene Reductase in E. coli

This protocol provides a general framework for the expression of a candidate ene reductase gene in E. coli.

Experimental Workflow for Ene Reductase Expression cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_analysis Analysis Gene_Synthesis 1. Gene Synthesis/ Codon Optimization Plasmid_Construction 2. Ligation into Expression Vector (e.g., pET) Gene_Synthesis->Plasmid_Construction Transformation 3. Transformation into Cloning Strain (e.g., DH5α) Plasmid_Construction->Transformation Expression_Strain_Transformation 4. Transformation into Expression Strain (e.g., BL21(DE3)) Transformation->Expression_Strain_Transformation Culture_Growth 5. Culture Growth (LB medium, 37°C) Expression_Strain_Transformation->Culture_Growth Induction 6. Induction with IPTG (e.g., 0.1-1 mM) Culture_Growth->Induction Protein_Expression 7. Protein Expression (e.g., 16-30°C, 4-16h) Induction->Protein_Expression Cell_Harvesting 8. Cell Harvesting (Centrifugation) Protein_Expression->Cell_Harvesting Cell_Lysis 9. Cell Lysis (Sonication) Cell_Harvesting->Cell_Lysis Protein_Analysis 10. SDS-PAGE Analysis Cell_Lysis->Protein_Analysis

Figure 2: General workflow for heterologous expression of an ene reductase in E. coli.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding the selected ene reductase (e.g., from Clostridium sporogenes) is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His-tag for purification.[19][20][21][22]

  • Transformation: The constructed plasmid is transformed into a cloning strain (e.g., E. coli DH5α) for plasmid propagation and verification. Subsequently, the verified plasmid is transformed into an expression strain (e.g., E. coli BL21(DE3)).[19][20]

  • Protein Expression: A single colony of the transformed expression strain is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C. The main culture is then inoculated with the starter culture and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-30°C) for 4-16 hours to enhance soluble protein expression.[21][23]

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice.

  • Protein Analysis: The expression of the recombinant protein is confirmed by SDS-PAGE analysis of the total cell lysate and the soluble fraction.

In Vitro Enzyme Assay for Caffeic Acid Reduction

This protocol describes an assay to determine the activity of the expressed ene reductase on caffeic acid.

Methodology:

  • Reaction Mixture: The reaction mixture (total volume of 1 mL) contains 100 mM potassium phosphate buffer (pH 7.0), 1 mM caffeic acid, 0.5 mM NADPH, and the cell-free extract or purified ene reductase.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C with shaking.

  • Sample Collection and Quenching: Aliquots are taken at different time points and the reaction is quenched by adding an equal volume of methanol or by acidification.

  • Analysis: The samples are centrifuged to remove any precipitate, and the supernatant is analyzed by HPLC to determine the concentration of this compound produced and the remaining caffeic acid.

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in fermentation broth or enzyme assay samples.

Methodology:

  • Sample Preparation: Fermentation broth samples are centrifuged to remove cells. The supernatant is then filtered through a 0.22 µm syringe filter before injection into the HPLC system. For enzyme assays, the quenched reaction mixture is centrifuged and the supernatant is filtered.[24][25]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[26][27]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).[26][28][29] A typical gradient might be:

      • 0-5 min: 10% B

      • 5-20 min: 10-50% B

      • 20-25 min: 50-90% B

      • 25-30 min: 90-10% B (where A is acidified water and B is acetonitrile/methanol)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 280 nm.

    • Column Temperature: 30°C.

  • Quantification: this compound is quantified by comparing the peak area of the sample with a standard curve generated from known concentrations of a pure this compound standard.

Conclusion and Future Perspectives

The microbial biosynthesis of this compound is a promising field with significant potential for the sustainable production of this valuable compound. The upstream pathway for the production of its precursor, caffeic acid, is well-established in several microbial hosts. The key to developing an efficient this compound production platform lies in the identification and engineering of a highly active and specific ene reductase for the final reduction step. Future research should focus on:

  • Screening and characterizing novel ene reductases from various microbial sources for their activity on caffeic acid.

  • Metabolic engineering of the host strain to improve cofactor (NADPH) availability for the reductase.

  • Optimization of fermentation conditions to enhance the production titer and yield of this compound.

  • Developing integrated bioprocessing strategies for the efficient recovery and purification of this compound.

By addressing these challenges, it will be possible to develop robust and economically viable microbial processes for the industrial-scale production of this compound for pharmaceutical and other applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Biological Activities of Dihydrocaffeic Acid

Introduction

This compound (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid that has garnered significant interest in the scientific community.[1][2][3] It is a primary metabolite of more complex dietary polyphenols, such as chlorogenic acid (CGA), which is abundant in coffee, fruits, and vegetables.[4][5][6] Following ingestion, CGA is metabolized by the gut microbiota into DHCA, which is then absorbed into systemic circulation, potentially leading to enhanced bioactivity.[1][4] This technical guide provides a comprehensive overview of the principal in vitro biological activities of DHCA, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The guide includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support further research and development.

Antioxidant Activity

This compound exhibits potent antioxidant activity, largely attributed to its catechol structure, which is effective at scavenging free radicals.[2][7][8] Its ability to donate hydrogen atoms or electrons allows it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2][7] In vitro studies consistently demonstrate DHCA's capacity to reduce oxidative stress in various cellular models.[1][2][7][9]

Quantitative Antioxidant Data

The antioxidant capacity of DHCA has been quantified using several standard assays. The following table summarizes key findings from various in vitro studies.

Assay TypeModel/SystemKey FindingsReference
DPPH Radical Scavenging Cell-freeDHCA demonstrates potent and dose-dependent scavenging activity.[9]
ABTS Radical Scavenging Cell-freeDHCA effectively scavenges ABTS•+ radicals.[7][7]
Cellular Antioxidant Activity (CAA) Caco-2 cellsDHCA shows superior antioxidant activity at lower concentrations compared to its precursor, chlorogenic acid.[4]
ROS Reduction L929 Fibroblasts (UVB-induced)DHCA (35 µM) significantly decreased intracellular ROS production.[7]
ROS Reduction HepG2 Cells (t-BOOH-induced)DHCA (0.2, 1, 10 µM) significantly decreased ROS generation and recovered glutathione (GSH) levels.[10][10]
Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[11] The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.[12]

  • Reaction Mixture : In a 96-well plate, add a specific volume of the test compound (DHCA) at various concentrations to the DPPH solution.[13] A negative control is prepared using the solvent instead of the test compound.[7]

  • Incubation : Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[7][12]

  • Measurement : Measure the absorbance of the solution at 517 nm using a microplate spectrophotometer.[7][13]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[7]

This assay assesses the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation : Generate the ABTS•+ radical by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[7][14] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[7][15]

  • Working Solution : Dilute the ABTS•+ solution with ethanol or a buffer to obtain an absorbance of 0.70 ± 0.05 at 734 nm.[7]

  • Reaction Mixture : Add a small volume of the DHCA test sample to the ABTS•+ working solution in a 96-well plate.[7]

  • Incubation : Incubate the mixture for a short period (e.g., 6-7 minutes) at room temperature in the dark.[7][15]

  • Measurement : Read the absorbance at 734 nm.[7][16]

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay.

Visualization: Antioxidant Mechanism

The following diagram illustrates the general mechanism of radical scavenging by a phenolic antioxidant like DHCA.

Antioxidant_Mechanism DHCA This compound (Phenolic Antioxidant) Stable_Radical Stabilized DHCA Radical DHCA->Stable_Radical Donates H• Radical Free Radical (e.g., R•) Neutral_Molecule Neutralized Molecule (e.g., RH) Radical->Neutral_Molecule Accepts H•

Mechanism of free radical scavenging by DHCA.

Anti-inflammatory Activity

DHCA has demonstrated significant anti-inflammatory properties in various in vitro models.[6][17] It can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][18]

Quantitative Anti-inflammatory Data

The table below summarizes the quantitative effects of DHCA on inflammatory markers in cell-based assays.

Assay TypeCell LineKey FindingsReference
Nitric Oxide (NO) Production RAW 264.7 (LPS-stimulated)DHCA exhibited significant, dose-dependent inhibition of nitrite production, surpassing chlorogenic acid, especially at lower concentrations. At 50 µM, DHCA's inhibitory effect was 150.9% greater than CGA's.[4]
Cytokine Secretion Human Peripheral Blood Mononuclear Cells (LPS-stimulated)Dihydroxylated phenolic acids, including DHCA, reduce lipopolysaccharide-stimulated cytokine secretion.[1]
Pro-inflammatory Gene Expression Rat Distal Colon Mucosa (DSS-induced colitis model)DHCA reduced the expression levels of IL-1β, IL-8, and TNF-α.[1]
Cartilage Degradation Markers Mouse Osteoarthritis Chondrocytes (IL-1β-induced)DHCA inhibited the IL-1β-induced upregulation of matrix metalloproteinases (MMPs) and counteracted the downregulation of aggrecan and collagen II.[17]
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is widely used to screen compounds for anti-inflammatory activity.

  • Cell Culture : Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Pre-treatment : Treat the cells with various concentrations of DHCA for a specified duration (e.g., 1-2 hours).

  • Inflammatory Stimulus : Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells, excluding the negative control group.

  • Incubation : Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay) :

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA) : The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant can be quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualization: NF-κB Signaling Pathway

DHCA has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases IkB_p P-IκBα (Degraded) NFkB_IkB->IkB_p DNA DNA NFkB->DNA Translocates to Nucleus DHCA This compound DHCA->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription

Inhibition of the NF-κB signaling pathway by DHCA.

Anticancer Activity

DHCA has shown promise as an anticancer agent by demonstrating selective cytotoxicity against various cancer cell lines while being less harmful to healthy cells.[19]

Quantitative Anticancer Data

The cytotoxic effects of DHCA on different cancer cell lines are summarized below.

Cell LineCancer TypeMetricValueReference
MCF-7 Breast CancerCC₅₀~150 µg/mL[19]
PC-3 Prostate CancerCC₅₀~200 µg/mL[19]
HCT-116 Colon CancerCC₅₀~250 µg/mL[19]
HepG2 Liver CancerCC₅₀>400 µg/mL[19]
HDFa Healthy Fibroblasts (Control)CC₅₀>400 µg/mL[19]

CC₅₀: The concentration of a compound that causes 50% cell death.

Experimental Protocol: MTT/MTS Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with a range of concentrations of DHCA (e.g., 18.75–150 µM) and a vehicle control (e.g., DMSO).[20]

  • Incubation : Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[20]

  • Reagent Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT) : If using MTT, add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals. This step is not required for MTS.

  • Measurement : Measure the absorbance of the colored solution at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The CC₅₀ value can then be determined through regression analysis.

Visualization: Cell Viability Assay Workflow

Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add DHCA (various concentrations) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT/MTS Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance E->F G 7. Calculate % Viability and CC50 Value F->G

Workflow for determining cell viability via MTT/MTS assay.

Neuroprotective Activity

DHCA has been shown to confer neuroprotective effects against toxicity induced by various stressors in neuronal cell models.[5][19] This activity is critical for its potential application in neurodegenerative diseases.

Quantitative Neuroprotective Data

The table below presents data on the protective effects of DHCA in a neuroblastoma cell line.

Assay TypeCell LineStressorKey FindingsReference
Cell Viability (MTT Assay) SH-SY5YAmyloid-β (Aβ) (0.625 µM)DHCA (18.75–37.5 µM) co-treatment improved cell viability by 19–26% compared to the Aβ-only group.[5][21][5][21]
Aβ Aggregation Inhibition SH-SY5YAmyloid-β (Aβ)A combination of DHCA and DHA (18.75 µM each) reduced Aβ aggregation by ~36%.[5][21][5][21]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses a compound's ability to protect neuronal cells from a neurotoxic insult.

  • Cell Culture and Differentiation : Seed human neuroblastoma SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated with retinoic acid (e.g., 10 µM) for several days.[22]

  • Induce Toxicity : Expose the cells to a neurotoxic agent, such as amyloid-β (Aβ) peptide (e.g., 0.625 µM) or hydrogen peroxide (H₂O₂), to induce cell death.[21][23]

  • Co-treatment : Simultaneously treat the cells with the neurotoxin and various non-cytotoxic concentrations of DHCA.[5][21]

  • Incubation : Incubate the cells for a defined period (e.g., 24 hours).[5][21]

  • Assess Viability : Measure cell viability using the MTT or a similar assay as described in Section 3.2. An increase in viability in the DHCA-treated groups compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.

  • ROS Measurement (Optional) : Intracellular ROS levels can be measured using probes like DCFH-DA to determine if the neuroprotective effect is linked to antioxidant activity.[11]

Visualization: Neuroprotection Experimental Workflow

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups (24h Incubation) cluster_analysis Analysis A SH-SY5Y Cells G1 Control (Cells only) A->G1 G2 Toxin Only (Cells + Toxin) A->G2 G3 Co-treatment (Cells + Toxin + DHCA) A->G3 B Neurotoxin (e.g., Amyloid-β) B->G2 B->G3 C DHCA Treatment C->G3 D Cell Viability Assay (MTT) G1->D G2->D G3->D E Compare Viability of G3 vs G2 D->E F Neuroprotection Confirmed E->F If Viability(G3) > Viability(G2)

Workflow for assessing the neuroprotective effect of DHCA.

Conclusion

This compound, a key metabolite of dietary polyphenols, exhibits a robust and diverse range of biological activities in vitro. Its potent antioxidant, anti-inflammatory, selective anticancer, and neuroprotective properties underscore its significant potential as a lead compound for drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to further explore the mechanisms of action and therapeutic applications of this promising natural compound. Future in vivo studies are warranted to validate these in vitro findings and translate them into potential clinical benefits.

References

An In-Depth Technical Guide to the Solubility and Stability of Dihydrocaffeic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid and a major metabolite of caffeic acid and chlorogenic acid.[1] Found in various plant sources, it has garnered significant interest in the pharmaceutical and nutraceutical industries for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[2] A thorough understanding of its physicochemical properties, particularly its solubility and stability in common solvents, is paramount for the formulation of effective and stable dosage forms, as well as for designing and interpreting in vitro and in vivo studies. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is generally characterized as being soluble in polar solvents and having limited solubility in nonpolar organic solvents.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents.

SolventSolubilityReference(s)
Water42.8 g/L[3]
≥ 100 mg/mL (548.94 mM)[4]
Slightly soluble[5]
Dimethyl Sulfoxide (DMSO)250 mg/mL (1372.34 mM) (with sonication)[4]
55 mg/mL (301.92 mM) (with sonication)[6]
25 mg/mL[7]
Slightly soluble[5]
EthanolSoluble[8][9][10]
10 mg/mL[7]
MethanolSlightly soluble[5]
Soluble[11]
N,N-Dimethylformamide (DMF)25 mg/mL[7]
Phosphate-Buffered Saline (PBS, pH 7.2)2 mg/mL[7]
ChloroformSoluble[11]
Nonpolar organic solventsVery limited solubility[8][9][10]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[12]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of volumetric flasks, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV method or UV-Vis spectrophotometry.

  • Quantification:

    • Calculate the solubility of this compound in the specific solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

G Experimental Workflow for Solubility and Stability Testing cluster_solubility Solubility Determination (Shake-Flask Method) cluster_stability Stability Testing prep_sol Preparation of Saturated Solutions equil_sol Equilibration (Shaking) prep_sol->equil_sol sep_sol Phase Separation (Centrifugation) equil_sol->sep_sol analysis_sol Sample Analysis (HPLC/UV-Vis) sep_sol->analysis_sol quant_sol Quantification of Solubility analysis_sol->quant_sol prep_stab Preparation of Stock Solution stress Application of Stress Conditions (Temperature, Light, pH) prep_stab->stress sampling Sampling at Time Intervals stress->sampling analysis_stab Sample Analysis (HPLC) sampling->analysis_stab kinetics Degradation Kinetics Calculation analysis_stab->kinetics

Workflow for solubility and stability testing.

Stability of this compound

The stability of this compound is a critical factor for its handling, storage, and formulation. Degradation can lead to a loss of potency and the formation of potentially undesirable byproducts.

Factors Affecting Stability
  • pH: this compound's stability is influenced by pH. Studies on the related compound, caffeic acid, show instability at high pH levels.[13] Photocatalytic degradation studies of this compound also indicate pH-dependent degradation, with different dissociated species coexisting at pH values greater than 7.3.[3][6]

  • Light: this compound is susceptible to photodegradation. In the presence of TiO2 and UV radiation, it undergoes complete degradation.[3][6]

  • Temperature: While specific quantitative data on the thermal degradation of this compound is limited, studies on other phenolic acids suggest that temperature can significantly impact their stability. For instance, the degradation of anthocyanins and other phenolic compounds in sour cherry paste follows first-order kinetics and is accelerated at higher temperatures.[14] Stock solutions of this compound are recommended to be stored at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.[8]

  • Oxidation: The catechol structure of this compound makes it a potent antioxidant, but also susceptible to oxidation, which can lead to the formation of quinones and subsequent decomposition.[3][6]

Quantitative Stability Data

Quantitative data on the stability of this compound under various conditions is not extensively available in the literature. The following table provides a summary of the available information.

ConditionObservationReference(s)
pH > 7.3 Coexistence of various dissociated species, making the reaction difficult to follow. Evidence of oxidation to quinones and decomposition.[3][6]
UV Irradiation (with TiO2) Almost complete degradation after 3 hours at pH 4.[3]
Storage (in DMSO) Stable for 6 months at -80°C and 1 month at -20°C.[8][9]
Thermal Stress (in C. elegans) Increased survival rate of C. elegans under thermal stress (35°C for 8 hours) when treated with 200 µM or 300 µM DHCA.[3][7]
Experimental Protocol for Stability Testing (Forced Degradation Study)

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6]

Materials:

  • This compound (solid)

  • High-purity solvents (e.g., water, methanol, acetonitrile)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Photostability chamber with controlled light (visible and UV) and temperature

  • Temperature-controlled ovens

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound in appropriate solvents at a known concentration.

  • Stress Conditions:

    • Acid and Base Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Stress: Expose the solid drug substance and solutions to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

    • Photostability: Expose the solid drug substance and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light (e.g., wrapped in aluminum foil).

  • Time Points:

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point.

    • Identify and quantify the major degradation products.

    • Determine the degradation kinetics (e.g., reaction order, rate constant, half-life) for each stress condition.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

G Signaling Pathways Modulated by this compound cluster_stimuli External Stimuli cluster_pathways Cellular Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_responses Cellular Responses UVB UVB Radiation p38 p38 UVB->p38 activates JNK JNK UVB->JNK activates IL1B IL-1β IL1B->p38 activates IL1B->JNK activates ERK ERK IL1B->ERK activates IKK IKK IL1B->IKK activates Apoptosis Apoptosis p38->Apoptosis promotes MMP1 MMP-1 Expression p38->MMP1 promotes JNK->Apoptosis promotes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Inflammation Inflammation (↑ iNOS, IL-6) NFkB->Inflammation promotes Cartilage_Deg Cartilage Degradation (↑ MMPs, ↓ Collagen II, Aggrecan) NFkB->Cartilage_Deg promotes DHCA This compound DHCA->p38 inhibits DHCA->JNK inhibits DHCA->ERK inhibits DHCA->NFkB inhibits

DHCA modulates MAPK and NF-κB pathways.

This compound has been shown to inhibit the phosphorylation of p38 MAPK, a key regulator of cellular responses to stress such as UVB radiation.[8] By inhibiting p38, this compound can reduce apoptosis and the expression of matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation and skin photoaging.[8] Furthermore, in the context of inflammation, such as that induced by interleukin-1 beta (IL-1β) in osteoarthritis models, this compound suppresses the activation of the NF-κB pathway.[5] It also inhibits the phosphorylation of other MAPKs, including JNK and ERK.[5] This dual inhibition of the MAPK and NF-κB pathways leads to a reduction in the expression of pro-inflammatory mediators like iNOS and IL-6, and matrix-degrading enzymes (MMPs), thereby protecting against cartilage degradation.[5]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided data and experimental protocols are intended to assist researchers, scientists, and drug development professionals in the effective handling, formulation, and investigation of this promising phenolic acid. Further research is warranted to generate more comprehensive quantitative stability data under a wider range of conditions to facilitate its translation into clinical and commercial applications.

References

Dihydrocaffeic Acid Derivatives: A Technical Guide to Their Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a primary metabolite of caffeic and chlorogenic acids, and its derivatives are emerging as a significant class of phenolic compounds with a broad spectrum of biological activities. Possessing a characteristic catechol structure, these molecules exhibit potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides an in-depth overview of the current understanding of DHCA derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of implicated signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry and pharmacology.

Introduction

This compound (3-(3,4-dihydroxyphenyl)propanoic acid), is a naturally occurring phenolic acid found in various plants and is also a major metabolite of more complex dietary polyphenols, such as chlorogenic acid, formed by intestinal microbiota.[1] The core structure, featuring a catechol ring and a propanoic acid side chain, is amenable to chemical modification, leading to a diverse library of derivatives, including esters, amides, and glycosides.[2] These modifications can enhance the lipophilicity, bioavailability, and ultimately, the biological efficacy of the parent compound. This guide will explore the synthesis and significant biological activities of these derivatives, supported by quantitative data and detailed experimental methodologies.

Synthesis of this compound Derivatives

The synthesis of DHCA derivatives can be achieved through both chemical and enzymatic methods, allowing for the creation of a wide array of compounds for structure-activity relationship (SAR) studies.[2]

Chemical Synthesis

A common strategy for synthesizing DHCA esters involves the esterification of this compound with various alcohols in the presence of an acid catalyst. For instance, a two-stage chemo-enzymatic process has been described for the synthesis of methyl, ethyl, propyl, and butyl esters of DHCA.[2] This process first involves the esterification of 3-(4-hydroxyphenyl)propanoic acid followed by enzymatic oxidation to form the catechol moiety.[2]

Enzymatic Synthesis

Enzymatic synthesis offers a greener and often more selective alternative to chemical methods. Lipases, such as Candida antarctica lipase B (CALB), are frequently employed for the esterification of DHCA with different alcohols, including butanol, hexanol, octanol, and dodecanol, with high yields.[1] The optimization of reaction conditions, such as enzyme dosage, substrate molar ratio, temperature, and reaction time, is crucial for maximizing the yield of the desired ester.[3] For example, a study optimizing the synthesis of hexyl dihydrocaffeate using response surface methodology achieved a yield of 84.4%.[3]

Biological Significance and Quantitative Activity

DHCA and its derivatives have demonstrated significant potential in several therapeutic areas. The following sections summarize their key biological activities, with quantitative data presented in structured tables.

Antioxidant Activity

The catechol group in DHCA is a key structural feature responsible for its potent antioxidant activity, enabling it to effectively scavenge free radicals. The antioxidant capacity of DHCA and its derivatives has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. A recent study showed that DHCA exhibited a 99.6% higher cellular antioxidant activity than chlorogenic acid at a concentration of 50 μM.[4]

Compound Assay IC50 / EC50 / Activity Reference
This compoundCellular Antioxidant Activity23.19% at 50 µM[4]
This compoundDPPHIC50: Not explicitly found in searches
This compoundORACNot explicitly found in searches
Caffeic acidDPPHIC50: 5.9 µg/mL[5]
Ferulic acidDPPHIC50: 9.9 µg/mL[5]
Syringic acidDPPHIC50: 9.8 µg/mL[5]
Anti-inflammatory Activity

DHCA derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6] One study found that DHCA was one of only three polyphenol compounds out of eighteen that could inhibit at least 50% of prostaglandin E2 formation in colon fibroblast cells stimulated with interleukin-1β.[1]

Compound Cell Line Assay IC50 / Activity Reference
This compoundColon fibroblast cells (CCD-18)Prostaglandin E2 inhibition>50% inhibition[1]
Caffeic acidMouse primary peritoneal macrophagesCytotoxicityIC50: >50 µmol/l[7]
5-Caffeoylquinic acidMouse primary peritoneal macrophagesCytotoxicityIC50: >50 µmol/l[7]
Neuroprotective Activity

The neuroprotective effects of DHCA derivatives have been investigated in models of neurodegenerative diseases like Alzheimer's disease. These compounds can protect neuronal cells from oxidative stress and amyloid-β (Aβ)-induced toxicity.

Compound Cell Line Assay EC50 / Activity Reference
This compoundSH-SY5Y neuroblastomaAβ(1–42)-induced toxicityImproved viability by 19–26% at 18.75–37.5 µM[8]
Coumarin derivative LMDS-2ΔK280 tauRD-DsRed SH-SY5YTau aggregation inhibitionEC50: 8 µM[9]
Coumarin derivative LMDS-4ΔK280 tauRD-DsRed SH-SY5YTau aggregation inhibitionEC50: 14 µM[9]
Anticancer Activity

DHCA and its derivatives have demonstrated cytotoxic activity against various cancer cell lines. Structure-activity relationship studies have shown that the length of the alkyl chain in ester derivatives can significantly influence their anticancer potency.

Compound Cell Line IC50 (mM) Reference
Octyl dihydrocaffeateL12100.009[10]
Octyl dihydrocaffeateMCF-70.050[10]
Isopropyl dihydrocaffeateL12100.024[10]
Isopropyl dihydrocaffeateMCF-70.132[10]

Signaling Pathways Modulated by this compound Derivatives

The biological effects of DHCA derivatives are mediated through their interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. DHCA has been shown to inhibit NF-κB activation.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB P p_IkBa p-IκBα NFkB p65/p50 IkBa_NFkB->NFkB proteasome Proteasome p_IkBa->proteasome Ub NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation nucleus Nucleus DNA DNA NFkB_nuc->DNA genes Pro-inflammatory Gene Transcription DNA->genes DHCA This compound Derivatives DHCA->IKK Inhibition Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 stress->Keap1_Nrf2 Inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation nucleus Nucleus ARE ARE Nrf2_nuc->ARE genes Antioxidant Gene Expression (e.g., HO-1) ARE->genes DHCA This compound Derivatives DHCA->Keap1_Nrf2 Induction MAPK_Signaling_Pathway stimuli Growth Factors, Stress receptor Receptor Tyrosine Kinase stimuli->receptor Ras Ras receptor->Ras Raf Raf Ras->Raf MKK47 MKK4/7 Ras->MKK47 MKK36 MKK3/6 Ras->MKK36 MEK MEK Raf->MEK ERK ERK MEK->ERK transcription Transcription Factors (e.g., AP-1, c-Jun) ERK->transcription JNK JNK MKK47->JNK JNK->transcription p38 p38 MKK36->p38 p38->transcription response Cellular Response (Proliferation, Apoptosis) transcription->response DHCA This compound Derivatives DHCA->ERK Modulation DHCA->JNK Modulation DHCA->p38 Modulation Anticancer_Activity_Workflow start Start: DHCA Derivative cell_culture Select & Culture Cancer Cell Lines (e.g., MCF-7, L1210) start->cell_culture treatment Treat Cells with Various Concentrations of DHCA Derivative cell_culture->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability ic50 Calculate IC50 Value viability->ic50 mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) ic50->mechanism end End: Anticancer Potential Determined mechanism->end

References

A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Dihydrocaffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid of significant interest in pharmacology and nutritional science. It is recognized for its antioxidant, anti-inflammatory, and cardioprotective properties.[1] DHCA is present in the human diet not only as a natural constituent of some plant-based foods but, more significantly, as a major microbial metabolite of dietary polyphenols, such as caffeic acid and chlorogenic acids, which are abundant in coffee, fruits, and vegetables. Understanding the in vivo fate of DHCA is critical for evaluating its bioavailability, mechanism of action, and therapeutic potential. This guide provides a comprehensive overview of the absorption, metabolism, distribution, and excretion of DHCA, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Absorption and Bioavailability

Following oral administration in rats, this compound is very rapidly absorbed, likely from the upper gastrointestinal tract, including the stomach and duodenal epithelium.[2][3][4] This rapid uptake is evidenced by the appearance of its metabolites in plasma within 30 minutes of ingestion.[2][3] The primary absorption mechanism for DHCA is believed to be passive transcellular diffusion.[2]

However, the bioavailability of DHCA in humans is often linked to the metabolism of its precursors by the gut microbiota.[5][4] When consumed as part of complex foods like coffee or cocoa, DHCA is formed from the breakdown of chlorogenic and caffeic acids by intestinal bacteria.[5][6] This microbial processing leads to a delayed peak plasma concentration, typically observed 6 to 10 hours after consumption, indicating that its systemic availability is highly dependent on both the parent compound's structure and the individual's gut microbiome composition.[5][4][7]

Metabolism

Once absorbed, DHCA undergoes extensive phase II metabolism, primarily through glucuronidation, sulfation, and methylation.[2][3] The resulting metabolites are the main forms of DHCA found circulating in plasma.[3]

Major Metabolic Pathways

The primary metabolic transformations of DHCA involve the conjugation of its hydroxyl groups on the phenyl ring.[3]

  • Glucuronidation: The addition of a glucuronic acid moiety, catalyzed by UDP-glucuronosyltransferases (UGTs), occurs at either the 3-OH or 4-OH position.[5][8][9]

  • Sulfation: The addition of a sulfate group, catalyzed by sulfotransferases (SULTs), also occurs at the 3-OH or 4-OH position.[5][10]

  • Methylation: The addition of a methyl group, which converts DHCA to dihydroferulic acid (DHFA).[2][3]

Studies indicate a degree of regioselectivity, with conjugation and methylation preferentially occurring at the 3-OH position of the catechol ring.[2][3][4] Furthermore, there is evidence of tissue-specific metabolism in rats: intestinal cells show a higher capacity for glucuronidating DHCA, whereas the liver favors sulfation.[2][3][4] The methylated metabolite, dihydroferulic acid, can be further oxidized to ferulic acid by both intestinal and hepatic cells.[2][3]

Metabolic Pathway of this compound In Vivo Metabolic Pathway of this compound DHCA This compound (DHCA) Glucuronides DHCA-3'-O-glucuronide DHCA-4'-O-glucuronide DHCA->Glucuronides Glucuronidation (Intestine > Liver) Sulfates DHCA-3'-O-sulfate DHCA-4'-O-sulfate DHCA->Sulfates Sulfation (Liver > Intestine) DHFA Dihydroferulic Acid (DHFA) DHCA->DHFA Methylation FA Ferulic Acid DHFA->FA Oxidation

In Vivo Metabolic Pathway of this compound
Role of Gut Microbiota

The gut microbiota plays a crucial role in the generation of DHCA from dietary polyphenols.[11][12][13] Compounds like chlorogenic acid and caffeic acid, which have lower bioavailability in their native forms, are hydrolyzed and reduced by colonic bacteria to produce DHCA and other simple phenolic acids.[2][6] This microbial action significantly contributes to the overall pool of DHCA available for absorption and subsequent metabolism.

Microbial Metabolism Workflow Generation of DHCA by Gut Microbiota Polyphenols Dietary Polyphenols (e.g., Chlorogenic Acid, Caffeic Acid) Gut Gut Microbiota Polyphenols->Gut Ingestion DHCA This compound (DHCA) Gut->DHCA Hydrolysis & Reduction Absorption Systemic Absorption DHCA->Absorption

Generation of DHCA by Gut Microbiota

Pharmacokinetic Data

Quantitative pharmacokinetic data for DHCA is limited and often derived from studies where it appears as a metabolite of other compounds. The most direct data comes from animal studies involving oral administration of pure DHCA.

Table 1: Pharmacokinetic Observations for this compound and its Metabolites

Parameter Species Dosing / Source Observation Reference(s)
Tmax (Metabolites) Rat 100 µmol/kg DHCA (oral) All identified metabolites (glucuronides, sulfates, methylated form) peaked in plasma within 30 minutes. [2][3][4][7]
Tmax (DHCA) Human Coffee Consumption Peak plasma concentration of DHCA was observed approximately 10 hours after ingestion. [5][7]
Tmax (DHCA & DHFA) Human Artichoke Extract Maximum plasma concentration was reached 6-8 hours after consumption. [4][14]
Plasma Concentration Human Coffee Consumption Dihydroferulic acid (a DHCA metabolite) can reach concentrations of 1 µM in plasma. [2]
Identified Metabolites Rat, Human Oral DHCA, Coffee, Cocoa 3'- and 4'-O-glucuronides, 3'- and 4'-O-sulfates, dihydroferulic acid, ferulic acid. [5][3][4]

| Excretion | Rat | Oral DHCA | Excreted in urine as free and conjugated forms. |[2][3] |

Table 2: Major In Vivo Metabolites of this compound

Metabolite Chemical Name Matrix Detected Primary Site of Formation Reference(s)
DHCA Glucuronides This compound 3'-/4'-O-glucuronide Plasma, Urine Intestinal Epithelium [5][3][4]
DHCA Sulfates This compound 3'-/4'-O-sulfate Plasma, Urine Liver [5][3][4]
Dihydroferulic acid 3-O-methyl-dihydrocaffeic acid Plasma, Urine Liver, Intestine [5][3][4]

| Ferulic acid | 4-hydroxy-3-methoxycinnamic acid | Plasma | Liver, Intestine |[5][3][4] |

Experimental Protocols

The following sections detail common methodologies used to investigate the pharmacokinetics and metabolism of DHCA in vivo.

In Vivo Pharmacokinetic Study (Rat Model)

This protocol is based on the methodology described by Poquet et al. (2008).[3][4][7]

  • Animal Model: Male Sprague-Dawley rats are typically used.[3] Animals are fasted overnight prior to the experiment but allowed access to water.

  • Dosing: this compound is administered orally via gavage. A common dosage is 100 µmol/kg body weight.[4][7]

  • Sample Collection:

    • Blood samples are collected serially from the tail vein or via cannulation at predefined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into heparinized tubes.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Urine is collected over a 24-hour period using metabolic cages.

  • Sample Preparation and Analysis: Plasma and urine samples are analyzed for DHCA and its metabolites using LC-MS/MS.[3]

Bioanalytical Method for DHCA and Metabolites in Plasma

This protocol outlines a general workflow for the quantification of DHCA and its related hydroxycinnamate metabolites in plasma, adapted from published methods.[15][16]

  • Protein Precipitation: An initial protein precipitation step is performed by adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove precipitated proteins.

  • Enzymatic Hydrolysis: To quantify the total amount of each compound (aglycone form), the supernatant is subjected to enzymatic hydrolysis. This involves incubation with a mixture of β-glucuronidase and sulfatase to cleave the conjugated metabolites back to their parent forms.[16]

  • Liquid-Liquid Extraction (LLE): The hydrolyzed sample is then acidified, and the analytes are extracted into an organic solvent (e.g., ethyl acetate). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.

  • LC-MS/MS Analysis: The reconstituted extract is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, typically operated in negative ion mode.[15][16] This allows for sensitive and specific quantification of DHCA, dihydroferulic acid, and other related compounds.

Analytical Workflow Bioanalytical Workflow for DHCA in Plasma Start Plasma Sample Step1 1. Protein Precipitation (e.g., Acetonitrile) Start->Step1 Step2 2. Enzymatic Hydrolysis (β-glucuronidase / sulfatase) Step1->Step2 Supernatant Step3 3. Liquid-Liquid Extraction (LLE) Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Reconstituted Extract End Quantification of DHCA & Metabolites Step4->End

Bioanalytical Workflow for DHCA in Plasma

Conclusion

The in vivo disposition of this compound is characterized by two distinct pharmacokinetic profiles. When ingested directly, it is rapidly absorbed and extensively metabolized through sulfation, glucuronidation, and methylation, with metabolites appearing in the plasma within minutes. Conversely, when derived from dietary precursors like chlorogenic acid, its appearance in systemic circulation is delayed, reflecting its formation by the gut microbiota. The primary circulating forms are its conjugated metabolites. This comprehensive understanding of DHCA's pharmacokinetics and metabolism is essential for the design of future preclinical and clinical studies aimed at harnessing its health benefits.

References

Methodological & Application

Protocol for the chemical synthesis of dihydrocaffeic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two established methods for the chemical synthesis of dihydrocaffeic acid (3,4-dihydroxyhydrocinnamic acid), a significant metabolite of dietary polyphenols with notable antioxidant and anti-inflammatory properties. The protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound (DHCA) is a phenolic acid and a key metabolite of caffeic acid and chlorogenic acids, commonly found in coffee, fruits, and vegetables. Its potent antioxidant and anti-inflammatory activities have made it a compound of interest in pharmaceutical and nutraceutical research. This application note details two reliable chemical synthesis routes to obtain DHCA for research and development purposes:

  • Method A: Catalytic hydrogenation of caffeic acid. This is a direct, one-step conversion of the readily available precursor, caffeic acid.

  • Method B: A multi-step synthesis starting from 3,4-dihydroxybenzaldehyde, involving protection of the hydroxyl groups, condensation, and subsequent hydrogenation and deprotection.

These protocols provide the necessary details for reagents, reaction conditions, and purification to achieve good yields of this compound.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods.

MethodStarting MaterialKey Reagents/CatalystSolventReaction TimeYieldMelting Point (°C)
A Caffeic acid5% Palladium on activated carbon, H₂Acetone3 hours95%Not specified
B 3,4-Dibenzyloxy-cinnamic acidPalladium catalyst, H₂Not specifiedNot specified96% (crude), 81% (purified)139

Experimental Protocols

Method A: Catalytic Hydrogenation of Caffeic Acid

This method describes the direct synthesis of this compound from its unsaturated precursor, caffeic acid, via catalytic hydrogenation.

Materials:

  • Caffeic acid

  • 5% Palladium on activated carbon (Pd/C)

  • Acetone

  • Hydrogen gas (H₂)

  • Celite

  • Standard laboratory glassware for hydrogenation

Procedure:

  • To a solution of caffeic acid (100 mg) in acetone (1 mL), add 5% palladium on activated carbon (20 mg).

  • Stir the heterogeneous mixture under a hydrogen atmosphere at room temperature for 3 hours.

  • Upon completion of the reaction, filter the mixture through Celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate to yield this compound as a brown crystal.[1]

Purification:

  • The crude product can be further purified by recrystallization from water or a mixture of acetic acid and benzene to obtain colorless crystals.[2]

Method B: Multi-step Synthesis from 3,4-Dihydroxybenzaldehyde

This protocol outlines a more classical, multi-step synthesis starting from 3,4-dihydroxybenzaldehyde. This method involves the protection of the phenolic hydroxyl groups, followed by a condensation reaction and finally, a combined hydrogenation and deprotection step.

Step 1: Synthesis of 3,4-(Dibenzyloxy)-benzaldehyde

This step is a prerequisite if starting from 3,4-dihydroxybenzaldehyde and involves the protection of the hydroxyl groups with benzyl groups. A detailed protocol for this step is not provided in the search results but is a standard procedure in organic synthesis. The subsequent steps assume the availability of 3,4-(dibenzyloxy)-benzaldehyde.

Step 2: Synthesis of 3,4-(Dibenzyloxy)-cinnamic acid

  • Condense 3,4-(dibenzyloxy)-benzaldehyde with malonic acid.[2]

  • After the reaction, the product is worked up and washed with water.

  • The solid is dissolved in approximately 40 mL of 95% acetic acid.

  • The solution is cooled to 3°C overnight to allow for crystallization.

  • Filter the mixture, wash the solid with 90% acetic acid, and dry in vacuo at 50°C. This yields 3,4-(dibenzyloxy)-cinnamic acid with a reported yield of 92% and a melting point of 206-208°C.[2]

Step 3: Catalytic Hydrogenation to this compound

  • Perform a catalytic hydrogenation of 3,4-(dibenzyloxy)-cinnamic acid. This reaction simultaneously reduces the double bond and removes the benzyl protecting groups.[2]

  • After the reaction, filter out the catalyst.

  • Evaporate the filtrate using an air stream at room temperature. This provides a crude product of this compound with a 96% yield.[2]

Purification:

  • Recrystallize the crude product from water to yield colorless crystals.

  • The mother liquor can be evaporated, and the residue recrystallized from a 4 mL solution of 14% acetic acid in benzene to obtain additional product.

  • The total yield of purified this compound is reported to be 81%, with a melting point of 139°C.[2]

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic methods.

Synthesis_Method_A Caffeic_Acid Caffeic Acid DHCA This compound Caffeic_Acid->DHCA H₂, 5% Pd/C Acetone, 3h

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation of caffeic acid.

Synthesis_Method_B Start 3,4-Dihydroxybenzaldehyde Protected_Aldehyde 3,4-(Dibenzyloxy)-benzaldehyde Start->Protected_Aldehyde Benzylation Protected_Cinnamic 3,4-(Dibenzyloxy)-cinnamic Acid Protected_Aldehyde->Protected_Cinnamic Malonic Acid Condensation (92% yield) DHCA This compound Protected_Cinnamic->DHCA Catalytic Hydrogenation (Deprotection & Reduction) (81% purified yield)

Caption: Multi-step synthesis of this compound starting from 3,4-dihydroxybenzaldehyde.

References

Application Notes and Protocols for the Extraction of Dihydrocaffeic Acid from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), a metabolite of caffeic acid, is a phenolic compound found in various plant species and possesses notable biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Its potential therapeutic applications have spurred interest in efficient methods for its extraction from plant sources. This document provides detailed application notes and protocols for the extraction of this compound from plant materials, focusing on methods suitable for research and development.

Plant Sources of this compound

This compound has been identified in a variety of plant families. Notable sources include:

  • Lamiaceae: Species of the Sideritis genus, commonly known as "mountain tea," are recognized sources of DHCA and its derivatives[1][2].

  • Primulaceae: Plants from the Ardisia genus have been reported to contain various phenolic compounds, with potential for DHCA extraction[3][4][5][6][7].

  • Other Sources: DHCA is also found in other plants, such as Gynura bicolor and as a metabolite of chlorogenic acid from coffee[8][9].

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. This section outlines several common techniques, from conventional to modern assisted-extraction methods.

Conventional Extraction Methods

1. Maceration:

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period.

2. Soxhlet Extraction:

Soxhlet extraction is a continuous solid-liquid extraction method that allows for the repeated washing of the plant material with a fresh solvent, leading to a higher extraction efficiency compared to maceration[10].

Modern Assisted-Extraction Methods

1. Ultrasound-Assisted Extraction (UAE):

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their disruption and enhances the release of intracellular compounds, leading to higher yields in shorter extraction times compared to conventional methods[11][12].

2. Microwave-Assisted Extraction (MAE):

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid increase in temperature and pressure within the plant cells. This causes the cell walls to rupture and release their contents into the solvent. MAE is known for its high efficiency and significantly reduced extraction times[13].

Quantitative Data on Extraction Yields

The yield of this compound is influenced by the plant material, the extraction method, and the solvent used. While direct comparative studies on DHCA yield from a single plant source using multiple methods are limited, the following table provides representative data on the extraction of phenolic compounds from Sideritis species, which are known to contain DHCA.

Plant MaterialExtraction MethodSolventKey ParametersTotal Phenolic Content (mg GAE/g dw)Reference
Sideritis raeseriUltrasound-Assisted Extraction (UAE)65% Ethanol50 min, 63°C, 1:40 solid-to-solvent ratio47.11[11]
Sideritis scardicaMicrowave-Assisted Extraction (MAE)87.9% Ethanol25 min, 100°C, 1:80 solid-to-solvent ratio~125[13]
Sideritis spp. (Pirin Mountain tea)MacerationMethanol24 h, room temperatureNot specified for DHCA[14]
Sideritis spp. (Pirin Mountain tea)Ultrasound-Assisted Extraction (USAE)Methanol1 h, room temperatureNot specified for DHCA[14]

Note: GAE = Gallic Acid Equivalents; dw = dry weight. The data for maceration and USAE from the same source indicated USAE was more efficient for total phenolics and flavonoids in methanol.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Sideritis Species

This protocol is based on optimized parameters for the extraction of phenolic compounds from Sideritis raeseri[11].

Materials and Equipment:

  • Dried and powdered aerial parts of Sideritis species

  • 65% Ethanol (v/v) in water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Weigh 1 gram of the dried, powdered plant material.

  • Add 40 mL of 65% ethanol to the plant material in a suitable vessel.

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate the mixture for 50 minutes at a controlled temperature of 63°C.

  • After sonication, centrifuge the mixture to separate the solid residue from the supernatant.

  • Filter the supernatant to remove any remaining solid particles.

  • Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • The resulting aqueous extract can be lyophilized or used directly for analysis.

  • For quantification, dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC-DAD.

Protocol 2: Maceration Extraction of Phenolic Compounds from Sideritis Species

This is a general protocol for maceration, a conventional and straightforward extraction method[15].

Materials and Equipment:

  • Dried and powdered aerial parts of Sideritis species

  • 80% Ethanol (v/v) in water

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Analytical balance

  • Erlenmeyer flasks

Procedure:

  • Weigh 10 grams of the dried, powdered plant material.

  • Place the plant material in an Erlenmeyer flask and add 150 mL of 80% ethanol (1:15 solid-to-solvent ratio).

  • Seal the flask and place it on an orbital shaker or use a magnetic stirrer.

  • Macerate for 24 hours at room temperature with continuous agitation.

  • After 24 hours, filter the mixture to separate the extract from the solid residue.

  • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

  • Dry the resulting extract to a constant weight.

  • For analysis, dissolve a known weight of the dry extract in a suitable solvent for HPLC analysis.

Protocol 3: Soxhlet Extraction of Phenolic Compounds

This protocol provides a general procedure for Soxhlet extraction, a more exhaustive conventional method[10].

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Cellulose extraction thimble

  • Heating mantle

  • Ethanol (96%)

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 10 g of the dried and powdered plant material.

  • Place the weighed sample into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of ethanol.

  • Assemble the Soxhlet apparatus with the flask on a heating mantle, the extractor connected to the flask, and the condenser on top of the extractor.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip into the thimble containing the plant material.

  • Allow the extraction to proceed for at least 6-8 hours. The solvent will periodically siphon back into the round-bottom flask.

  • After the extraction is complete, allow the apparatus to cool.

  • Remove the round-bottom flask and concentrate the extract using a rotary evaporator.

  • Dry the extract and store it for further analysis.

Protocol 4: Quantification of this compound by HPLC-DAD

This protocol outlines a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound in plant extracts[16][17][18][19].

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Acetic acid (HPLC grade)

  • Ultrapure water

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried plant extract in methanol to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular stress responses, primarily the NF-κB and MAPK pathways[8][20].

DHCA_Signaling_Pathways cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., IL-1β) cluster_cell Cell cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK MAPKKK MAPKKK Inflammatory Stimulus->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_nucleus NF-κB (in nucleus) NF-κB->NF-κB_nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nucleus->Pro-inflammatory Genes activates transcription MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) phosphorylates AP-1 AP-1, etc. MAPK (p38, JNK, ERK)->AP-1 Inflammatory Response Inflammatory Response AP-1->Inflammatory Response DHCA This compound DHCA->IKK DHCA->MAPKKK

Caption: this compound's anti-inflammatory mechanism.

The diagram above illustrates how this compound (DHCA) exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. An inflammatory stimulus, such as IL-1β, typically activates these pathways, leading to the transcription of pro-inflammatory genes. DHCA intervenes by inhibiting key kinases in both pathways (IKK in the NF-κB pathway and MAPKKK in the MAPK pathway), thereby downregulating the inflammatory response.

Experimental Workflow for Extraction and Analysis

The following diagram outlines a general workflow for the extraction of this compound from plant material, followed by its quantification.

Extraction_Workflow PlantMaterial Plant Material (e.g., Sideritis aerial parts) Drying Drying PlantMaterial->Drying Grinding Grinding/Pulverizing Drying->Grinding Extraction Extraction (UAE, Maceration, or Soxhlet) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Optional: Further Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis Quantification by HPLC-DAD CrudeExtract->Analysis PureDHCA Purified this compound Purification->PureDHCA PureDHCA->Analysis Data Quantitative Data Analysis->Data

Caption: General workflow for DHCA extraction and analysis.

This workflow begins with the preparation of the plant material through drying and grinding to increase the surface area for extraction. The chosen extraction method (UAE, maceration, or Soxhlet) is then applied. The resulting mixture is filtered or centrifuged to separate the liquid extract from the solid plant residue. The solvent is then removed from the extract, typically using a rotary evaporator, to yield a crude extract. This crude extract can be analyzed directly or undergo further purification steps before quantification by HPLC-DAD.

References

Application Note: Quantification of Dihydrocaffeic Acid in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dihydrocaffeic acid (DHCA) in plasma. This compound is a key phenolic acid and a microbial metabolite of various dietary polyphenols, making its quantification in plasma crucial for pharmacokinetic, metabolomic, and nutritional studies[1][2]. The described protocol employs a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction, ensuring high recovery and minimal matrix effects. The method has been validated for its sensitivity, precision, and accuracy, making it suitable for high-throughput analysis in a research or clinical setting.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards: this compound (DHCA), 3-(4-hydroxyphenyl)-propionic acid (Internal Standard, IS).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Formic Acid (all LC-MS grade).

  • Reagents: Ultrapure water, Ascorbic acid, Sodium Acetate, EDTA, β-glucuronidase/sulfatase from Helix pomatia.

  • Plasma: Human plasma (or other species as required), stored at -80°C.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DHCA and the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) Methanol:Water to prepare working solutions for the calibration curve and quality control (QC) samples.

  • Calibration Standards & QC Samples: Spike appropriate amounts of the working standard solutions into blank plasma to create a calibration curve (e.g., 5-5000 nM) and at least three levels of QC samples (low, medium, high).

Plasma Sample Preparation

The following protocol outlines the steps for extracting DHCA from plasma samples. An optional enzymatic hydrolysis step is included for the analysis of total (free and conjugated) DHCA[3].

G Experimental Workflow for DHCA Quantification in Plasma cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) spike_is 2. Spike Internal Standard plasma->spike_is hydrolysis 3. Enzymatic Hydrolysis (Optional) spike_is->hydrolysis precip 4. Protein Precipitation (e.g., with Methanol) hydrolysis->precip vortex 5. Vortex & Centrifuge precip->vortex extract 6. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) vortex->extract dry 7. Evaporate to Dryness extract->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute lcms 9. LC-MS/MS Analysis reconstitute->lcms data 10. Data Processing & Quantification lcms->data

Caption: Workflow for DHCA Quantification in Plasma.

  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma (blank, standard, QC, or unknown sample).

  • Internal Standard Spiking: Add a fixed amount of internal standard solution (e.g., 10 µL of 500 nM 3-(4-hydroxyphenyl)-propionic acid) to each tube[3].

  • (Optional) Enzymatic Hydrolysis: For total DHCA quantification, add 40 µL of sodium acetate buffer containing ascorbic acid and EDTA, followed by 20 µL of β-glucuronidase/sulfatase solution. Incubate at 37°C for 45-60 minutes[3][4].

  • Protein Precipitation: Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex and Centrifuge: Vortex the tubes for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C[5].

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge to separate the phases[3].

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A). Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Instrumentation can consist of a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% Formic Acid[6].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 35-40°C.

Table 1: Liquid Chromatography Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 98 2
1.0 98 2
8.0 5 95
9.0 5 95
9.1 98 2

| 12.0 | 98 | 2 |

  • Ionization Source: Electrospray Ionization (ESI), operated in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (DHCA) 181.05 137.0 -15

| 3-(4-hydroxyphenyl)-propionic acid (IS) | 165.06 | 121.0 | -15 |

Note: The deprotonated molecule [M-H]⁻ for DHCA is m/z 181.05[7]. The product ion corresponds to the neutral loss of CO₂ (44 Da). Collision energy should be optimized for the specific instrument used.

Data Presentation and Method Performance

The method should be validated according to standard guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery.

Table 3: Summary of Method Validation Parameters

Parameter Result
Linearity Range 5 - 4800 nM[3]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 1 - 15 nM[3]
Limit of Quantification (LOQ) 3 - 50 nM[3]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%

| Recovery | 61% - 100%[8] |

The values presented are typical performance characteristics based on published literature and should be established for each specific laboratory setup.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and throughput. This application note serves as a comprehensive guide for researchers in pharmacology, nutrition, and clinical diagnostics to accurately measure this important phenolic acid.

References

Application Notes and Protocols for Studying the Effects of Dihydrocaffeic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrocaffeic acid (DHCA) is a phenolic acid and a major metabolite of various polyphenols found in dietary sources such as coffee and fruits.[1][2] It has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1][3][4][5] In vitro cell culture models are invaluable tools for elucidating the molecular mechanisms underlying the bioactivity of DHCA. This document provides detailed protocols for culturing cells and performing key assays to investigate the effects of DHCA.

Data Presentation

Table 1: Recommended Cell Lines for Studying this compound Effects
Cell LineCell TypeApplicationReference
L929Mouse FibroblastStudying cytoprotective effects against UVB-induced oxidative stress and apoptosis.[1]
3T3-L1Mouse Pre-adipocyteInvestigating effects on adipogenesis, lipid metabolism, and inflammation.[3][4]
HepG2Human HepatomaAssessing hepato-protective effects against inflammation and oxidative stress.[2][6]
RAW 264.7Mouse MacrophageEvaluating anti-inflammatory potential by measuring nitrite and cytokine production.[4]
Caco-2Human Colon AdenocarcinomaStudying antioxidant effects and metabolism in an intestinal model.[4]
EA.hy926Human EndothelialInvestigating intracellular antioxidant activity.[2][7]
SH-SY5YHuman NeuroblastomaAssessing neuroprotective effects against neurotoxicity.[8]
Table 2: this compound Concentration and Treatment Times for In Vitro Studies
Cell LineDHCA Concentration Range (µM)Treatment TimeObserved EffectsReference
L9297 - 351 hour (pre-treatment) then 24 hoursProtection against UVB-induced cell death, reduction of ROS, inhibition of apoptosis.[1]
3T3-L10.5 - 1024 hoursMitigation of oxidative stress, upregulation of antioxidant enzymes.[3]
3T3-L150 - 300During differentiationInhibition of adipogenesis and lipid accumulation.[4]
HepG20.2 - 106 - 24 hoursProtection against TNF-α-induced inflammation and oxidative stress.[2][6]
RAW 264.750 - 300Not specifiedDose-dependent inhibition of nitrite production.[4]
Caco-250 - 300Not specifiedCellular antioxidant activity.[4]

Experimental Protocols

Protocol 1: General Cell Culture and DHCA Treatment
  • Cell Seeding:

    • Culture cells in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[1]

    • Seed cells in multi-well plates at a density suitable for the specific assay. For example, for a 96-well plate, a density of 2.5 x 10⁴ cells/well is often used for viability assays.[1] For a 24-well plate, a density of 1.25 x 10⁵ cells/well can be used.[1]

    • Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[1]

  • DHCA Stock Solution Preparation:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.[1][2]

    • Further dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations. The final solvent concentration should be kept low (e.g., <0.6% v/v) to avoid solvent-induced cytotoxicity.[1]

  • Cell Treatment:

    • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the serum-free medium containing the desired concentrations of DHCA to the cells.[1]

    • Include appropriate controls: a negative control (medium with solvent only) and a positive control if applicable (e.g., another known antioxidant like N-acetylcysteine (NAC)).[1]

    • Incubate the cells for the desired treatment period (e.g., 1 to 24 hours).[1][6]

Protocol 2: Assessment of Cell Viability (Neutral Red Assay)

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Treatment:

    • Seed L929 cells in a 96-well plate at 2.5 x 10⁴ cells/well and incubate for 24 hours.[1]

    • Treat cells with various concentrations of DHCA (e.g., 7-35 µM) for 24 hours.[1]

  • Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 200 µL of neutral red solution (40 µg/mL in serum-free medium) to each well and incubate for 3 hours.[1]

  • Dye Extraction and Quantification:

    • Remove the neutral red solution and fix the cells with a solution of 2% (v/v) formaldehyde and 1% (w/v) calcium chloride.[1]

    • Add 200 µL of a solution containing 1% (v/v) acetic acid and 50% (v/v) ethanol to extract the dye.[1]

    • Measure the absorbance at 540 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

The H₂DCFDA assay is commonly used to measure intracellular ROS. H₂DCFDA is a non-fluorescent probe that is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Treatment:

    • Seed cells in a black 96-well plate at an appropriate density (e.g., 2.5 x 10⁴ cells/well for L929 cells).[1]

    • Pre-treat cells with DHCA for a specified time (e.g., 1 hour).[1]

    • Induce oxidative stress using a pro-oxidant such as H₂O₂ or by exposure to UVB radiation.[1]

  • Staining:

    • Load the cells with H₂DCFDA probe (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

  • Quantification:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • ROS levels are expressed as a percentage of the fluorescence intensity relative to the control group.

Protocol 4: Western Blot Analysis for Protein Expression

This protocol allows for the detection and quantification of specific proteins, such as those involved in signaling pathways (e.g., p38 MAPK).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.[1]

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Mandatory Visualizations

G Experimental Workflow for Studying DHCA Effects cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis CellCulture Cell Seeding & Culture Treatment Cell Treatment with DHCA (various concentrations and times) CellCulture->Treatment DHCA_Prep DHCA Stock Preparation DHCA_Prep->Treatment Viability Viability Assay (e.g., Neutral Red, MTT) Treatment->Viability OxidativeStress Oxidative Stress Assays (ROS, H2O2, Lipid Peroxidation) Treatment->OxidativeStress Inflammation Inflammation Assays (Nitrite, Cytokines) Treatment->Inflammation Apoptosis Apoptosis Assays (Caspase Activity, Hoechst) Treatment->Apoptosis GeneProtein Gene & Protein Expression (qPCR, Western Blot) Treatment->GeneProtein DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis OxidativeStress->DataAnalysis Inflammation->DataAnalysis Apoptosis->DataAnalysis GeneProtein->DataAnalysis

Caption: Experimental workflow for investigating the cellular effects of this compound.

G DHCA's Protective Signaling Pathway against Oxidative Stress DHCA This compound ROS Reactive Oxygen Species (ROS) DHCA->ROS Inhibits p38 p38 MAPK DHCA->p38 Inhibits phosphorylation Nrf2 Nrf2 DHCA->Nrf2 Activates CellProtection Cell Protection & Survival DHCA->CellProtection ROS->p38 Activates Apoptosis Apoptosis ROS->Apoptosis Induces p38->Apoptosis Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) AntioxidantEnzymes->ROS Scavenges AntioxidantEnzymes->CellProtection ARE->AntioxidantEnzymes Upregulates

Caption: DHCA's modulation of signaling pathways to protect against oxidative stress.

References

Dihydrocaffeic Acid: In Vitro Antioxidant Profile using DPPH, ABTS, and FRAP Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrocaffeic acid (DHCA), also known as hydrocaffeic acid, is a metabolite of caffeic acid and is found in various plant-based foods and beverages. As a phenolic compound with a catechol structure, this compound is recognized for its antioxidant properties. Evaluating the in vitro antioxidant capacity of compounds like DHCA is a critical step in the research and development of new therapeutic agents and functional foods. This document provides detailed protocols and application notes for assessing the antioxidant activity of this compound using three common spectrophotometric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).

Principle of the Assays

These assays are based on the ability of an antioxidant to reduce an oxidant. The change in color, which is measured spectrophotometrically, indicates the antioxidant capacity of the substance being tested.

  • DPPH Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. In its radical form, DPPH has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.

  • ABTS Assay: In this assay, the ABTS radical cation (ABTS•+) is generated. This radical is blue-green in color and is decolorized when it is reduced by an antioxidant.

  • FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color.

Data Presentation

The antioxidant capacity of this compound is often compared to that of its structural analog, caffeic acid, to understand the influence of the saturated side chain. Studies have shown that this compound exhibits potent antioxidant activity, in some cases comparable to or even slightly higher than caffeic acid.[1] For instance, one study reported no significant difference in the DPPH radical scavenging capacity between this compound and caffeic acid.[2] Another study provided specific IC50 values for this compound in both DPPH and ABTS assays.[1]

AssayParameterThis compoundCaffeic Acid (for comparison)Trolox (Standard)Reference
DPPH IC50 (mM)0.44~0.05~0.056[1]
ABTS IC50 (mM)0.49Not ReportedNot Reported[1]
FRAP Qualitative ResultExpected to show significant reducing powerShows significant reducing powerShows significant reducing powerGeneral Knowledge

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. The FRAP value is typically expressed as Trolox equivalents (TE). While a specific FRAP value for this compound was not found in the immediate search, its catechol structure suggests it will have strong ferric reducing capabilities.

Experimental Protocols

DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Positive control (e.g., Trolox, Ascorbic acid, or Caffeic acid)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to different concentrations.

  • Assay:

    • In a 96-well microplate, add a specific volume of the this compound solutions to the wells.

    • Add the DPPH solution to each well.

    • For the blank, add methanol instead of the sample solution.

    • For the control, add the sample solvent (methanol) and the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the control (DPPH solution without the sample).

    • Abs_sample is the absorbance of the DPPH solution with the this compound.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound and serially dilute it to various concentrations.

  • Assay:

    • Add a small volume of the this compound solutions to the wells of a 96-well microplate.

    • Add the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

    • Warm the reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions: Prepare a series of concentrations for both this compound and the standard.

  • Assay:

    • Add a small volume of the this compound or standard solutions to the wells of a 96-well microplate.

    • Add the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the standard solutions. Use the standard curve to determine the FRAP value of the this compound samples, typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis cluster_key Reaction Principle DPPH_sol DPPH Solution (Violet) mix Mix in Microplate DPPH_sol->mix DHCA_sol This compound Solutions DHCA_sol->mix incubate Incubate (30 min, Dark) mix->incubate Radical Scavenging read_abs Read Absorbance at 517 nm incubate->read_abs calc Calculate % Inhibition read_abs->calc plot Determine IC50 calc->plot DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + DHCA DHCA This compound (Antioxidant) DHCA_radical Oxidized DHCA DHCA->DHCA_radical - H• ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis cluster_key Reaction Principle ABTS_sol ABTS Solution ABTS_radical_stock ABTS•+ Stock (Blue-Green) ABTS_sol->ABTS_radical_stock + K2S2O8 (12-16h, Dark) K2S2O8 Potassium Persulfate K2S2O8->ABTS_radical_stock ABTS_working Working ABTS•+ Solution ABTS_radical_stock->ABTS_working Dilute mix Mix in Microplate ABTS_working->mix DHCA_sol This compound Solutions DHCA_sol->mix incubate Incubate (e.g., 6 min) mix->incubate Decolorization read_abs Read Absorbance at 734 nm incubate->read_abs calc Calculate % Inhibition read_abs->calc plot Determine IC50 calc->plot ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + DHCA DHCA This compound (Antioxidant) DHCA_oxidized Oxidized DHCA DHCA->DHCA_oxidized - e- FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis cluster_key Reaction Principle Acetate_buffer Acetate Buffer (pH 3.6) FRAP_reagent FRAP Reagent Acetate_buffer->FRAP_reagent TPTZ_sol TPTZ Solution TPTZ_sol->FRAP_reagent FeCl3_sol FeCl3 Solution FeCl3_sol->FRAP_reagent mix Mix in Microplate FRAP_reagent->mix DHCA_sol This compound Solutions DHCA_sol->mix incubate Incubate (37°C) mix->incubate Reduction read_abs Read Absorbance at 593 nm incubate->read_abs calc Determine FRAP Value read_abs->calc vs. Standard Curve Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + DHCA DHCA This compound (Antioxidant) DHCA_oxidized Oxidized DHCA DHCA->DHCA_oxidized - e-

References

Application Notes and Protocols: Anti-inflammatory Activity of Dihydrocaffeic Acid in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrocaffeic acid (DHCA), a primary metabolite of chlorogenic acid, has demonstrated significant anti-inflammatory properties.[1][2][3][4] This document provides a comprehensive overview of the in vitro assays used to characterize the anti-inflammatory activity of DHCA in macrophage cell lines, such as RAW 264.7. The provided protocols and data will serve as a valuable resource for researchers investigating the therapeutic potential of DHCA and related phenolic compounds in inflammation-associated diseases.

The inflammatory response in macrophages, often induced by lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6] These processes are largely regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] Evidence suggests that DHCA exerts its anti-inflammatory effects by modulating these key signaling pathways.[2][7]

Data Presentation

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Cell LineLPS ConcentrationDHCA Concentration (µM)% Inhibition of NO ProductionReference
RAW 264.72.5 µg/mL50150.9% greater than Chlorogenic Acid[3]
RAW 264.72.5 µg/mL30015.36% greater than Chlorogenic Acid[3]

Note: The data from the reference indicates a comparison to Chlorogenic Acid. Specific inhibition percentages for DHCA alone were not provided.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
Cell LineLPS ConcentrationCytokineDHCA Concentration (µM)% InhibitionReference
RAW 264.7Not SpecifiedTNF-α1, 10, 50Significant inhibition[5]
RAW 264.7Not SpecifiedIL-61, 10, 50Significant inhibition[5]
RAW 264.7Not SpecifiedIL-81, 10, 50Significant inhibition[5]
THP-1Not SpecifiedTNF-αNot SpecifiedInhibited release[9][10]
THP-1Not SpecifiedIL-6Not SpecifiedInhibited release[9][10]

Note: The referenced studies confirmed significant inhibition but did not provide specific quantitative percentage values in a tabular format.

Key Signaling Pathways

This compound has been shown to inhibit inflammatory responses by targeting key signaling pathways within macrophages. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activation triggers downstream signaling cascades, including the MAPK and NF-κB pathways, which are crucial for the expression of pro-inflammatory genes.[8]

G DHCA Anti-inflammatory Signaling Pathway cluster_0 Macrophage cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_activation MAPK Activation (p38, ERK, JNK) TLR4->MAPK_activation IKK IKK TLR4->IKK DHCA This compound DHCA->MAPK_activation inhibits DHCA->IKK inhibits AP1 AP-1 MAPK_activation->AP1 activates Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB Translocation to Nucleus NFκB->NFκB_nucleus NFκB_nucleus->Gene_Expression Inflammatory_Mediators iNOS, TNF-α, IL-6 Gene_Expression->Inflammatory_Mediators

Caption: DHCA inhibits LPS-induced inflammatory signaling pathways.

Experimental Workflow

A typical workflow for assessing the anti-inflammatory activity of this compound in macrophages involves cell culture, stimulation with an inflammatory agent like LPS, treatment with DHCA, and subsequent measurement of inflammatory markers.

G Experimental Workflow for DHCA Anti-inflammatory Assay cluster_assays Downstream Assays start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture seeding Seed Cells in Plates cell_culture->seeding treatment Pre-treat with DHCA seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for a Defined Period stimulation->incubation griess_assay Nitric Oxide Assay (Griess Assay) incubation->griess_assay elisa Cytokine Measurement (ELISA for TNF-α, IL-6) incubation->elisa western_blot Protein Expression (Western Blot for NF-κB, MAPK proteins) incubation->western_blot data_analysis Data Analysis griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for DHCA anti-inflammatory assays.

Experimental Protocols

Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • Complete RPMI medium

  • This compound (DHCA)

  • Lipopolysaccharide (LPS)

  • Griess Reagent System (e.g., 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-naphthyl-ethylenediamine dihydrochloride in 2.5% phosphoric acid)[11][12]

  • Sodium nitrite (for standard curve)

  • 96-well microtiter plates

  • Microplate reader (540 nm)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Treatment: Pre-treat the cells with various concentrations of DHCA (e.g., 50 µM and 300 µM) for 1 hour.[3]

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 2.5 µg/mL) for 24 hours.[3] Include control wells (cells only, cells + LPS, cells + DHCA).

  • Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 100 µL of 1% sulfanilamide solution to each 100 µL of supernatant and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 100 µL of 0.1% N-naphthyl-ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes at room temperature, protected from light.[12]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve.

TNF-α and IL-6 Measurement (ELISA)

This protocol describes the quantitative measurement of secreted TNF-α and IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants (prepared as in the NO assay)

  • Human or Murine TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)[13][14]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • 96-well ELISA plates

  • Microplate reader (450 nm)

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with Assay Diluent for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[13]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[13]

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30-45 minutes at room temperature.[13]

  • Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.[13]

  • Stop Reaction: Add 50 µL of stop solution to each well.[13]

  • Measurement: Read the absorbance at 450 nm immediately.

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Western Blot for NF-κB and MAPK Pathway Proteins

This protocol details the detection of key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.

Materials:

  • Cell lysates (prepared from cells treated with DHCA and/or LPS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for p-p65, IκBα, p-p38, p-ERK, p-JNK, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[15][16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15][18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again and add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.

References

Protocol for assessing dihydrocaffeic acid's effect on gene expression.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA) is a phenolic acid and a significant metabolite of dietary polyphenols, such as caffeic acid and chlorogenic acid. Emerging research indicates that DHCA possesses potent anti-inflammatory and antioxidant properties, making it a compound of interest for therapeutic development. These biological activities are often attributed to its ability to modulate gene expression through various signaling pathways. This document provides a comprehensive protocol for assessing the effects of this compound on gene expression in a cellular context. The provided methodologies cover cell culture and treatment, RNA extraction, reverse transcription, and quantitative real-time PCR (RT-qPCR), enabling researchers to investigate the impact of DHCA on specific gene targets.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in inflammation, oxidative stress, and longevity.

  • NF-κB Signaling Pathway: DHCA has been observed to inhibit the activation of the NF-κB pathway, a critical regulator of inflammatory responses. This inhibition leads to the downregulation of pro-inflammatory genes.[1][2][3]

  • MAPK Signaling Pathway: Evidence suggests that DHCA can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is involved in cellular stress responses, proliferation, and apoptosis.[1][4]

  • Insulin/IGF-1 Signaling Pathway: In model organisms such as C. elegans, DHCA has been shown to activate genes associated with the Insulin/IGF-1 signaling pathway, which plays a crucial role in longevity and stress resistance.[5][6]

Data Presentation: Quantitative Effects of this compound on Gene Expression

The following tables summarize the quantitative changes in gene expression observed in response to this compound treatment from published studies.

Table 1: Effect of this compound on Inflammatory Gene Expression in Mouse Chondrocytes

GeneDHCA ConcentrationTreatment ConditionsFold Change vs. ControlReference
iNOS40 µMPre-treated for 24h, then stimulated with IL-1β (5 ng/ml)Downregulated[1]
IL-640 µMPre-treated for 24h, then stimulated with IL-1β (5 ng/ml)Downregulated[1]
MMP-140 µMPre-treated for 24h, then stimulated with IL-1β (5 ng/ml)Downregulated[1]
MMP-340 µMPre-treated for 24h, then stimulated with IL-1β (5 ng/ml)Downregulated[1]
MMP-1340 µMPre-treated for 24h, then stimulated with IL-1β (5 ng/ml)Downregulated[1]

Table 2: Effect of this compound on Stress-Related Gene Expression in C. elegans

GeneDHCA ConcentrationFold Change vs. ControlReference
daf-16300 µMUpregulated[5][6]
sod-3300 µMUpregulated[5][6]
hsf-1300 µMUpregulated[5][6]
daf-18300 µMUpregulated[5][6]
sir-2.1300 µMUpregulated[5][6]

Experimental Protocols

This section provides detailed methodologies for investigating the effect of this compound on gene expression.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection and Culture:

    • Select a cell line relevant to the research question (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection assays).

    • Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). A vehicle control (medium with the same concentration of DMSO) should be prepared.

  • Cell Treatment:

    • For inflammatory studies, cells can be pre-treated with DHCA for a specified time (e.g., 1-24 hours) before stimulation with an inflammatory agent (e.g., lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β)).

    • For other studies, cells can be directly treated with DHCA for a desired duration (e.g., 6, 12, or 24 hours).

    • Replace the existing cell culture medium with the medium containing the appropriate concentrations of DHCA or vehicle control.

  • Harvesting Cells:

    • After the treatment period, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction

This protocol is based on a standard TRIzol/chloroform extraction method.

  • Cell Lysis:

    • Add 1 mL of TRIzol reagent per well of a 6-well plate.

    • Pipette the cell lysate up and down several times to homogenize.

    • Incubate the homogenate for 5 minutes at room temperature.

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add 0.5 mL of isopropanol to the aqueous phase.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Discard the ethanol wash.

    • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in RNase-free water.

    • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

Protocol 3: Reverse Transcription and Quantitative Real-Time PCR (RT-qPCR)
  • DNase Treatment (Optional but Recommended):

    • To remove any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's protocol.

  • Reverse Transcription (cDNA Synthesis):

    • Use a reverse transcription kit (e.g., using M-MLV Reverse Transcriptase).

    • In a PCR tube, combine the following (volumes may vary depending on the kit):

      • Total RNA (1-2 µg)

      • Random primers or oligo(dT) primers

      • dNTPs

      • Reverse Transcriptase Buffer

      • RNase Inhibitor

      • M-MLV Reverse Transcriptase

      • Nuclease-free water to the final volume.

    • Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile from the kit manufacturer (e.g., 25°C for 10 min, 37°C for 50 min, 70°C for 15 min).

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mixture. For each reaction, combine:

      • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

      • Forward primer for the gene of interest

      • Reverse primer for the gene of interest

      • cDNA template (diluted)

      • Nuclease-free water to the final volume.

    • Run the qPCR reaction in a real-time PCR thermal cycler. A typical cycling program is:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target genes and a reference (housekeeping) gene (e.g., GAPDH, β-actin).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters Degradation Degradation IkB->Degradation ubiquitination & NF-kB_n NF-kB NF-kB->NF-kB_n translocates DHCA Dihydrocaffeic Acid DHCA->IKK Complex inhibits DNA DNA NF-kB_n->DNA binds to Inflammatory Genes iNOS, IL-6, etc. DNA->Inflammatory Genes transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK p38, ERK, JNK MAPKK->MAPK phosphorylates Transcription Factors AP-1, etc. MAPK->Transcription Factors activates Gene Expression Inflammation, Apoptosis Transcription Factors->Gene Expression DHCA Dihydrocaffeic Acid DHCA->MAPK modulates

Caption: Modulation of the MAPK signaling pathway by this compound.

Insulin_IGF1_Signaling_Pathway DHCA Dihydrocaffeic Acid IIS Pathway Insulin/IGF-1 Signaling DHCA->IIS Pathway activates DAF-16/FOXO DAF-16/FOXO IIS Pathway->DAF-16/FOXO HSF-1 HSF-1 IIS Pathway->HSF-1 SIR-2.1 SIR-2.1 IIS Pathway->SIR-2.1 Gene Expression sod-3, daf-18, etc. DAF-16/FOXO->Gene Expression HSF-1->Gene Expression SIR-2.1->Gene Expression Longevity & Stress Resistance Longevity & Stress Resistance Gene Expression->Longevity & Stress Resistance

Caption: Activation of the Insulin/IGF-1 signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & QC cluster_qpcr RT-qPCR cluster_data_analysis Data Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Lyse Cells (TRIzol) C->D E RNA Precipitation D->E F RNA Quantification & Purity Check E->F G Reverse Transcription (cDNA Synthesis) F->G H Quantitative PCR G->H I Determine Ct Values H->I J Calculate Relative Gene Expression (2^-ΔΔCt) I->J K Statistical Analysis & Visualization J->K

References

Application Notes and Protocols: Dihydrocaffeic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of dihydrocaffeic acid (DHCA) as a standard in chromatographic analysis. This compound, a metabolite of caffeic acid, is a phenolic acid found in various plant species and is also a product of human metabolism of dietary polyphenols.[1][2][3] Its use as a standard is crucial for the accurate quantification of this compound in complex matrices such as plasma, urine, and plant extracts.[2][4][5][6]

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its proper handling and use as a chromatographic standard.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[7]
Molecular Weight 182.17 g/mol [1][2][3][7]
Appearance White to beige to orange powder[1][2][3]
Melting Point 136-139 °C[1][3]
Solubility Soluble in water and ethanol; limited solubility in nonpolar organic solvents.[2][3]

Chromatographic Methods and Protocols

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are common techniques for the analysis of this compound.

I. UHPLC-MS/MS Method for Quantification in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of several hydroxycinnamates, including this compound, in human plasma.[4][5]

A. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample is 2. Add Internal Standards plasma->is Spike precip 3. Protein Precipitation is->precip hydrolysis 4. Enzymatic Hydrolysis (for conjugated metabolites) precip->hydrolysis lle 5. Liquid-Liquid Extraction hydrolysis->lle reconstitute 6. Reconstitute Extract lle->reconstitute analysis 7. UHPLC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for plasma sample preparation.

Protocol:

  • Internal Standard Spiking: To a plasma sample, add internal standards. For example, 3-(4-hydroxyphenyl)-propionic acid can be used.[4][5]

  • Protein Precipitation: Perform a protein precipitation step to remove larger molecules.

  • Enzymatic Hydrolysis: To quantify total this compound (both free and conjugated forms), incubate the sample with an enzymatic cocktail (e.g., from Helix pomatia) to hydrolyze conjugated metabolites.

  • Liquid-Liquid Extraction: Extract the analytes from the aqueous matrix into an organic solvent.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for injection into the UHPLC system.

B. Chromatographic Conditions

ParameterCondition
System UHPLC coupled to a tandem mass spectrometer
Column Waters HSS T3 UPLC column (2.1 mm × 100 mm, 1.7 µm)[8]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[8]
Gradient Elution A linear gradient can be optimized as follows:0-6 min, 2-10% B6-10 min, 10-25% B10-15 min, 25-35% B15-16 min, 35-40% B16-20 min, 40-80% B20-21 min, 80-95% B21-24 min, 95% B[8]
Flow Rate 600 µL/min[9]
Injection Volume 10 µL[9]
Detection Negative Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)[4][5]

C. Quantitative Data

The following table summarizes typical performance data for the quantification of this compound and other hydroxycinnamates in human plasma.[4][5][9]

ParameterThis compoundOther Hydroxycinnamates
Calibration Range 0 - 4800 nM0 - 4800 nM
Limit of Detection (LOD) 1 - 15 nM1 - 15 nM
Limit of Quantification (LOQ) 3 - 50 nM3 - 50 nM
Within-day Precision (RSD%) 5 - 18%5 - 18%
Between-day Precision (RSD%) 5 - 30%5 - 30%
II. HPLC Method for General Analysis

This protocol provides a general HPLC method for the separation of phenolic acids, which can be adapted for this compound.

A. Standard Solution Preparation

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent such as methanol to prepare a stock solution of known concentration.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

B. Chromatographic Conditions

ParameterCondition
System HPLC with a UV or Photodiode Array (PDA) detector
Column Kromasil 100-5C18 (250 mm × 4.6 mm, 5 µm)[10]
Mobile Phase A: Aqueous formic acidB: Methanol[10]
Elution Gradient elution[10]
Flow Rate 0.9 mL/min[10]
Column Temperature 25 °C[10]
Injection Volume 10 µL[10]
Detection Wavelength Monitoring can be performed around 280 nm.

Signaling Pathways and Logical Relationships

G cluster_calibration Calibration Curve Logic conc This compound Concentration linearity Linear Relationship (within calibration range) conc->linearity peak_area Chromatographic Peak Area linearity->peak_area

Caption: Relationship between concentration and peak area.

The fundamental principle of using a standard in chromatography is to establish a linear relationship between the concentration of the analyte and the response of the detector (e.g., peak area). By analyzing a series of standards of known concentrations, a calibration curve is generated. The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on this curve. This relationship is expected to be linear within the validated calibration range.[4][5]

References

Application Notes and Protocols for the Enzymatic Synthesis of Dihydrocaffeic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), a metabolite of caffeic acid, is a phenolic compound recognized for its significant antioxidant and anti-inflammatory properties.[1][2][3] These characteristics make DHCA and its derivatives promising candidates for applications in the pharmaceutical, cosmetic, and food industries. However, the inherent hydrophilicity of DHCA can limit its use in lipid-rich environments and organic solvents.[4] Enzymatic synthesis, particularly through lipophilization, offers a green and efficient approach to modify DHCA, enhancing its lipophilicity and broadening its application spectrum. This document provides detailed application notes and protocols for the enzymatic synthesis of various DHCA derivatives, primarily focusing on esterification reactions catalyzed by lipases.

Rationale for Enzymatic Synthesis

Enzymatic synthesis of DHCA derivatives presents several advantages over traditional chemical methods:

  • Mild Reaction Conditions: Enzymes operate under gentle conditions of temperature and pressure, preserving the integrity of the heat-sensitive phenolic structure.

  • High Selectivity: Lipases exhibit high regioselectivity, targeting specific functional groups and minimizing the formation of byproducts.

  • Environmental Sustainability: As biocatalysts, enzymes are biodegradable and reduce the need for harsh chemical reagents and solvents, aligning with the principles of green chemistry.

  • Improved Product Quality: Enzymatic reactions often lead to products of high purity with improved quality.

The most commonly employed enzymes for modifying DHCA are lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), which are effective in non-aqueous media for esterification.[4] Other enzymes like laccases and tyrosinases are also used to functionalize the catechol ring of DHCA.[1][2]

Data Presentation: Enzymatic Synthesis of this compound Derivatives

The following tables summarize the quantitative data for the enzymatic synthesis of various DHCA derivatives under different reaction conditions.

Table 1: Enzymatic Synthesis of this compound Esters

DerivativeEnzymeAlcoholSolvent SystemSubstrate Molar Ratio (DHCA:Alcohol)Temperature (°C)Reaction TimeConversion Yield (%)Reference
Hexyl DihydrocaffeateNovozym 435Hexanol1-butyl-3-methylimidazoliumbis (trifluoromethylsulfonyl) imide1:239.477.5 h84.4[4]
Octyl DihydrocaffeateNovozym 435OctanolSolvent-free----[4]
Linoleyl DihydrocaffeateNovozym 435Linoleyl AlcoholHexane/2-butanone (75:25 v/v)1:855~10 days99[5]
Linolenyl DihydrocaffeateNovozym 435Linolenyl AlcoholHexane/2-butanone (75:25 v/v)1:8-7 days99[6]
Butyl DihydrocaffeateTyrosinase (Agaricus bisporus)ButanolChemo-enzymatic-25--[4]
Ethyl DihydrocaffeateTyrosinase (Agaricus bisporus)EthanolChemo-enzymatic-25--[4]
Propyl DihydrocaffeateTyrosinase (Agaricus bisporus)PropanolChemo-enzymatic-25--[4]

Table 2: Enzymatic Synthesis of Dihydrocaffeoylated Glycerides

ProductEnzymeAcyl DonorAcyl AcceptorSolvent SystemSubstrate Molar Ratio (Acyl Donor:Acceptor)Temperature (°C)Conversion Yield (%)Reference
Dihydrocaffeoylated GlycerolsNovozym 435Octyl DihydrocaffeateTricaprylinSolvent-free1:2-72.6[4]
Phenolic MonoacylglycerolsNovozym 435This compoundFish Liver OilHexane/2-butanone (75:25 v/v)1:8-40.3[7][8]
Phenolic DiacylglycerolsNovozym 435This compoundFish Liver OilHexane/2-butanone (85:15 v/v)1:8-36.8[7][8]

Experimental Protocols

The following are detailed protocols for the enzymatic synthesis of selected this compound derivatives.

Protocol 1: Lipase-Catalyzed Synthesis of Hexyl Dihydrocaffeate in an Ionic Liquid

This protocol describes the synthesis of hexyl dihydrocaffeate using Novozym 435 in an ionic liquid, optimized for high conversion yield.

Materials:

  • This compound (DHCA)

  • Hexanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • 1-butyl-3-methylimidazoliumbis (trifluoromethylsulfonyl) imide ([Bmim][Tf2N])

  • Molecular sieves (3 Å), activated

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Reaction vessel (e.g., screw-capped vial)

  • Shaking incubator or magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a screw-capped vial, combine this compound and hexanol at a molar ratio of 1:2.

  • Solvent Addition: Add the ionic liquid, [Bmim][Tf2N], to the reaction vial. The amount should be sufficient to dissolve the reactants.

  • Enzyme Addition: Add Novozym 435 to the mixture. The optimal enzyme dosage is 41.6% of the total substrate weight.

  • Dehydration: Add activated molecular sieves to the reaction mixture to remove water produced during the esterification, which can inhibit the enzyme and shift the reaction equilibrium.

  • Reaction Incubation: Securely cap the vial and place it in a shaking incubator or on a heated magnetic stirrer. Incubate the reaction at 39.4 °C with constant agitation for 77.5 hours.

  • Reaction Termination and Enzyme Recovery: After the incubation period, terminate the reaction by filtering the mixture to remove the immobilized enzyme (Novozym 435) and molecular sieves. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for potential reuse.

  • Product Purification:

    • The filtrate containing the product, unreacted substrates, and ionic liquid is concentrated under reduced pressure using a rotary evaporator to remove any volatile components.

    • The residue is then purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used as the eluent.

    • Collect the fractions containing the purified hexyl dihydrocaffeate and confirm the purity using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Characterization: The structure of the purified product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Lipase-Catalyzed Synthesis of Linoleyl Dihydrocaffeate in a Binary Solvent System

This protocol details the synthesis of linoleyl dihydrocaffeate, a highly lipophilic derivative, using Novozym 435 in a hexane/2-butanone solvent mixture.

Materials:

  • This compound (DHCA)

  • Linoleyl alcohol

  • Novozym 435

  • Hexane (anhydrous)

  • 2-butanone (anhydrous)

  • Molecular sieves (3 Å), activated

  • Reaction vessel

  • Orbital shaker with temperature control

Procedure:

  • Solvent and Substrate Preparation: Prepare a binary solvent mixture of hexane and 2-butanone in a 75:25 (v/v) ratio. Dissolve this compound and linoleyl alcohol in this solvent mixture in a reaction vessel. A substrate molar ratio of 1:8 (DHCA:linoleyl alcohol) is recommended for high conversion.

  • Enzyme and Molecular Sieve Addition: Add Novozym 435 to the reaction mixture. The enzyme loading is typically around 10% (w/w) of the total substrates. Add activated molecular sieves to adsorb the water formed during the reaction.

  • Reaction Incubation: Seal the reaction vessel and place it in an orbital shaker set to 55 °C with continuous agitation for up to 10 days.[5] The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC.

  • Enzyme Removal: Once the reaction has reached completion (or the desired conversion), stop the reaction by filtering off the immobilized enzyme and molecular sieves.

  • Solvent Removal and Product Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using a suitable solvent system, such as a hexane/ethyl acetate gradient.

  • Product Analysis: Analyze the purified linoleyl dihydrocaffeate for purity and structural confirmation using HPLC, NMR, and mass spectrometry.

Visualizations

Experimental Workflow for Enzymatic Esterification of this compound

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Esterification Reaction cluster_workup 3. Product Isolation and Purification cluster_analysis 4. Analysis reactants DHCA & Alcohol setup Combine Reactants, Solvent, and Enzyme in Reaction Vessel reactants->setup enzyme Immobilized Lipase (Novozym 435) enzyme->setup solvent Solvent System (e.g., Hexane/2-butanone or Ionic Liquid) solvent->setup incubation Incubate with Agitation at Controlled Temperature setup->incubation monitoring Monitor Reaction Progress (e.g., HPLC) incubation->monitoring filtration Filter to Remove Enzyme monitoring->filtration evaporation Solvent Evaporation filtration->evaporation purification Column Chromatography evaporation->purification characterization Structural Characterization (NMR, MS) purification->characterization purity Purity Analysis (HPLC) purification->purity

Caption: Workflow for the enzymatic synthesis of DHCA esters.

Proposed Biosynthesis Pathway of this compound

biosynthesis_pathway erythrose4p D-Erythrose 4-phosphate shikimate_path Shikimate Pathway erythrose4p->shikimate_path pep Phosphoenolpyruvate pep->shikimate_path chorismate Chorismate shikimate_path->chorismate prephenate Prephenate chorismate->prephenate phenylalanine Phenylalanine prephenate->phenylalanine tyrosine Tyrosine prephenate->tyrosine cinnamic_acid trans-Cinnamic acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric acid tyrosine->p_coumaric_acid PAL/TAL cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic acid p_coumaric_acid->caffeic_acid C3H dhca This compound caffeic_acid->dhca DBR

Caption: Simplified biosynthesis pathway of this compound.

Anti-Inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription DHCA This compound DHCA->IKK Inhibition DHCA->MAPK Inhibition

Caption: DHCA's inhibition of the NF-κB and MAPK pathways.

References

Formulation of Dihydrocaffeic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrocaffeic acid (DHCA), a phenolic acid and a metabolite of caffeic and chlorogenic acids, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Preclinical in vivo studies are crucial to further elucidate its therapeutic potential. However, the successful execution of these studies is contingent upon the appropriate formulation of DHCA to ensure its solubility, stability, and bioavailability. This document provides detailed application notes and protocols for the formulation of DHCA for various in vivo administration routes, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₀O₄[3]
Molecular Weight182.17 g/mol [3]
AppearanceWhite to beige powder[3]
Melting Point136-139 °C[3]
SolubilitySoluble in water and ethanol; limited solubility in nonpolar organic solvents.[3]
Table 2: Pharmacokinetic Parameters of this compound and a Related Compound in Rodents (Oral Administration)
CompoundSpeciesDoseFormulationCmaxTmaxAUC (0-t)Reference
Caffeic AcidRat100 µmol/kgNot specified11.24 µmol/L10 min585.0 µmol·min/L[4]
This compound MetabolitesRat100 µmol/kgNot specified-< 30 min-[5]

Note: Pharmacokinetic data for pure this compound is limited. The data for caffeic acid is provided as a reference for a structurally similar compound. The rapid appearance of DHCA metabolites suggests fast absorption.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Oral Gavage)

Objective: To prepare a stable solution or suspension of DHCA for oral administration in rodents.

Materials:

  • This compound (DHCA) powder

  • Vehicle:

    • Option A: Sterile distilled water or 0.9% saline (for solutions)

    • Option B: 0.5% (w/v) Methylcellulose in sterile distilled water (for suspensions)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile tubes or vials

Procedure:

  • Vehicle Preparation (for Option B):

    • Slowly add 0.5 g of methylcellulose to 100 mL of sterile distilled water while continuously stirring with a magnetic stirrer.

    • Stir until a clear, homogeneous suspension is formed.

  • DHCA Formulation Preparation:

    • Calculate the required amount of DHCA based on the desired dose and the number of animals.

    • For Solution (Option A):

      • Weigh the calculated amount of DHCA powder.

      • In a sterile beaker, gradually add the DHCA powder to the desired volume of sterile distilled water or 0.9% saline while stirring.

      • Continue stirring until the DHCA is completely dissolved. The solubility of DHCA in water is good, but gentle warming (to no more than 40°C) can be used to aid dissolution if necessary.

      • Adjust the pH to a physiologically acceptable range (pH 6.5-7.5) using sterile NaOH or HCl if needed, though for most oral gavage studies this is not strictly necessary.

    • For Suspension (Option B):

      • Weigh the calculated amount of DHCA powder.

      • In a sterile beaker containing the 0.5% methylcellulose vehicle, gradually add the DHCA powder while stirring.

      • Continue stirring to ensure a uniform suspension.

    • Transfer the final formulation to a sterile, labeled tube or vial.

  • Stability and Storage:

    • It is recommended to prepare the formulation fresh on the day of the experiment.

    • If short-term storage is necessary, store the formulation at 2-8°C, protected from light.

    • Before each administration, ensure the formulation (especially suspensions) is thoroughly mixed.

Protocol 2: Preparation of this compound for Intraperitoneal or Intravenous Injection

Objective: To prepare a sterile, injectable formulation of DHCA for systemic administration in rodents.

Materials:

  • This compound (DHCA) powder

  • Solvent system (choose one based on solubility and tolerability studies):

    • Option A (for lower concentrations): Sterile 0.9% saline.

    • Option B (for higher concentrations or improved stability): A co-solvent system such as:

      • 40% Polyethylene glycol 300 (PEG300)

      • 10% Dimethyl sulfoxide (DMSO)

      • 5% Tween-80

      • 45% Sterile 0.9% saline

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • pH meter

Procedure:

  • Formulation Preparation:

    • Under aseptic conditions (e.g., in a laminar flow hood), weigh the required amount of DHCA powder.

    • For Saline Formulation (Option A):

      • Dissolve the DHCA in sterile 0.9% saline. Gentle warming may be used to facilitate dissolution.

    • For Co-solvent Formulation (Option B):

      • In a sterile vial, first dissolve the DHCA in DMSO.

      • Add PEG300 and Tween-80 and mix thoroughly.

      • Finally, add the sterile saline to the desired final volume and mix until a clear solution is obtained.

    • Check and adjust the pH to a physiologically compatible range (typically pH 7.0-7.4 for intravenous injections) using sterile, dilute NaOH or HCl.

  • Sterilization:

    • Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Stability and Storage:

    • Injectable formulations should be prepared fresh on the day of use.

    • Store at 2-8°C, protected from light, until administration.

    • Visually inspect for any precipitation or discoloration before use.

Protocol 3: Preparation of this compound for Intra-articular Injection

Objective: To prepare a sterile formulation of DHCA suitable for direct injection into the joint space of mice.[6]

Materials:

  • This compound (DHCA) powder

  • Co-solvent vehicle:

    • 40% Polyethylene glycol 300 (PEG300)

    • 10% Dimethyl sulfoxide (DMSO)

    • 5% Tween-80

    • 45% Sterile 0.9% saline

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

Procedure:

  • Vehicle Preparation:

    • Under aseptic conditions, mix the PEG300, DMSO, Tween-80, and sterile saline in the specified proportions to create the co-solvent vehicle.

  • DHCA Formulation:

    • Dissolve the calculated amount of DHCA powder in the prepared co-solvent vehicle to achieve the desired final concentration (e.g., for a 0.0036 mg/kg dose in a 10 µL injection volume for a 25g mouse, the concentration would be 0.009 mg/mL).

    • Ensure the DHCA is completely dissolved.

  • Sterilization:

    • Filter the final formulation through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Storage:

    • Prepare the formulation fresh before the series of injections.

    • Store at 2-8°C, protected from light.

Visualization of Pathways and Workflows

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Pharmacokinetic & Efficacy Analysis DHCA_Powder DHCA Powder Vehicle Select Vehicle (e.g., Water, Saline, Co-solvent) DHCA_Powder->Vehicle Dissolution Dissolution/Suspension (Stirring, pH adjustment) Vehicle->Dissolution Sterilization Sterilization (0.22 µm filtration) Dissolution->Sterilization Dosing Dosing Sterilization->Dosing Administer Formulation Animal_Model Rodent Model (Rat/Mouse) Route Select Route (Oral, IV, IP, IA) Animal_Model->Route Route->Dosing Blood_Sampling Blood Sampling (Time points) Dosing->Blood_Sampling Tissue_Collection Tissue Collection Dosing->Tissue_Collection LC_MS LC-MS/MS Analysis (DHCA & Metabolites) Blood_Sampling->LC_MS Efficacy_Endpoints Efficacy Endpoints (Biomarkers, Histology) Tissue_Collection->Efficacy_Endpoints PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS->PK_Analysis

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway DHCA inhibits inflammation via NF-κB and MAPK pathways. cluster_stimulus Inflammatory Stimulus (e.g., IL-1β, LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK MAPK MAPKs (p38, ERK, JNK) Stimulus->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression activates NFkB_nucleus->Gene_Expression activates Cytokines Cytokines (IL-6, TNF-α) Gene_Expression->Cytokines MMPs MMPs Gene_Expression->MMPs Inflammation Inflammation & Cartilage Degradation Cytokines->Inflammation MMPs->Inflammation DHCA This compound DHCA->IKK DHCA->MAPK

References

Troubleshooting & Optimization

Dihydrocaffeic Acid Solubility: A Technical Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Shandong, China - Researchers and drug development professionals frequently utilize dihydrocaffeic acid (DHCA) for its potent antioxidant and anti-inflammatory properties in cell-based assays. However, its solubility characteristics can present challenges in experimental design. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure successful preparation and application of this compound in your research.

Solubility Profile of this compound

This compound is a phenolic acid that is soluble in water and ethanol but has limited solubility in nonpolar organic solvents.[1][2][3] For cell culture applications, it is crucial to select a solvent that is both effective at dissolving the compound and minimally toxic to the cells. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of poorly soluble compounds.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Water≥ 100 mg/mL[4]A solubility of 42.8 g/L (42.8 mg/mL) has also been reported.[5]
EthanolSoluble[1][2][3]Specific quantitative data is not readily available, but it is generally considered soluble.
DMSO55 mg/mLSonication can increase solubility to 250 mg/mL.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in your cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 55 mg/mL stock, add 1 mL of DMSO to 55 mg of DHCA).

  • Dissolution: Vortex the tube vigorously until the powder is completely dissolved. If the compound does not fully dissolve, sonication may be required to aid dissolution.[4]

  • Sterilization: While DMSO is generally considered sterile, if there are concerns, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][7]

G cluster_start Start cluster_dissolution Dissolution cluster_final Final Steps start Weigh this compound add_dmso Add DMSO start->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate Incomplete dissolution filter Filter Sterilize (optional) vortex->filter Complete dissolution sonicate->filter aliquot Aliquot filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: this compound inhibits the NF-κB signaling pathway.

This compound's Effect on the MAPK Signaling Pathway

G cluster_stimulus Cellular Stress cluster_inhibition Inhibition cluster_pathway MAPK Pathway stress e.g., Oxidative Stress, UV mapkkk MAPKKK Activation stress->mapkkk dhca This compound mapk MAPK (e.g., p38) Phosphorylation dhca->mapk mapkk MAPKK Activation mapkkk->mapkk mapkk->mapk response Cellular Response (e.g., Apoptosis, Inflammation) mapk->response

Caption: this compound inhibits the phosphorylation of p38 in the MAPK pathway.

References

Preventing degradation of dihydrocaffeic acid during extraction and storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of dihydrocaffeic acid (DHCA) during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: My DHCA solution has changed color. What does this indicate and is the sample still usable?

A color change, often to a brownish hue, typically indicates oxidation and degradation of this compound. The catechol group in DHCA is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and alkaline pH. It is highly recommended to discard the colored solution and prepare a fresh one to ensure the integrity of your experimental results. The antioxidant activity of DHCA is linked to its chemical structure, and degradation will compromise its efficacy[1][2].

Q2: I observe a precipitate in my DHCA stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the concentration of DHCA exceeds its solubility in the chosen solvent at a lower temperature. Gently warm the solution to 37°C and use an ultrasonic bath to aid redissolution[3]. To prevent this, consider preparing stock solutions at a concentration well within the solubility limits and storing them in smaller, single-use aliquots to avoid repeated freeze-thaw cycles[3].

Q3: What are the optimal storage conditions for solid DHCA and its solutions?

For solid (powder) DHCA, store at -20°C for long-term stability (up to 3 years) in a tightly sealed container to protect from moisture and light[4]. For solutions, storage conditions depend on the solvent and desired duration:

  • In DMSO: Store at -80°C for up to 1 year[4].

  • General stock solutions: For short-term storage (up to 1 month), -20°C is acceptable. For longer-term storage (up to 6 months), -80°C is recommended[3][5].

  • Aqueous solutions: It is best to prepare these fresh before use. If storage is necessary, filter-sterilize and store at 4°C for no more than 24 hours.

Q4: Which solvents are recommended for preparing DHCA stock solutions?

DHCA has good solubility in several organic solvents. The choice of solvent will depend on your experimental design.

SolventSolubility
DMSO~250 mg/mL (1372.34 mM)[3]
DMF~25 mg/mL
Ethanol~10 mg/mL[6]
PBS (pH 7.2)~2 mg/mL[6]

Note: Sonication and gentle warming may be required to achieve maximum solubility[3][4].

Troubleshooting Guides

Issue 1: Low Yield of DHCA During Plant Extraction
Potential Cause Troubleshooting Step
Inefficient Extraction Method Different extraction methods have varying efficiencies. Consider switching to or optimizing techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which have been shown to be effective for phenolic acids[7][8][9].
Inappropriate Solvent The polarity of the extraction solvent is crucial. Mixtures of ethanol or methanol with water are commonly used for extracting phenolic compounds. Optimize the solvent-to-water ratio; for instance, 70-80% ethanol can be effective[10].
Degradation During Extraction High temperatures and prolonged extraction times can lead to DHCA degradation[7][10]. Minimize heat and light exposure during the process. Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation.
Incorrect Plant Material Handling Improper drying or storage of plant material can lead to enzymatic degradation of phenolic compounds. Ensure plant material is properly dried (e.g., freeze-drying) and stored in a cool, dark, and dry place.
Issue 2: DHCA Degradation in Solution
Parameter Recommendation
pH DHCA, like other caffeic acid derivatives, is more stable in acidic conditions (pH < 7)[11]. At alkaline pH, the catechol group is more susceptible to oxidation. Buffer your solutions accordingly if your experimental conditions permit.
Light Exposure Protect DHCA solutions from light by using amber vials or wrapping containers in aluminum foil. Light can catalyze oxidative degradation[12].
Oxygen Exposure Degas your solvents before preparing solutions. For long-term storage, overlaying the solution with an inert gas like nitrogen or argon can prevent oxidation.
Temperature Store solutions at the recommended low temperatures (-20°C or -80°C)[3][5]. Avoid leaving solutions at room temperature for extended periods.
Presence of Metal Ions Metal ions, such as copper, can catalyze the oxidation of phenolic compounds[2]. If possible, use metal-free buffers and reagents.

Experimental Protocols

Protocol 1: Extraction of DHCA from Plant Material

This is a general protocol for ultrasound-assisted extraction (UAE).

  • Preparation: Grind dried plant material to a fine powder.

  • Extraction:

    • Add 1 gram of powdered plant material to 20 mL of 80% ethanol in a conical flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with fresh solvent to maximize yield.

  • Solvent Removal: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC)[8].

  • Quantification: Analyze the DHCA content using a validated analytical method, such as HPLC-UV or LC-MS/MS[13][14].

Protocol 2: Stability Testing of DHCA Solution
  • Solution Preparation: Prepare a DHCA solution of known concentration (e.g., 1 mM) in the desired solvent and buffer system.

  • Stress Conditions:

    • pH: Aliquot the solution into separate vials and adjust the pH to different levels (e.g., pH 3, 5, 7, 9).

    • Temperature: Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: Expose one set of aliquots to ambient light or a controlled light source, while keeping a parallel set in the dark.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analysis: Immediately analyze the concentration of the remaining DHCA in each sample using a validated HPLC method.

  • Data Evaluation: Plot the percentage of remaining DHCA against time for each condition to determine the degradation kinetics.

Visualizations

cluster_Extraction Extraction Workflow Plant Dried Plant Material Grind Grinding Plant->Grind Powder Powdered Sample Grind->Powder UAE Ultrasound-Assisted Extraction (UAE) Powder->UAE Solvent Add Extraction Solvent (e.g., 80% Ethanol) Solvent->UAE Centrifuge Centrifugation UAE->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Solvent Evaporation Supernatant->Evaporate Crude Crude Extract Evaporate->Crude HPLC HPLC/LC-MS Analysis Crude->HPLC

Caption: Workflow for this compound Extraction.

cluster_Factors Degradation Factors DHCA This compound (DHCA) Degradation Degradation Products (e.g., Quinones) DHCA->Degradation Oxidation Light Light Exposure Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation High_pH Alkaline pH (>7) High_pH->Degradation High_Temp High Temperature High_Temp->Degradation Metals Metal Ions (e.g., Cu²⁺) Metals->Degradation

Caption: Factors Leading to DHCA Degradation.

Caption: Troubleshooting Decision Tree for DHCA Instability.

References

Troubleshooting peak tailing of dihydrocaffeic acid in HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis of Dihydrocaffeic Acid

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of this compound, with a primary focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I know if my this compound peak is tailing?

A1: In an ideal HPLC separation, the chromatographic peak for this compound should be symmetrical and Gaussian in shape. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1] This can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[2]

To quantify peak tailing, you can calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while a value greater than 1.2 often indicates a problem that needs to be addressed.[3]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds such as this compound, peak tailing in reversed-phase HPLC is frequently caused by secondary interactions between the analyte and the stationary phase.[4][5] The most common culprits include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too high, both the carboxylic acid group of this compound and the residual silanol groups on the silica-based column packing can become ionized. This leads to undesirable ionic interactions and peak tailing.[4][6]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of the silica stationary phase are acidic and can interact strongly with polar analytes.[7][8] These interactions introduce a secondary, undesirable retention mechanism that results in peak tailing.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[2][5]

  • Column Degradation: Over time, columns can degrade, or the inlet frit can become partially blocked, leading to poor peak shapes.[9] A void at the head of the column can also cause significant tailing.[3]

Q3: My this compound peak is tailing. Where should I start my troubleshooting?

A3: A systematic approach is key. Start by evaluating the most probable causes and progressively move to less common ones.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tf > 1.2) check_ph Step 1: Verify Mobile Phase pH Is pH low enough (e.g., 2.5-3.0)? start->check_ph check_column Step 2: Evaluate Column Is it an appropriate, well-maintained column? check_ph->check_column Yes solution_ph Adjust pH with an acid (e.g., formic, phosphoric acid). Ensure adequate buffering. check_ph->solution_ph No check_sample Step 3: Assess Sample & Injection Is the concentration and solvent appropriate? check_column->check_sample Yes solution_column Flush column. Consider a new or different type of column (e.g., end-capped). check_column->solution_column No check_system Step 4: Inspect HPLC System Are there any extra-column issues? check_sample->check_system Yes solution_sample Dilute sample. Dissolve sample in mobile phase. check_sample->solution_sample No solution_system Check for leaks. Minimize tubing length and dead volume. check_system->solution_system No end Symmetrical Peak Achieved check_system->end Yes solution_ph->end solution_column->end solution_sample->end solution_system->end

Caption: A step-by-step troubleshooting workflow for diagnosing and resolving peak tailing.

In-depth Troubleshooting Guides

Issue 1: Peak tailing due to mobile phase pH

Q: How does mobile phase pH specifically affect the peak shape of this compound?

A: this compound is an acidic molecule. To ensure it is in a single, un-ionized form, the mobile phase pH should be set at least 1.5 to 2 pH units below its pKa. At a low pH (typically 2.5-3.0), the carboxyl group is protonated, making the molecule less polar and more likely to interact consistently with the C18 stationary phase.[10][11] Simultaneously, a low pH suppresses the ionization of residual silanol groups on the silica packing, minimizing the secondary ionic interactions that are a primary cause of tailing.[4]

Mobile Phase pHThis compound StateResidual Silanol StateExpected Peak Shape
pH 2.5 - 3.0 Unionized (Protonated)Unionized (Protonated)Symmetrical
pH > 4.0 Increasingly IonizedIonized (Deprotonated)Tailing

Recommended Action:

  • Prepare Fresh Mobile Phase: Ensure your mobile phase is correctly prepared.

  • Acidify the Aqueous Component: Before mixing with the organic solvent, adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an appropriate acid.

  • Use a Buffer: To maintain a stable pH throughout the run, use a buffer. Phosphate buffers are effective in this pH range.

Commonly Used Mobile Phase Modifiers:

ModifierTypical ConcentrationNotes
Formic Acid0.1% (v/v)Volatile and compatible with mass spectrometry.
Phosphoric Acid0.1% - 0.2% (v/v)Not volatile, good for UV detection. Provides strong buffering.[12]
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Strong ion-pairing agent, can be difficult to remove from the column.

Issue 2: Peak tailing due to secondary interactions with the column

Q: I've adjusted my mobile phase pH, but I still see peak tailing. Could it be my column?

A: Yes, even with an optimal mobile phase pH, the column itself can be a source of peak tailing. This is often due to interactions with active sites on the stationary phase.

Analyte-Column Interaction Pathways

G cluster_0 HPLC Column C18 C18 Stationary Phase Silanol Residual Silanol Site (Si-OH) Analyte This compound Analyte->C18 Primary Interaction (Desired Hydrophobic) Analyte->Silanol Secondary Interaction (Causes Tailing)

Caption: Desired vs. undesired interactions of this compound within a C18 column.

Recommended Actions:

  • Use an End-capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[4] Using a high-quality, well-end-capped C18 column is highly recommended for polar acidic compounds.

  • Consider a Different Stationary Phase: If tailing persists on a standard C18 column, a polar-embedded or phenyl-type stationary phase might provide a different selectivity and improved peak shape for phenolic acids.[13][14]

  • Column Flushing: If the column is old or has been used with diverse sample types, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained impurities.[3]

Issue 3: Peak tailing due to metal chelation

Q: Could metal contamination be a cause of peak tailing for this compound?

A: This is a less common but possible cause. This compound has a catechol group in its structure, which is known to chelate (bind to) metal ions.[15][16] If there are trace metal impurities in your sample, mobile phase, or on the silica surface of the column packing, this compound can form complexes.[17] This interaction can act as another retention mechanism, leading to peak tailing.

Recommended Actions:

  • Use High-Purity Solvents and Reagents: Ensure you are using HPLC-grade solvents and high-purity salts and acids for your mobile phase to minimize metal contamination.

  • Add a Chelating Agent to the Mobile Phase: In persistent cases, adding a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to the mobile phase can help to sequester metal ions and improve peak shape.

Experimental Protocol Example

This section provides a starting point for an HPLC method for the analysis of this compound.

Objective: To achieve a symmetric peak shape and reliable quantification of this compound.

Methodology:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.[18]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

    • Filter both solvents through a 0.45 µm filter before use.

    • Degas the mobile phase using sonication or helium sparging.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[19]

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.[20]

    • Detection Wavelength: 280 nm.

    • Elution: Isocratic or gradient. A typical starting point for isocratic elution could be 80:20 (Solvent A: Solvent B).[21] For gradient elution, you might start with a lower percentage of Solvent B and ramp up to elute more retained compounds.

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in the initial mobile phase composition. Using a solvent stronger than the mobile phase can cause peak distortion.[2]

By following these guidelines and systematically troubleshooting any issues, researchers can achieve robust and reliable HPLC analysis of this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Dihydrocaffeic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of dihydrocaffeic acid (DHCA) in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of free this compound low in animal models?

A1: The low oral bioavailability of free this compound (DHCA) is primarily due to its rapid and extensive metabolism in the gastrointestinal tract and liver. After oral administration, DHCA is quickly absorbed, likely in the stomach and duodenum. However, it undergoes significant first-pass metabolism where it is conjugated to form glucuronide, sulfate, and methylated metabolites.[1][2] This metabolic conversion reduces the amount of free, active DHCA that reaches systemic circulation.

Q2: What are the main metabolic pathways for DHCA in rodents?

A2: In rats, DHCA is primarily metabolized through three main pathways: glucuronidation, sulfation, and methylation.[1][2] Intestinal cells are more inclined to glucuronidate DHCA, while the liver favors sulfation.[1][2] Methylation also occurs, leading to the formation of dihydroferulic acid. These conjugation reactions increase the water solubility of DHCA, facilitating its excretion in urine.[1]

Q3: What are some promising strategies to enhance the bioavailability of DHCA?

A3: Several strategies are being explored to overcome the poor bioavailability of phenolic compounds like DHCA. These include:

  • Nanoformulations: Encapsulating DHCA in nanoparticles, such as solid lipid nanoparticles (SLNs) or chitosan-based nanomicelles, can protect it from rapid metabolism and enhance its absorption.[3][4][5][6][7]

  • Prodrugs: Modifying the chemical structure of DHCA to create a prodrug can improve its solubility and permeability, allowing it to be absorbed more efficiently before being converted to the active DHCA form in the body.[8][9]

  • Co-administration with Bioenhancers: Administering DHCA with natural compounds like piperine, an alkaloid from black pepper, can inhibit drug-metabolizing enzymes and enhance the bioavailability of DHCA.[10][11][12][13][14]

Q4: Are there any commercially available formulations designed to improve DHCA bioavailability?

A4: Currently, there are no commercially available formulations specifically marketed to enhance the bioavailability of pure DHCA for research purposes. However, the scientific literature provides a strong basis for developing custom formulations, such as nanoformulations, in a research setting.

Troubleshooting Guides

Issue 1: Low or undetectable plasma concentrations of free DHCA after oral administration.
Possible Cause Troubleshooting Step
Rapid Metabolism Consider using a formulation strategy to protect DHCA from first-pass metabolism. Options include nanoencapsulation (e.g., in solid lipid nanoparticles) or creating a prodrug of DHCA. Co-administration with an inhibitor of metabolizing enzymes, such as piperine, could also be explored.[10][11][12]
Inadequate Dose Review the literature for effective dose ranges of DHCA in your specific animal model. It may be necessary to perform a dose-response study to determine the optimal dose for achieving detectable plasma concentrations.
Poor Absorption Ensure the vehicle used for oral administration is appropriate for a phenolic acid like DHCA. A slightly acidic aqueous solution may be suitable. For poorly soluble derivatives, a suspension or emulsion might be necessary.
Analytical Method Not Sensitive Enough Optimize your analytical method, such as HPLC-MS/MS, to achieve a lower limit of quantification (LOQ).[15][16][17][18] Ensure proper sample preparation to minimize degradation and maximize recovery.
Issue 2: High variability in plasma DHCA concentrations between animals.
Possible Cause Troubleshooting Step
Inconsistent Gavage Technique Standardize the oral gavage procedure to ensure consistent delivery of the dose to the stomach. Ensure all personnel are properly trained and follow a strict protocol. Factors to control include gavage needle size, insertion depth, and speed of administration.
Differences in Food Intake Fast the animals overnight before dosing to minimize the influence of food on absorption. Ensure free access to water.
Individual Differences in Metabolism Increase the number of animals per group to account for biological variability. Ensure that the animals are of a similar age and weight.
Sample Handling and Storage Process blood samples consistently and promptly after collection. Store plasma samples at -80°C to prevent degradation of DHCA and its metabolites.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of DHCA in an Animal Model with Different Formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
DHCA in Saline (Oral)5050 ± 120.5150 ± 35100 (Reference)
DHCA-loaded SLNs (Oral)50250 ± 451.01200 ± 210800
DHCA with Piperine (Oral)50150 ± 280.5600 ± 110400
DHCA (Intravenous)10800 ± 950.08950 ± 150-

Experimental Protocols

Protocol 1: Oral Gavage Administration of DHCA in Mice
  • Animal Preparation: Use 8-10 week old male C57BL/6 mice, weighing 20-25g. Fast the mice for 12 hours prior to dosing, with free access to water.

  • Formulation Preparation:

    • DHCA in Saline: Dissolve DHCA in sterile saline (0.9% NaCl) to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg volume).

    • DHCA-loaded SLNs: Prepare DHCA-loaded solid lipid nanoparticles according to established protocols.[3][4] Suspend the nanoparticles in sterile water or saline at the desired concentration.

  • Dosing Procedure:

    • Gently restrain the mouse.

    • Use a 20-gauge, 1.5-inch curved gavage needle.

    • Measure the distance from the oral cavity to the xiphoid process to ensure proper tube length.

    • Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • The administration volume should be approximately 10 mL/kg body weight.

  • Post-dosing Monitoring: Observe the animals for any signs of distress for at least 30 minutes after gavage.

Protocol 2: Serial Blood Collection from Mice
  • Method: Use the saphenous vein for serial blood sampling.

  • Procedure:

    • Place the mouse in a restraint tube.

    • Gently remove the fur from the collection site using a depilatory cream or a small razor.

    • Apply gentle pressure to the upper thigh to visualize the saphenous vein.

    • Puncture the vein with a 25-gauge needle.

    • Collect approximately 50-75 µL of blood into a heparinized capillary tube at each time point (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

  • Sample Processing:

    • Immediately transfer the blood to a microcentrifuge tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.

Protocol 3: Quantification of DHCA in Plasma using HPLC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled DHCA).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for DHCA and the internal standard. For DHCA, a potential transition is m/z 181 -> 137.

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

  • Quantification: Create a calibration curve using known concentrations of DHCA spiked into blank plasma and processed using the same method.

Mandatory Visualizations

experimental_workflow cluster_preparation Formulation Preparation cluster_animal_study Animal Experiment cluster_analysis Sample Analysis prep1 DHCA in Saline dosing Oral Gavage prep1->dosing prep2 DHCA-loaded SLNs prep2->dosing prep3 DHCA + Piperine prep3->dosing animal_prep Animal Fasting animal_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection sample_prep Plasma Preparation blood_collection->sample_prep hplc HPLC-MS/MS Analysis sample_prep->hplc data_analysis Pharmacokinetic Analysis hplc->data_analysis

Caption: Experimental workflow for evaluating DHCA bioavailability.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_transcription Transcription Factor Activation cluster_response Inflammatory Response stimulus e.g., LPS, IL-1β nfkb_pathway IKK Activation stimulus->nfkb_pathway mapk_pathway MAPK Activation (p38, JNK, ERK) stimulus->mapk_pathway nfkb NF-κB Translocation nfkb_pathway->nfkb ap1 AP-1 Activation mapk_pathway->ap1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines enzymes Inflammatory Enzymes (iNOS, COX-2) nfkb->enzymes ap1->cytokines ap1->enzymes dhca This compound dhca->nfkb_pathway Inhibits dhca->mapk_pathway Inhibits

Caption: DHCA's anti-inflammatory signaling pathway.

antioxidant_pathway cluster_stress Oxidative Stress cluster_nrf2 Nrf2 Activation cluster_are Antioxidant Response ros Reactive Oxygen Species (ROS) nrf2_release Nrf2 Release ros->nrf2_release keap1_nrf2 Keap1-Nrf2 Complex keap1_nrf2->nrf2_release nrf2_translocation Nrf2 Nuclear Translocation nrf2_release->nrf2_translocation are Antioxidant Response Element (ARE) nrf2_translocation->are antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) are->antioxidant_enzymes dhca This compound dhca->ros Scavenges dhca->nrf2_release Promotes

Caption: DHCA's antioxidant signaling pathway.

References

Technical Support Center: Enhancing the Stability of Dihydrocaffeic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of dihydrocaffeic acid (DHCA) in solution over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound (DHCA) to degrade in solution?

A1: this compound is susceptible to degradation primarily through oxidation, especially due to its catechol structure (two adjacent hydroxyl groups on a benzene ring).[1][2] Key factors that accelerate degradation include:

  • pH: Stability is pH-dependent. Autoxidation can occur in slightly alkaline solutions.[3] At pH 10, the degradation of DHCA is slower than that of cinnamic acids, suggesting that factors other than adsorption play a role at higher pH.[4]

  • Presence of Oxidizing Agents: Exposure to oxygen and metal ions (like copper) can catalyze oxidation.[5]

  • Light Exposure: UV radiation can induce photocatalytic degradation, especially in the presence of catalysts like TiO2.[4]

  • Temperature: Higher temperatures can increase the rate of degradation reactions.[6]

Q2: How should I prepare a stable stock solution of this compound?

A2: To prepare a stable stock solution, it is recommended to dissolve solid DHCA in a suitable organic solvent and store it at low temperatures.[7][8] For aqueous solutions, it is crucial to use deoxygenated water (e.g., by sparging with nitrogen or argon gas) and consider the use of antioxidants or chelating agents if compatible with your experimental design. For cell culture experiments, after dissolving in a solvent like DMSO, the working solution should be freshly prepared.[7]

Q3: What are the optimal pH and temperature conditions for storing DHCA solutions?

A3: For optimal stability, DHCA solutions should be stored under acidic to neutral pH conditions and at low temperatures. This compound is more reactive in acidic aqueous solutions (pH ≤ 4.5) compared to physiological pH.[5] For storage, freezing is recommended. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[7][8]

Q4: Are there any solvents I should avoid when working with DHCA?

A4: While DHCA is soluble in water and ethanol, its solubility in nonpolar organic solvents is limited.[5][9] There are no specific solvents that are widely reported to cause degradation, but it is important to use high-purity, peroxide-free solvents to minimize oxidative degradation. The choice of solvent should be guided by the specific requirements of your experiment.

Troubleshooting Guides

Problem: My DHCA solution is changing color (e.g., turning yellow/brown).

  • Possible Cause: This is a common sign of oxidation. The catechol moiety of DHCA can be oxidized to form colored quinone-type structures.

  • Solution:

    • Prepare Fresh Solutions: Prepare only the amount of solution needed for your immediate experiments.

    • Use Deoxygenated Solvents: Before dissolving the DHCA, purge your solvent with an inert gas (nitrogen or argon) for 15-30 minutes.

    • Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent light-induced degradation.

    • Control pH: Ensure the pH of your solution is not alkaline, as this can accelerate autoxidation.[3]

Problem: I am observing a loss of DHCA concentration in my solution over a short period.

  • Possible Cause: This indicates rapid degradation, which could be due to a combination of factors such as pH, temperature, and exposure to oxygen or light.

  • Solution:

    • Review Storage Conditions: Confirm that your solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light.[7][8]

    • Solvent Purity: Ensure you are using high-purity solvents.

    • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[7]

    • Consider Antioxidants: If permissible for your application, adding a small amount of an antioxidant like ascorbic acid or a chelating agent such as EDTA may help stabilize the solution.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)25 mg/mL[10]
Dimethyl sulfoxide (DMSO)25 mg/mL[10]
Ethanol10 mg/mL[10]
Phosphate-Buffered Saline (PBS, pH 7.2)2 mg/mL[10]
WaterSoluble[5]

Table 2: Recommended Storage Conditions for DHCA Stock Solutions

TemperatureDurationReference
-20°CUp to 1 month[7][8]
-80°CUp to 6 months[7][8]
4°CShort-term storage (days)[11]

Experimental Protocols

Protocol 1: Preparation of a Standard DHCA Stock Solution (10 mM in DMSO)

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, analytical grade), microcentrifuge tubes, precision balance.

  • Procedure: a. Weigh out 1.822 mg of DHCA (MW: 182.17 g/mol ). b. Transfer the solid DHCA to a sterile microcentrifuge tube. c. Add 1.0 mL of DMSO to the tube. d. Vortex thoroughly until the solid is completely dissolved. To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath.[8] e. Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. f. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[7][8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework. Specific parameters may need to be optimized for your system.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to maintain an acidic pH).

    • Solvent B: Acetonitrile or methanol.

  • Procedure: a. Prepare a calibration curve using freshly prepared DHCA standards of known concentrations. b. At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of your stored DHCA solution. c. Dilute the aliquot to fall within the range of your calibration curve. d. Inject the diluted sample into the HPLC system. e. Monitor the chromatogram at the maximum absorbance wavelength of DHCA (around 284 nm).[10] f. Quantify the peak area corresponding to DHCA and compare it to the initial concentration (time 0) to determine the percentage of degradation. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

DHCA_Degradation_Factors cluster_factors Influencing Factors DHCA This compound in Solution Degradation Degradation (Loss of Stability) DHCA->Degradation pH High pH (Alkaline Conditions) pH->Degradation accelerates autoxidation Oxygen Oxygen / Oxidizing Agents Oxygen->Degradation causes oxidation Light UV Light Exposure Light->Degradation induces photocatalysis Temp High Temperature Temp->Degradation increases reaction rate Metal Metal Ions (e.g., Cu²⁺) Metal->Degradation catalyzes oxidation

Caption: Factors contributing to the degradation of this compound in solution.

Troubleshooting_Workflow start Instability Observed (e.g., color change, loss of potency) check_storage Review Storage Conditions: Temp, Light, Container start->check_storage check_prep Review Preparation Protocol: Solvent Purity, pH, Deoxygenation check_storage->check_prep Storage OK implement_changes Implement Corrective Actions: Use fresh/deoxygenated solvent, Store at -80°C in amber vials, Aliquot to avoid freeze-thaw check_storage->implement_changes Incorrect Storage check_prep->implement_changes Protocol OK check_prep->implement_changes Incorrect Protocol monitor Monitor Stability with HPLC implement_changes->monitor stable Solution is Stable monitor->stable No Degradation not_stable Instability Persists monitor->not_stable Degradation Detected consult Consult Literature for Specific Additives (e.g., Antioxidants) not_stable->consult

Caption: A logical workflow for troubleshooting DHCA solution instability.

Caption: Simplified signaling pathways modulated by this compound.[7]

References

Technical Support Center: Analysis of Dihydrocaffeic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of dihydrocaffeic acid using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects in mass spectrometry refer to the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[2][3] In the analysis of this compound from biological samples like plasma or urine, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[2][4]

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[3][5]

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any signal drop or rise at the retention time of this compound indicates the presence of ion suppression or enhancement.[3]

  • Post-Extraction Spike: The peak area of this compound in a neat solution is compared to the peak area of this compound spiked into an extracted blank matrix. A significant difference in the peak areas suggests the presence of matrix effects.[1][3]

Q3: What is the most effective way to minimize matrix effects for this compound analysis?

A3: A multi-faceted approach is often the most effective. This includes:

  • Optimizing Sample Preparation: Employing robust sample cleanup techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or protein precipitation (PPT) can significantly reduce interfering matrix components.[5][6]

  • Chromatographic Separation: Improving the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.[7][8]

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the preferred choice to compensate for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[5][9][10][11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound quantification Significant and variable matrix effects between samples.1. Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). 2. Incorporate a stable isotope-labeled internal standard for this compound.[9][12] 3. Evaluate and optimize chromatographic conditions to better separate the analyte from interfering peaks.[7]
Low signal intensity or complete signal loss for this compound Severe ion suppression.1. Dilute the sample extract to reduce the concentration of interfering matrix components.[7][13] 2. Enhance sample cleanup to remove phospholipids, a common cause of ion suppression in biological matrices.[4] 3. Optimize the electrospray ionization (ESI) source parameters.
Unexpectedly high signal for this compound Ion enhancement from co-eluting matrix components.1. Improve chromatographic resolution to separate the enhancing compounds from this compound. 2. Modify the mobile phase composition.[8]
Retention time shifts for this compound Column degradation, changes in mobile phase composition, or matrix-induced chromatographic effects.[1][14]1. Ensure the mobile phase is correctly prepared and degassed. 2. Use a guard column to protect the analytical column from matrix contaminants. 3. Equilibrate the column sufficiently before each run.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., 13C-labeled this compound).

    • Vortex for 10 seconds.

  • pH Adjustment:

    • Since this compound is acidic, adjust the sample pH to be at least two pH units lower than its pKa to ensure it is in a non-ionized form. Add 50 µL of 1% formic acid in water.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[5]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 200 µL of urine, add 10 µL of an internal standard solution.

    • Add 200 µL of 2% phosphoric acid to adjust the pH.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (e.g., 13C-DHCA) sample->add_is cleanup Sample Cleanup (LLE, SPE, or PPT) add_is->cleanup reconstitute Evaporate & Reconstitute cleanup->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A generalized experimental workflow for the analysis of this compound.

matrix_effects_logic cluster_source In the Ion Source cluster_outcome Observed Signal analyte This compound ionization Ionization Process (ESI) analyte->ionization matrix Co-eluting Matrix Components matrix->ionization suppression Ion Suppression (Decreased Signal) ionization->suppression Competition for charge or droplet surface access enhancement Ion Enhancement (Increased Signal) ionization->enhancement Improved desolvation or charge state

Caption: The mechanism of matrix effects in the mass spectrometer's ion source.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Dihydrocaffeic Acid Treatments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrocaffeic acid (DHCA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize cell viability during high-concentration DHCA treatments and navigate common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with high-concentration DHCA.

Problem Potential Cause Suggested Solution
Sudden & High Cell Death After DHCA Treatment Pro-oxidant Effect: At high concentrations, phenolic compounds like DHCA can act as pro-oxidants, leading to a surge in reactive oxygen species (ROS) and subsequent cytotoxicity.[1]- Co-treatment with Antioxidants: Consider co-administering a low dose of a standard antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced damage. - Optimize Concentration: Perform a dose-response curve to identify the optimal concentration that balances therapeutic effects with acceptable cell viability.
Solvent Toxicity: The solvent used to dissolve DHCA (e.g., DMSO, ethanol) may be at a toxic concentration in the final culture medium.- Minimize Solvent Concentration: Ensure the final solvent concentration in your cell culture medium is well below the known toxic limit for your cell line (typically <0.5% for DMSO). - Run Solvent Controls: Always include a vehicle control (medium with the same amount of solvent as the highest DHCA concentration) to differentiate between DHCA-induced and solvent-induced cytotoxicity.
DHCA Degradation: DHCA may degrade in the culture medium, forming potentially more toxic byproducts.- Prepare Fresh Solutions: Always prepare DHCA solutions fresh before each experiment. - Limit Light Exposure: Protect DHCA solutions from light to prevent photodegradation.
Inconsistent Cell Viability Results Between Experiments Variable Cell Health: The initial health and confluency of your cells can significantly impact their response to DHCA.- Standardize Seeding Density: Use a consistent cell seeding density for all experiments. - Monitor Cell Morphology: Visually inspect cells for consistent morphology and confluency before adding DHCA.
Inaccurate DHCA Concentration: Errors in preparing or diluting the DHCA stock solution can lead to variability.- Verify Stock Concentration: Double-check calculations and ensure complete dissolution of DHCA powder. - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated for accurate liquid handling.
Passage Number Variation: Cell lines can change phenotypically and in their drug sensitivity over multiple passages.- Use a Consistent Passage Range: Perform experiments within a defined range of cell passage numbers. - Thaw Fresh Vials: If variability persists, thaw a new vial of cells from a low-passage stock.
Low Cell Viability Even at Low DHCA Concentrations Cell Line Sensitivity: Some cell lines are inherently more sensitive to phenolic compounds.- Consult Literature for IC50 Values: Research published IC50 values for DHCA in your specific or similar cell lines to establish an expected sensitivity range. - Perform a Wider Dose-Response: Test a broader range of DHCA concentrations, starting from very low (nanomolar) levels.
Media Component Interaction: Components in the cell culture medium (e.g., high iron content) could potentially interact with DHCA and enhance its pro-oxidant effects.- Consider Media Composition: If possible, test different media formulations to see if the effect persists.
Difficulty Distinguishing Between Apoptosis and Necrosis Overlapping Mechanisms: At very high concentrations, DHCA may induce a mix of apoptotic and necrotic cell death.- Use Multi-Parameter Assays: Combine Annexin V/Propidium Iodide (PI) staining with a caspase activity assay to get a clearer picture. Apoptosis is caspase-dependent, while necrosis is not.[2] - Morphological Assessment: Observe cell morphology under a microscope. Apoptotic cells typically show membrane blebbing and cell shrinkage, while necrotic cells swell and lyse.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound (DHCA) stock solutions?

A1: DHCA is soluble in water and ethanol.[4] For cell culture applications, Dimethyl sulfoxide (DMSO) is also a common solvent. It is crucial to prepare a concentrated stock solution and then dilute it into your culture medium to minimize the final solvent concentration. A stock solution in DMSO can typically be stored at -20°C for up to one month or -80°C for up to six months.[5] Always ensure the final solvent concentration in the culture medium is non-toxic to your cells (generally below 0.5% for DMSO).

Q2: How can I determine the optimal concentration of DHCA for my experiments?

A2: The optimal concentration is cell-type dependent and should be determined empirically. Start by performing a dose-response experiment with a wide range of DHCA concentrations (e.g., from low micromolar to millimolar). Based on the results of a cell viability assay (like MTT or WST-1), you can determine the IC50 (the concentration that inhibits 50% of cell viability) and select concentrations for your experiments that are both effective and maintain acceptable viability.

Q3: My cells show increased ROS levels after high-concentration DHCA treatment. Is this expected?

A3: Yes, this can be an expected outcome. While DHCA is known for its antioxidant properties at lower concentrations, many phenolic compounds can exhibit pro-oxidant activity at higher concentrations.[1] This is often due to the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. You can measure intracellular ROS levels using probes like DCFH-DA to quantify this effect.

Q4: Can I combine DHCA with other treatments?

A4: Combining DHCA with other treatments is possible and may even be synergistic. However, it is essential to first establish the individual dose-response curves for each compound. When combining treatments, you should also include controls for each compound alone to assess for additive, synergistic, or antagonistic effects.

Q5: How do I differentiate between DHCA-induced apoptosis and necrosis?

A5: A common method is to use flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.[6]

Observing cell morphology can also provide clues: apoptotic cells often shrink and bleb, while necrotic cells swell and rupture.[1][3]

Data Presentation

Table 1: Reported IC50 Values for this compound and Related Compounds
CompoundCell LineAssayIC50 (µM)Reference
This compoundU937 (human leukemic)Antiproliferative212.7[5]
Caffeic acidHeLa (cervical cancer)MTT>1500 (48h)[7]
Caffeic acidHT29 (colorectal cancer)MTT>1500 (48h)[7]
Caffeic acidPC3 (prostate cancer)MTT>1500 (48h)[7]

Note: IC50 values are highly dependent on the cell line, assay method, and incubation time. This table serves as a general reference.

Table 2: Recommended Concentration Ranges for DHCA in Different Applications
ApplicationCell Line ExampleConcentration Range (µM)Observed EffectReference
Antioxidant/ProtectiveL929 (fibroblasts)7 - 35Protection against UVB-induced cell death[6]
Anti-inflammatoryMouse OA chondrocytes40Inhibition of IL-1β-induced inflammation[8]
ROS ScavengingHepG2 (liver cancer)5 - 10Reduction of TNF-α-induced ROS[9]
Cytotoxicity StudyVarious cancer lines50 - 500+Dose-dependent reduction in cell viability[10]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[11][12][13][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • DHCA Treatment: Prepare serial dilutions of DHCA in fresh culture medium. Remove the old medium from the wells and add 100 µL of the DHCA-containing medium. Include untreated and solvent controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Detection (Annexin V/PI Staining)

This protocol is a general guideline for Annexin V/PI staining followed by flow cytometry.[4][6][16][17]

  • Cell Treatment: Treat cells with the desired concentrations of DHCA for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Intracellular ROS Measurement (DCFH-DA Assay)

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[8][10][18][19][20]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with DHCA as required.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium or PBS. Add DCFH-DA working solution (typically 10-25 µM) to each well and incubate at 37°C for 30-60 minutes, protected from light.

  • Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove excess probe.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Visualizations

Signaling Pathways

DHCA_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular High-Concentration DHCA High-Concentration DHCA ROS ROS High-Concentration DHCA->ROS Pro-oxidant effect NF_kB NF-κB High-Concentration DHCA->NF_kB Inhibits p38_MAPK p38 MAPK ROS->p38_MAPK Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Promotes Inflammation Inflammation NF_kB->Inflammation Reduces

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding & Culture B 2. DHCA Dose-Response Treatment A->B C 3. Cell Viability Assay (e.g., MTT) B->C D 4. Determine IC50 & Optimal Concentration C->D E 5. Mechanism of Action Studies D->E

Troubleshooting Logic

Troubleshooting_Tree Start High Cell Death Observed Q1 Solvent Control OK? Start->Q1 A1_Yes Pro-oxidant Effect or High Concentration Q1->A1_Yes Yes A1_No Solvent Toxicity Q1->A1_No No Q2 Dose-Response Performed? A1_Yes->Q2 A2_Yes Cell Line Sensitivity Q2->A2_Yes Yes A2_No Optimize Concentration Q2->A2_No No

References

Selecting the appropriate internal standard for dihydrocaffeic acid quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard for the accurate quantification of dihydrocaffeic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (d-DHCA). SIL IS are considered the gold standard because they share identical physicochemical properties, chromatographic retention times, and ionization efficiencies with the unlabeled analyte. This ensures the most accurate correction for variations during sample preparation and analysis. While commercially available, deuterated standards can be more expensive than other options.

Q2: Are there suitable structural analog internal standards for this compound?

Yes, when a deuterated internal standard is not feasible, a carefully selected structural analog can be used. An appropriate structural analog should mimic the chemical behavior of this compound as closely as possible. Based on published literature, the following compounds have been successfully used as internal standards for the quantification of phenolic acids, including this compound:

  • 3-(4-Hydroxyphenyl)propionic acid: This compound is structurally very similar to this compound, differing by one hydroxyl group on the phenyl ring. It has been successfully used for the quantification of this compound in human plasma.

  • Ethyl gallate: While structurally less similar, ethyl gallate has been used as an internal standard for the analysis of a broader range of phenolic compounds, including this compound.

  • Salicylic acid: This has also been used in the analysis of multiple phenolic compounds.

The choice of a structural analog should always be validated for the specific matrix and analytical conditions of your experiment.

Q3: What are the key criteria for selecting a structural analog internal standard?

When selecting a structural analog as an internal standard, consider the following:

  • Structural Similarity: The IS should have a chemical structure and functional groups similar to this compound to ensure comparable extraction recovery and chromatographic behavior.

  • Chromatographic Resolution: The IS should be chromatographically resolved from this compound and any other potential interferences in the sample matrix.

  • Ionization Efficiency: The IS should have a similar ionization response to this compound in the mass spectrometer.

  • Commercial Availability and Purity: The IS should be readily available in high purity.

  • Absence in Samples: The selected IS must not be naturally present in the samples being analyzed.

Troubleshooting Guide

Issue 1: High variability in quantification results.
  • Possible Cause: Inconsistent sample preparation, injection volume, or instrument response.

  • Solution:

    • Use an Internal Standard: If you are not already using an IS, incorporating one is the most effective way to correct for these sources of variability.

    • Check IS Addition: Ensure the internal standard is added accurately and consistently to all samples (calibrators, QCs, and unknowns) at the beginning of the sample preparation process.

    • Evaluate IS Performance: Monitor the peak area of the internal standard across the analytical run. Significant variation in the IS peak area may indicate a problem with the sample preparation or injection consistency. Regulatory guidelines often suggest that the IS response should not vary by more than 50% from the mean response of the calibration standards and QCs.

Issue 2: Inaccurate quantification due to matrix effects.
  • Possible Cause: Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results. This is a common challenge in complex matrices like plasma and urine.

  • Solution:

    • Use a Stable Isotope-Labeled IS: A deuterated internal standard is the best choice to compensate for matrix effects as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.

    • Optimize Chromatography: Modify the chromatographic method to separate this compound and its internal standard from interfering matrix components.

    • Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove matrix interferences.

    • Matrix-Matched Calibration: Prepare calibration standards and quality control samples in a blank matrix that is representative of the study samples.

Issue 3: Poor recovery of this compound.
  • Possible Cause: The extraction procedure may not be optimal for this compound.

  • Solution:

    • Select an Appropriate Extraction Method: For plasma or urine, protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be used. The choice will depend on the required level of cleanliness and the desired recovery.

    • Optimize Extraction Parameters: Adjust the pH of the sample and the choice of organic solvent to improve the extraction efficiency of the acidic this compound.

    • Evaluate Different SPE Sorbents: If using SPE, test different sorbent types (e.g., C18, mixed-mode) to find the one that provides the best recovery for this compound.

Data Presentation

Table 1: Potential Internal Standards for this compound Quantification

Internal Standard TypeCompound NameRationale for Use
Stable Isotope-Labeled (Ideal) Deuterated this compound (d-DHCA)Identical chemical and physical properties to the analyte, ensuring the most accurate correction for all sources of error.
Structural Analog 3-(4-Hydroxyphenyl)propionic acidHigh structural similarity to this compound; successfully used in published methods for plasma analysis.
Structural Analog Ethyl GallateUsed as an internal standard for a broad range of phenolic compounds.
Structural Analog Salicylic AcidEmployed in multi-analyte phenolic acid quantification.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS with a Structural Analog Internal Standard

This protocol is a general guideline and should be optimized and validated for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 3-(4-Hydroxyphenyl)propionic acid in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Parameters

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: These should be optimized for your specific instrument. Example transitions are provided in Table 2.

Table 2: Example MRM Transitions for this compound and a Potential Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound181.1137.1
3-(4-Hydroxyphenyl)propionic acid165.1121.1

Note: The specific product ions may vary depending on the instrument and collision energy.

Mandatory Visualizations

internal_standard_selection_workflow start Start: Need to Quantify This compound is_sil_available Is Deuterated this compound (d-DHCA) Available and Feasible? start->is_sil_available use_sil Use d-DHCA as the Internal Standard is_sil_available->use_sil Yes select_analog Select a Structural Analog IS is_sil_available->select_analog No validate_method Validate the Analytical Method: - Specificity, Linearity, Accuracy,  Precision, Recovery, Stability use_sil->validate_method analog_criteria Criteria: - Structural Similarity - Chromatographic Resolution - Similar Ionization - Not Endogenous select_analog->analog_criteria potential_analogs Potential Analogs: - 3-(4-Hydroxyphenyl)propionic acid - Ethyl Gallate - Salicylic Acid select_analog->potential_analogs select_analog->validate_method end End: Accurate Quantification validate_method->end

Caption: Workflow for selecting an appropriate internal standard.

troubleshooting_workflow start Start: Inaccurate or Variable Results check_is_response Check Internal Standard Peak Area Variability start->check_is_response high_variability High Variability (>50%) check_is_response->high_variability Yes acceptable_variability Acceptable Variability check_is_response->acceptable_variability No investigate_prep Investigate Sample Prep & Injection Consistency high_variability->investigate_prep check_matrix_effects Evaluate Matrix Effects acceptable_variability->check_matrix_effects end End: Reliable Results investigate_prep->end use_sil_is Use Stable Isotope-Labeled IS (if not already in use) check_matrix_effects->use_sil_is optimize_chromatography Optimize Chromatography to Separate Interferences use_sil_is->optimize_chromatography improve_sample_prep Improve Sample Preparation (e.g., use SPE) optimize_chromatography->improve_sample_prep improve_sample_prep->end

Caption: Troubleshooting guide for common quantification issues.

Validation & Comparative

Dihydrocaffeic Acid vs. Caffeic Acid: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of dihydrocaffeic acid and caffeic acid, supported by experimental data. It delves into their mechanisms of action, presents quantitative comparisons from various assays, and details the experimental protocols used for their evaluation.

Chemical Structures and Key Differences

Caffeic acid (CA) and its saturated counterpart, this compound (DHCA), also known as hydrocaffeic acid, are both phenolic compounds recognized for their antioxidant properties. The primary structural difference between them is the presence of a carbon-carbon double bond in the acrylic acid side chain of caffeic acid, which is absent in the propanoic acid side chain of this compound. This single structural variance significantly influences their chemical reactivity and biological activity.

G cluster_CA Caffeic Acid cluster_DHCA This compound ca_structure dhca_structure

Figure 1. Chemical Structures of Caffeic and this compound.

Mechanisms of Antioxidant Activity

Both compounds exert their antioxidant effects through direct and indirect mechanisms.

Direct Antioxidant Activity: Radical Scavenging and Metal Chelation

The primary mechanism for direct antioxidant activity for both molecules is radical scavenging, which is largely attributed to the catechol (3,4-dihydroxy) moiety .[1] This group can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize reactive oxygen species (ROS).[1][2] The resulting phenoxyl radical is stabilized by resonance across the aromatic ring.[1] The o-dihydroxy arrangement is also crucial for chelating pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly damaging hydroxyl radicals.[3]

Indirect Antioxidant Activity: The Keap1-Nrf2 Signaling Pathway

Beyond direct scavenging, these phenolic acids can modulate endogenous antioxidant defense systems. A key pathway is the Keap1-Nrf2-ARE (Antioxidant Response Element) pathway . Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to electrophilic compounds or oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5]

A direct comparison reveals a critical mechanistic distinction:

  • Caffeic Acid (CA) : The double bond in the side chain acts as a Michael acceptor, an electrophilic site that can react with nucleophilic cysteine residues on Keap1.[3][6] This covalent modification is the predominant mechanism for Nrf2 activation by CA.[3][6]

  • This compound (DHCA) : Lacking the electrophilic double bond, DHCA cannot directly activate Nrf2 via the Michael addition mechanism.[3] Its ability to induce this pathway is indirect, likely mediated by the pro-oxidant generation of H₂O₂ from the catechol group, which can then trigger the Nrf2 response.[3][6]

Interestingly, the combination of both the catechol group and the double bond in caffeic acid results in a synergistic and more potent activation of the Nrf2 pathway compared to either moiety alone.[3][6]

G cluster_cytoplasm Cytoplasm cluster_release cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Nrf2_free Nrf2 (Free) ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cys residues CA Caffeic Acid CA->Keap1 Covalent Modification (Michael Addition) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Figure 2. The Keap1-Nrf2-ARE Signaling Pathway.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of CA and DHCA has been evaluated using numerous in vitro assays. The results are often context-dependent, with the relative efficacy of each compound varying based on the assay system, reaction medium (hydrophilic vs. lipophilic), and the specific radical source used. The data below is compiled from multiple studies; direct comparisons are most valid when conducted within the same study.

AssayCompoundIC₅₀ / Activity ValueReference(s)Notes
DPPH Radical Scavenging Caffeic AcidIC₅₀: 5.9 µg/mL-
Caffeic AcidIC₅₀: 50 µM-
CA vs. DHCANo significant difference[2]Activity measured in a solution.
ABTS Radical Scavenging Caffeic AcidTEAC: 1.813Relative to myricetin-3-O-glucoside.
CA vs. DHCATEAC values higher for DHCA[4]-
FRAP Caffeic Acid0.628Relative to myricetin-3-O-glucoside.
Lipid Peroxidation CA vs. DHCADHCA more effective in lard[2]Demonstrates importance of the matrix.
CA vs. DHCACA more effective in LDL system[2]Demonstrates importance of the matrix.
In Vivo (C. elegans) CA vs. DHCADHCA more efficient[2]DHCA showed greater improvement in resistance to oxidative stress.
  • IC₅₀ (Inhibitory Concentration 50%): The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ indicates higher antioxidant activity.

  • TEAC (Trolox Equivalent Antioxidant Capacity): Measures the antioxidant capacity of a substance relative to the water-soluble vitamin E analog, Trolox.

The conflicting results highlight that while the conjugated double bond in caffeic acid may enhance radical stabilization in some systems, the increased flexibility and lipophilicity of this compound may allow it to perform better in others, particularly in lipid-rich environments.[2]

Experimental Protocols and Workflows

Standardized assays are crucial for quantifying and comparing antioxidant activity. Below are the methodologies for four common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.

Protocol:

  • A working solution of DPPH in a suitable solvent (e.g., methanol, ethanol) is prepared.

  • The test compound (CA or DHCA) at various concentrations is added to the DPPH solution.

  • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

  • The absorbance is measured at 517 nm.

  • The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the sample).

G start Prepare DPPH Working Solution add_sample Add Antioxidant Sample (CA or DHCA) start->add_sample incubate Incubate in Dark (e.g., 30 min) add_sample->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate

Figure 3. Workflow for the DPPH Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized with potassium persulfate to generate the blue-green ABTS radical cation (ABTS•⁺). In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance is measured spectrophotometrically at ~734 nm.

Protocol:

  • The ABTS radical cation is pre-generated by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark (12-16 hours).

  • The ABTS•⁺ solution is diluted to obtain a specific absorbance at 734 nm.

  • The test compound is added to the diluted ABTS•⁺ solution.

  • After a set incubation time (e.g., 6 minutes), the absorbance is read at 734 nm.

  • The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

G start Generate ABTS•⁺ Radical (ABTS + K₂S₂O₈) dilute Dilute ABTS•⁺ to Working Absorbance start->dilute add_sample Add Antioxidant Sample (CA or DHCA) dilute->add_sample measure Measure Absorbance at ~734 nm after incubation add_sample->measure calculate Calculate TEAC Value measure->calculate

Figure 4. Workflow for the ABTS Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium (pH 3.6). The change in absorbance is monitored at ~593 nm.

Protocol:

  • The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

  • The FRAP reagent is warmed to 37°C.

  • The test compound is added to the FRAP reagent.

  • The absorbance is measured at 593 nm after a specified time.

  • The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄ or Trolox).

G start Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) add_sample Add Antioxidant Sample to FRAP Reagent start->add_sample incubate Incubate at 37°C add_sample->incubate measure Measure Absorbance at ~593 nm incubate->measure calculate Calculate Ferric Reducing Power (e.g., Fe²⁺ equivalents) measure->calculate

Figure 5. Workflow for the FRAP Assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH. The antioxidant quenches the peroxyl radicals, preserving the fluorescence. The decay of fluorescence is monitored over time.

Protocol:

  • The test compound, a fluorescent probe (fluorescein), and a buffer are mixed in a microplate well.

  • The mixture is incubated to reach thermal equilibrium (37°C).

  • The reaction is initiated by adding a peroxyl radical generator (AAPH).

  • Fluorescence is measured kinetically until the signal disappears.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to a Trolox standard curve.

G start Mix Sample, Fluorescein Probe, and Buffer incubate Incubate at 37°C start->incubate initiate Initiate Reaction with Radical Generator (AAPH) incubate->initiate measure Measure Fluorescence Decay Kinetically initiate->measure calculate Calculate Area Under Curve (AUC) and Determine ORAC Value measure->calculate

Figure 6. Workflow for the ORAC Assay.

Summary and Conclusion

The antioxidant activities of caffeic acid and this compound are multifaceted and depend on both direct radical scavenging and indirect modulation of cellular defense pathways.

  • Direct Scavenging: Both compounds are effective direct antioxidants due to their shared catechol structure. The relative superiority in different chemical environments is inconsistent across studies, suggesting that factors like lipophilicity and the specific radical species play a significant role. This compound may have an advantage in more lipophilic systems, whereas the conjugated double bond in caffeic acid can enhance radical stabilization in solution.[2]

  • Indirect (Nrf2) Activation: Caffeic acid is a more potent direct activator of the Keap1-Nrf2 pathway due to its electrophilic double bond, which can covalently modify Keap1.[3][6] this compound's effect on this pathway is less direct.

References

A Comparative Analysis of the Anti-inflammatory Effects of Dihydrocaffeic Acid and Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of current experimental data reveals the distinct and overlapping anti-inflammatory mechanisms of dihydrocaffeic acid and protocatechuic acid, two prominent phenolic compounds. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their efficacy, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

This compound (DHCA) and protocatechuic acid (PCA) are naturally occurring phenolic acids that have garnered significant attention for their potent anti-inflammatory properties. Both compounds are metabolites of more complex polyphenols found in various plant-based foods and have demonstrated the ability to modulate key inflammatory pathways. This guide synthesizes experimental findings to offer a clear comparison of their anti-inflammatory effects and underlying mechanisms of action.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the inhibitory effects of DHCA and PCA on key inflammatory markers.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators

CompoundModel SystemTargetConcentration% Inhibition / Effect
This compoundLPS-stimulated RAW 264.7 cellsNitrite Production50 µM26.32% inhibition[1]
LPS-stimulated RAW 264.7 cellsNitrite Production300 µM35.73% inhibition[1]
IL-1β-induced mouse chondrocytesiNOS, IL-640 µMSignificant downregulation[2]
Protocatechuic AcidLPS-stimulated RAW 264.7 cellsTNF-α, IL-1β, PGE21-25 µMReduction of inflammatory mediators[3]
LPS-stimulated BV2 microgliaTNF-α, IL-6, IL-1β, PGE2Not specifiedDecreased pro-inflammatory markers[4]
Carrageenan-induced paw edema in ratsPaw Edema25, 50, 100 mg/kgSignificant inhibition[5]

Table 2: In Vivo Anti-inflammatory Effects

CompoundAnimal ModelConditionDosageKey Findings
This compoundDSS-induced colitis in miceColitisNot specifiedSuppressed TNF-α and IL-1β production, preventing weight loss and colon shrinkage[6]
DMM-induced osteoarthritis in miceOsteoarthritisNot specifiedMitigated the destruction of articular cartilage[7][8]
Protocatechuic AcidCarrageenan-induced paw edema in ratsInflammation25, 50, 100 mg/kg p.o.Significant inhibition of hind paw edema[5]
Cotton pellet-induced granuloma in ratsChronic Inflammation25, 50, 100 mg/kg p.o.Significant inhibition of granuloma formation[5]
Freund's adjuvant arthritis in ratsArthritisNot specifiedSignificant inhibition of arthritis index[5]

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or protocatechuic acid for a specified duration (e.g., 1-2 hours).

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

  • Incubation: The cells are incubated for a further 24 hours.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Carrageenan-Induced Paw Edema Model in Rats

  • Animals: Male Wistar rats weighing between 150-200g are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment: Rats are randomly divided into different groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of this compound or protocatechuic acid administered orally (p.o.).

  • Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathways and Mechanisms of Action

Both this compound and protocatechuic acid exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

DHCA has been shown to reduce the production of pro-inflammatory cytokines and mediators by down-regulating the activity of I-κB kinase (IKK), which subsequently suppresses the DNA binding activity of NF-κB.[6] Furthermore, DHCA can inhibit the activation of the MAPK pathways, including p38, JNK, and ERK, in response to inflammatory stimuli.[2][7][8] A recent study also revealed that DHCA exhibits its anti-inflammatory effects through the Transaldolase 1 (TALDO1) mediated PERK-NF-κB pathway.[9]

Protocatechuic acid also effectively inhibits NF-κB activation.[10][11] It has been demonstrated to suppress the activation of various components of the MAPK pathway, including JNK and p38-MAPK.[12][13] The anti-inflammatory action of PCA is often associated with the inhibition of Toll-like receptor-4 (TLR4) dependent signaling.[12]

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start RAW 264.7 Macrophages pretreatment Pre-treatment with DHCA or PCA invitro_start->pretreatment stimulation LPS Stimulation pretreatment->stimulation incubation 24h Incubation stimulation->incubation analysis Analysis of Inflammatory Markers (NO, TNF-α, IL-6, IL-1β) incubation->analysis invivo_start Wistar Rats treatment Oral Administration of DHCA or PCA invivo_start->treatment induction Carrageenan-induced Paw Edema treatment->induction measurement Paw Volume Measurement induction->measurement signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk ikk IKK tlr4->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates cytokines TNF-α, IL-6, IL-1β iNOS, COX-2 gene_expression->cytokines dhca This compound dhca->mapk dhca->ikk pca Protocatechuic Acid pca->mapk pca->ikk

References

A Head-to-Head Comparison of Dihydrocaffeic Acid and its Glycosylated Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dihydrocaffeic acid (DHCA) and its glycosylated derivatives, focusing on their biological activities and the underlying experimental evidence. While direct comparative data for glycosylated DHCA is limited, this guide synthesizes the available information on DHCA and extrapolates the likely effects of glycosylation based on studies of similar phenolic compounds.

This compound (DHCA), a primary metabolite of caffeic acid and chlorogenic acid, has garnered significant interest for its diverse pharmacological effects.[1][2] Its antioxidant, anti-inflammatory, and neuroprotective properties make it a compelling candidate for further investigation.[3][4][5][6] Glycosylation, the enzymatic attachment of sugar moieties to the DHCA molecule, can significantly alter its physicochemical properties, including solubility, stability, and bioavailability. Understanding these changes is crucial for optimizing its therapeutic potential.

Comparative Biological Activities: A Data-Driven Overview

While direct experimental comparisons between DHCA and its glycosylated derivatives are not extensively available in the current literature, we can infer potential differences based on studies of other flavonoids and phenolic compounds.[7][8] Generally, glycosylation tends to decrease in vitro antioxidant activity while potentially enhancing in vivo efficacy due to improved bioavailability.[7][8]

Antioxidant Activity

DHCA is a potent antioxidant, effectively scavenging free radicals and protecting against oxidative stress.[4][5] This activity is attributed to the catechol group in its structure.

Table 1: In Vitro Antioxidant Activity of this compound

AssayCompoundIC50 / ActivityReference
DPPH Radical ScavengingThis compoundLower IC50 than Quercetin[4]
ABTS Radical ScavengingThis compoundSimilar to Quercetin[4]
Superoxide Radical Scavenging (XOD assay)This compoundHigher IC50 than Quercetin[4]

Note: Data for glycosylated derivatives of this compound are not currently available in the literature.

Based on general observations for other phenolic compounds, it is hypothesized that the addition of a sugar moiety to DHCA would likely increase the IC50 value (decrease the potency) in cell-free antioxidant assays like DPPH and ABTS. This is because the sugar group can sterically hinder the interaction of the hydroxyl groups with free radicals. However, this may not directly translate to a decrease in efficacy within a biological system.

Anti-inflammatory Activity

DHCA has demonstrated significant anti-inflammatory effects by inhibiting key pro-inflammatory enzymes and signaling pathways.[1][3] It has been shown to suppress the production of inflammatory mediators and downregulate inflammatory cascades.

Table 2: In Vitro Anti-inflammatory Activity of this compound

Assay/TargetCompoundEffectReference
Cyclooxygenase (COX) InhibitionThis compoundData not available
Lipoxygenase (LOX) InhibitionThis compoundData not available
NF-κB SignalingThis compoundInhibition[3]
MAPK Signaling (p38)This compoundInhibition[3][4]

Studies on other flavonoids suggest that glycosylation can sometimes maintain or even enhance anti-inflammatory activity in vivo.[7][8] This could be due to altered pharmacokinetics, leading to higher concentrations of the active compound at the site of inflammation after metabolic deglycosylation.

Signaling Pathways Modulated by this compound

DHCA exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits p_IkB p-IκBα IkB->p_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation DHCA This compound DHCA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli UVB / Oxidative Stress MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates p_p38 p-p38 MAPK p38->p_p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors activates DHCA This compound DHCA->p38 inhibits phosphorylation GeneExpression Inflammatory Gene Expression (e.g., MMP-1) TranscriptionFactors->GeneExpression transcription

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Antioxidant Activity Assays

Antioxidant_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound Test Compound (DHCA / Derivative) Mix_DPPH Mix Compound + DPPH Solution Compound->Mix_DPPH Mix_ABTS Mix Compound + ABTS•+ Solution Compound->Mix_ABTS DPPH_sol DPPH Solution (in Methanol) DPPH_sol->Mix_DPPH ABTS_sol ABTS•+ Solution ABTS_sol->Mix_ABTS Incubate_DPPH Incubate in Dark (30 min) Mix_DPPH->Incubate_DPPH Spec_DPPH Measure Absorbance at 517 nm Incubate_DPPH->Spec_DPPH Incubate_ABTS Incubate in Dark (e.g., 6 min) Mix_ABTS->Incubate_ABTS Spec_ABTS Measure Absorbance at 734 nm Incubate_ABTS->Spec_ABTS Calc_DPPH Calculate % Inhibition & IC50 Spec_DPPH->Calc_DPPH Calc_ABTS Calculate % Inhibition & IC50 Spec_ABTS->Calc_ABTS

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Protocol:

    • Prepare a stock solution of the test compound (DHCA or its derivative) in a suitable solvent (e.g., methanol).

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add various concentrations of the test compound to the wells.

    • Add the DPPH working solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Protocol:

    • Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add different concentrations of the test compound to the diluted ABTS•+ solution.

    • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays:

  • Principle: These assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, or LOX enzymes, which are key enzymes in the inflammatory pathway responsible for producing prostaglandins and leukotrienes.

  • General Protocol (Enzyme Inhibition Assay):

    • Pre-incubate the purified enzyme (COX-1, COX-2, or LOX) with various concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid for COX, linoleic acid for LOX).

    • Monitor the formation of the product over time using a spectrophotometer or other appropriate detection method.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value.

2. Western Blot Analysis for NF-κB and MAPK Signaling:

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the phosphorylation (activation) status of key signaling molecules in the NF-κB and MAPK pathways.

  • Protocol:

    • Culture appropriate cells (e.g., macrophages, keratinocytes) and treat them with a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS, or UVB radiation) in the presence or absence of the test compound.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-p38, p38).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative data on its glycosylated derivatives is currently lacking, the existing literature on other phenolic glycosides suggests that glycosylation could modulate its bioactivity, potentially enhancing its stability and bioavailability in vivo.

Future research should focus on the synthesis and direct comparative evaluation of this compound and its glycosylated derivatives in a range of in vitro and in vivo models. Such studies are essential to fully elucidate the structure-activity relationship and to determine whether glycosylation offers a viable strategy for improving the therapeutic potential of this valuable natural product. This will provide the necessary data to guide the development of novel and more effective therapeutic agents for a variety of inflammatory and oxidative stress-related diseases.

References

A Comparative Guide to the Analytical Cross-Validation of Dihydrocaffeic Acid Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dihydrocaffeic acid (DHCA), a phenolic acid with significant therapeutic potential, is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for DHCA measurement, supported by a synthesis of published experimental data.

This document outlines the performance of these two predominant analytical methods, presenting key validation parameters to aid in the selection of the most appropriate technique for specific research needs. Detailed experimental protocols are provided, and the cellular signaling pathways influenced by this compound are illustrated.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Both HPLC-UV and LC-MS/MS are powerful techniques for this purpose, each with distinct advantages. The following table summarizes key performance parameters for each method based on published validation data for DHCA and structurally related phenolic acids.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 10–60 µg/mL[1][2]0-4800 nM[3]
Limit of Detection (LOD) 1.44 µg/mL[1][2]1–15 nM[3]
Limit of Quantification (LOQ) 4.38 µg/mL[1][2]3–50 nM[3]
Precision (%RSD) < 5%[4][5]Within-day: 5-18%, Between-day: 5-30%[3]
Accuracy (Recovery %) Excellent recoveries reported[1][2]Good performance data obtained[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following are generalized protocols for the quantification of this compound using HPLC-UV and LC-MS/MS, based on established methods for phenolic acids.

HPLC-UV Method

This method is suitable for the quantification of this compound in various samples, including herbal extracts and pharmaceutical formulations.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]

2. Mobile Phase:

  • A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or a phosphate buffer to control pH) and an organic solvent (e.g., methanol or acetonitrile).[4][5] For instance, a mixture of ethanol and purified water (40:60 v/v) adjusted to pH 2.5 with acetic acid can be used.[1][2]

3. Chromatographic Conditions:

  • Flow rate: Typically around 0.7 - 1.0 mL/min.[1][2][5]

  • Column Temperature: Ambient or controlled (e.g., 40 °C).[5]

  • Detection Wavelength: Set at the maximum absorbance of this compound, which is around 280 nm. For similar compounds like caffeic acid, detection is often performed at 325 nm.[1][2]

  • Injection Volume: 10-20 µL.[5]

4. Sample Preparation:

  • Samples are typically extracted with a suitable solvent (e.g., methanol, ethanol). The extract may need to be filtered through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[6][7]

LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for analyzing complex biological matrices like plasma and urine.[8]

1. Instrumentation:

  • A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass analyzer) with an electrospray ionization (ESI) source.

2. Mobile Phase:

  • Similar to HPLC-UV, a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used in a gradient elution.

3. Chromatographic Conditions:

  • A C18 or similar reversed-phase column is typically used.

  • The flow rate is generally lower than in conventional HPLC, often in the range of 0.2-0.5 mL/min.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic acids.[3]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

5. Sample Preparation:

  • For biological samples, protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is often necessary to remove matrix interferences.[3] Enzymatic hydrolysis may be required to measure conjugated metabolites.[3]

6. Internal Standard:

  • An appropriate internal standard, such as a stable isotope-labeled version of this compound or a structurally similar compound, should be used to ensure accuracy and precision.

Visualizing the Cross-Validation Workflow and Biological Context

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for cross-validating these analytical methods and the key signaling pathways modulated by this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Validation Sample This compound Sample Extraction Extraction & Filtration Sample->Extraction Spiking Spiking with Standards Extraction->Spiking HPLC HPLC Separation Spiking->HPLC LC LC Separation Spiking->LC UV UV Detection HPLC->UV Data_HPLC HPLC-UV Data UV->Data_HPLC MS MS/MS Detection LC->MS Data_LCMS LC-MS/MS Data MS->Data_LCMS Validation Cross-Validation (Linearity, LOD, LOQ, Precision, Accuracy) Data_HPLC->Validation Data_LCMS->Validation Comparison Method Comparison Report Validation->Comparison

Experimental workflow for cross-validation.

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, particularly the NF-κB and MAPK pathways, which are involved in inflammation and cellular stress responses.[9][10]

G cluster_pathway This compound Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway DHCA This compound JNK JNK DHCA->JNK inhibits ERK ERK DHCA->ERK inhibits P38 p38 DHCA->P38 inhibits IKK IKK DHCA->IKK inhibits MAPK_response Modulation of Apoptosis & MMP Expression JNK->MAPK_response ERK->MAPK_response P38->MAPK_response IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) Inflammation Inflammatory Response NFkB->Inflammation

References

Dihydrocaffeic Acid: A Comparative Analysis of its Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Dihydrocaffeic acid (DHCA), a primary metabolite of common dietary polyphenols like chlorogenic and caffeic acids, has garnered significant scientific interest for its potential therapeutic applications.[1][2] This comparison guide synthesizes experimental data to provide a comprehensive overview of DHCA's efficacy across various cell lines, focusing on its anticancer, antioxidant, anti-inflammatory, and neuroprotective properties. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of DHCA's performance and potential applications.

Anticancer Activity

DHCA has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
L1210Mouse Leukemia0.009 - 0.024[1]
MCF-7Human Breast Cancer0.050 - 0.132[1]
Hep-G2Human Liver CancerMore resistant than HDFa[3]
PC-3Human Prostate CancerSignificantly cytotoxic[3]
HCT-116Human Colon CancerSignificantly cytotoxic[3]
HDFaHuman Dermal Fibroblasts (Healthy)Less susceptible than most cancer lines[3]

Note: A lower IC50 value indicates a higher cytotoxic potency.

The data reveals that DHCA's anticancer activity varies significantly between cell lines, with mouse leukemia cells (L1210) showing high sensitivity.[1] In contrast, human breast cancer cells (MCF-7) and liver cancer cells (Hep-G2) exhibited greater resistance.[1][3] Notably, DHCA was found to be significantly more cytotoxic to most cancer cell lines, including MCF-7, PC-3, and HCT-116, when compared to healthy human dermal fibroblasts (HDFa), suggesting a degree of selectivity towards cancer cells.[3]

Antioxidant and Anti-inflammatory Effects

DHCA is a potent antioxidant, effectively scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[1] Its anti-inflammatory properties are demonstrated by its ability to modulate pro-inflammatory cytokines.[1]

Table 2: Summary of Antioxidant and Anti-inflammatory Efficacy of this compound

Cell LineModel SystemKey FindingsReference
L929 FibroblastsUVB-induced oxidative stressDecreased intracellular ROS and H2O2; Enhanced catalase and superoxide dismutase activities.[4]
ChondrocytesIL-1β-induced inflammationInhibited the upregulation of iNOS and IL-6; Counteracted the downregulation of aggrecan, collagen II, and SOX9.[5]
HepG2 (Human Liver)TNF-α-induced inflammation and oxidative stressShowed hepato-protective effects against induced inflammatory/oxidative insult.[6]
3T3-L1 AdipocytesTNF-α-induced inflammation and oxidative stressMitigated oxidative stress by upregulating antioxidant enzymes and reducing ROS levels.[7]
SH-SY5Y NeuroblastomaAβ(1–42)-induced toxicityIn combination with DHA, restored viability and reduced Aβ aggregation.[1]

In L929 fibroblasts exposed to UVB radiation, DHCA significantly reduced oxidative stress by decreasing ROS and hydrogen peroxide levels while boosting the activity of crucial antioxidant enzymes.[4] In an in vitro model of osteoarthritis, DHCA protected chondrocytes from inflammation-induced degradation by inhibiting inflammatory mediators and preserving essential matrix components.[5] Furthermore, studies on HepG2 and 3T3-L1 cells have highlighted DHCA's ability to counteract inflammation and oxidative stress induced by TNF-α.[6][7]

Neuroprotective Effects

DHCA has shown promise in protecting neuronal cells from various insults, suggesting its potential in the context of neurodegenerative diseases. In SH-SY5Y neuroblastoma cells, a combination of DHCA and docosahexaenoic acid (DHA) demonstrated a synergistic effect in restoring cell viability and reducing amyloid-β aggregation, a hallmark of Alzheimer's disease.[1]

Signaling Pathways Modulated by this compound

DHCA exerts its cellular effects by modulating key signaling pathways. In chondrocytes, DHCA has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[5] Specifically, it has been observed to reduce the phosphorylation of p65 (a subunit of NF-κB) and the MAPK family members JNK, ERK, and p38.[5] In L929 fibroblasts, DHCA was found to reduce the phosphorylation of p38 MAPK, thereby inhibiting apoptosis and the expression of matrix metalloproteinase-1 (MMP-1).[4]

G cluster_0 Experimental Workflow: Cell-Based Assays cluster_1 Endpoint Assays cell_culture Cell Culture (e.g., MCF-7, L929, SH-SY5Y) treatment DHCA Treatment (Varying Concentrations) cell_culture->treatment incubation Incubation (Specific Time Period) treatment->incubation assay Endpoint Assays incubation->assay viability Cell Viability (MTS Assay) assay->viability ros ROS Measurement assay->ros western Western Blot (Signaling Proteins) assay->western cytokine Cytokine Analysis (ELISA) assay->cytokine

Caption: General experimental workflow for assessing DHCA efficacy in cell lines.

G cluster_0 DHCA's Anti-inflammatory Signaling Pathway cluster_1 MAPK Pathway cluster_2 NF-κB Pathway IL1b IL-1β JNK p-JNK IL1b->JNK ERK p-ERK IL1b->ERK p38 p-p38 IL1b->p38 p65 p-p65 IL1b->p65 DHCA This compound DHCA->JNK inhibits DHCA->ERK inhibits DHCA->p38 inhibits DHCA->p65 inhibits Inflammation Inflammation & Cartilage Degradation JNK->Inflammation ERK->Inflammation p38->Inflammation p65->Inflammation

Caption: DHCA inhibits NF-κB and MAPK signaling pathways in chondrocytes.

Experimental Protocols

The following are generalized methodologies based on the cited studies for key experiments.

Cell Culture and Treatment
  • Cell Lines: L1210, MCF-7, Hep-G2, PC-3, HCT-116, HDFa, L929, mouse chondrocytes, SH-SY5Y, 3T3-L1.

  • Culture Media: Specific media for each cell line (e.g., DMEM for L929, RPMI-1640 for others) supplemented with fetal bovine serum and antibiotics.

  • DHCA Preparation: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of DHCA or vehicle control.

Cytotoxicity Assay (MTS Assay)
  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a range of DHCA concentrations.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.[3]

Reactive Oxygen Species (ROS) Measurement
  • Plate cells in a 96-well plate.

  • Pre-treat cells with DHCA for a specified time.

  • Induce oxidative stress (e.g., with H2O2 or UVB radiation).

  • Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA).

  • Measure the fluorescence intensity using a fluorescence microplate reader.

Western Blot Analysis
  • Lyse the treated cells to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk).

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-JNK, p-ERK, p-p38, and their total forms).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

References

Dihydrocaffeic acid versus other phenolic acids: a review of biological activities.

Author: BenchChem Technical Support Team. Date: November 2025

Dihydrocaffeic acid (DHCA), a metabolite of caffeic acid and chlorogenic acid, has garnered significant interest for its diverse biological activities. This guide provides a comparative analysis of this compound against other prominent phenolic acids, including caffeic acid, ferulic acid, and gallic acid, with a focus on their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The information is intended for researchers, scientists, and drug development professionals, presenting experimental data, detailed protocols, and visual representations of molecular pathways.

Antioxidant Activity

The antioxidant capacity of phenolic acids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The presence of a catechol (3,4-dihydroxyphenyl) group in this compound is crucial for this activity.

Comparative Antioxidant Data

The antioxidant activities of this compound and other phenolic acids have been evaluated using various assays. The table below summarizes the comparative data from different studies.

Phenolic AcidAssayIC50 / ActivityReference
This compound DPPH Radical ScavengingNo significant difference with Caffeic Acid in solution
Caffeic Acid DPPH Radical ScavengingNo significant difference with this compound in solution
This compound Lipid Peroxyl Radical ScavengingSimilar activity to Caffeic Acid in solution
Caffeic Acid Lipid Peroxyl Radical ScavengingSimilar activity to this compound in solution
This compound Oxidative Stability in Lard (60 °C)More effective than Caffeic Acid
Caffeic Acid Oxidative Stability in Lard (60 °C)Less effective than this compound
This compound Copper-induced LDL OxidationLess effective than Caffeic Acid
Caffeic Acid Copper-induced LDL OxidationMore effective than this compound
This compound ABTS Radical ScavengingHigher capacity than Caffeic Acid
Dihydroferulic Acid ABTS Radical ScavengingHigher capacity than Ferulic Acid

IC50: The half maximal inhibitory concentration.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. A common protocol involves mixing a solution of the test compound with a methanolic solution of DPPH (e.g., 0.1 mM). The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The reduction of the DPPH radical is measured by the decrease in absorbance at a specific wavelength (typically around 517 nm). The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control – Absorbance of sample) / Absorbance of control] × 100.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.7 at 734 nm. The test compound is then added to the ABTS•+ solution, and the decrease in absorbance is measured at 734 nm after a certain incubation period. The scavenging activity is calculated similarly to the DPPH assay.

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Sample Test Compound (e.g., this compound) Mix Mix Sample with Radical Solution Sample->Mix DPPH_sol DPPH Radical Solution (in Methanol) DPPH_sol->Mix DPPH Assay ABTS_sol ABTS Radical Cation Solution ABTS_sol->Mix ABTS Assay Incubate Incubate in Dark (Room Temperature) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Compare Compare with Standard (e.g., Trolox, Ascorbic Acid) Calculate->Compare

Caption: General workflow for in vitro antioxidant capacity assays.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic acids, including this compound, have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.

Comparative Anti-inflammatory Data

The anti-inflammatory properties of this compound have been investigated in various in vitro and in vivo models. The following table compares its activity with other phenolic acids.

Phenolic AcidModelEffectReference
This compound LPS-stimulated RAW 264.7 macrophagesSignificant dose-dependent inhibition of nitrite production
Chlorogenic Acid LPS-stimulated RAW 264.7 macrophagesLess effective than this compound
This compound IL-1β-stimulated colon fibroblast cells>50% inhibition of prostaglandin E2 formation
Dihydroferulic Acid IL-1β-stimulated colon fibroblast cells>50% inhibition of prostaglandin E2 formation
This compound TNF-α-induced HepG2 cellsNo significant anti-inflammatory effect on IL-6, MIP-1β, MCP-1, and IL-8
Dihydroferulic Acid TNF-α-induced HepG2 cellsRemarkable anti-inflammatory potential at higher concentrations
Experimental Protocols

LPS-Stimulated RAW 264.7 Macrophage Assay: RAW 264.7 cells, a murine macrophage cell line, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are pre-treated with various concentrations of the test compounds for a specific duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The production of inflammatory mediators such as nitric oxide (NO) in the culture supernatant is quantified using the Griess reagent. The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured by ELISA, and the protein expression of inflammatory enzymes (e.g., iNOS, COX-2) can be analyzed by Western blotting.

Signaling Pathways in Inflammation

This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response Stimulus LPS / IL-1β MAPK p38, JNK, ERK Stimulus->MAPK IKK IKK Complex Stimulus->IKK AP1 AP-1 MAPK->AP1 Phosphorylation Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB->Nucleus Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene DHCA Dihydrocaffeic Acid DHCA->MAPK DHCA->IKK

Caption: this compound inhibits inflammatory responses via the MAPK and NF-κB pathways.

Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress and inflammation in the central nervous system. Phenolic compounds are being explored for their potential to protect neurons from damage.

Comparative Neuroprotective Data

The neuroprotective effects of this compound have been evaluated in cell culture models of neurotoxicity.

Phenolic AcidModelEffectReference
This compound Aβ(1–42)-induced toxicity in SH-SY5Y cellsCo-treatment with DHA restored cell viability by ~32% and reduced Aβ aggregation by ~36%
Docosahexaenoic acid (DHA) Aβ(1–42)-induced toxicity in SH-SY5Y cellsCo-treatment with DHCA restored cell viability by ~32% and reduced Aβ aggregation by ~36%
This compound LPS-induced damage in SH-SY5Y cellsProtective effects observed
Experimental Protocols

SH-SY5Y Cell Line Assay for Neuroprotection: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research. Cells are cultured in a suitable medium (e.g., DMEM/F12) with supplements. To assess neuroprotection, cells are pre-treated with the test compounds for a certain period. Neurotoxicity is then induced using agents like β-amyloid (Aβ) peptides, 6-hydroxydopamine (6-OHDA), or lipopolysaccharide (LPS). Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The production of reactive oxygen species (ROS) can be quantified using fluorescent probes, and markers of apoptosis can be assessed by techniques like flow cytometry or Western blotting for caspase activation.

Anticancer Activity

The potential of phenolic acids to inhibit the growth of cancer cells is an active area of research. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation.

Comparative Anticancer Data

This compound and its derivatives have been tested for their cytotoxic effects against various cancer cell lines.

Phenolic AcidCell LineIC50Reference
This compound Esters Mouse Leukemia (L1210)0.009 - 0.024 mM
This compound Esters Breast Cancer (MCF-7)0.050 - 0.132 mM
Caffeic Acid Breast Cancer (MCF-7)159 µg/ml
Gallic Acid Breast Cancer (MCF-7)18 µg/ml
Experimental Protocols

MTT Assay for Cytotoxicity: This colorimetric assay is used to assess cell viability. Cancer cells (e.g., MCF-7) are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified time (e.g., 24, 48, or 72 hours). After treatment, MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (around 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Conclusion

This compound exhibits a broad spectrum of biological activities that are comparable, and in some cases superior, to other well-studied phenolic acids. Its potent antioxidant and anti-inflammatory properties, coupled with its neuroprotective and anticancer potential, make it a promising candidate for further investigation in the development of novel therapeutic agents. The differences in activity between this compound and other phenolic acids, such as caffeic acid, often depend on the specific experimental conditions and biological system being studied. This highlights the importance of selecting appropriate models and assays for evaluating the therapeutic potential of these natural compounds. Future research should focus on in vivo studies and clinical trials to validate the promising in vitro findings and to fully elucidate the mechanisms of action of this compound.

Synergistic Interactions of Dihydrocaffeic Acid with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of dihydrocaffeic acid (DHCA) when combined with other natural compounds. The objective is to present experimental data, detail methodologies, and visualize the underlying mechanisms to support further research and drug development.

Synergistic Cytotoxicity in Colon Cancer Cells

This compound has been investigated for its synergistic anticancer effects in combination with curcumin and sulforaphane on human colon cancer cell lines, HT-29 and Caco-2. The synergy is quantified using the Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Summary: this compound, Curcumin, and Sulforaphane Combinations

The following tables summarize the cytotoxic concentrations (CC50, CC75, and CC90) and Combination Index (CI) values for various combinations of this compound (D), curcumin (C), and sulforaphane (S) against HT-29 and Caco-2 colon cancer cells.[1][2][3]

Table 1: Synergistic Effects on HT-29 Colon Cancer Cells [1][2][3]

Combination (Ratio)Cytotoxicity LevelDoses (µM)Combination Index (CI)Interpretation
SD (1:1) CC9090:90~0.70Synergistic
CD (1:1)CC50, CC75-~1Additive
SC (1:1)CC50, CC75-2.5 - 3.0Antagonistic

Table 2: Synergistic Effects on Caco-2 Colon Cancer Cells [1][2][3]

Combination (Ratio)Cytotoxicity LevelDoses (µM)Combination Index (CI)Interpretation
CD (1:4) CC50, CC75, CC909:36 - 34:136< 1Synergistic
CD (9:2) CC90108:24< 1Synergistic

Table 3: Comparison of Cytotoxicity in Cancer vs. Healthy Cells [2][3]

Combination (Ratio)Effect on Cancer Cells (HT-29 or Caco-2)Effect on Healthy Colon Cells (FHC)Selectivity
SD (1:1) Significantly cytotoxicLess cytotoxicSelective for Cancer Cells
CD (1:4)CytotoxicSimilarly or more cytotoxicNon-selective
CD (9:2)CytotoxicSimilarly or more cytotoxicNon-selective

Experimental Protocols

Cell Viability and Synergy Analysis

A detailed methodology for assessing the cytotoxic and synergistic effects of this compound and its combinations is provided below.

1. Cell Culture:

  • Human colon cancer cell lines (HT-29 and Caco-2) and healthy fetal human colon cells (FHC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][3]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][2][3]

2. Cytotoxicity Assay (MTS Assay):

  • Cells are seeded in 96-well plates and allowed to attach overnight.[1][2][3]

  • Varying concentrations of this compound, curcumin, and sulforaphane, both individually and in combination, are added to the wells.[1][2][3]

  • After a specified incubation period (e.g., 48 hours), a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) is added to each well.[1][2][3]

  • The plates are incubated for a further 1-4 hours. The absorbance is then measured at 490 nm using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells in culture.[1][2][3]

3. Synergy Quantification (Combination Index Method):

  • The dose-effect relationship for each compound and their combinations is determined.[1][2][3]

  • The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn). The CI value provides a quantitative measure of the interaction between two or more drugs.[1][2][3]

  • CI values are determined for different levels of cytotoxicity (e.g., 50%, 75%, and 90%), corresponding to the concentrations that kill that percentage of cells (CC50, CC75, and CC90).[1][2][3]

Visualizing Mechanisms and Workflows

Proposed Synergistic Mechanism of this compound and Sulforaphane

The synergistic effect of this compound and sulforaphane in HT-29 colon cancer cells is hypothesized to stem from a cooperative increase in reactive oxygen species (ROS), leading to cell cycle arrest.[2]

Synergy_Mechanism DHCA This compound ROS Enhanced ROS Production DHCA->ROS SUL Sulforaphane SUL->ROS MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK p21 p21 Upregulation MAPK->p21 ERK, p38 CyclinD1 Cyclin D1 Downregulation MAPK->CyclinD1 JNK CellCycleArrest G1 Phase Cell Cycle Arrest p21->CellCycleArrest CyclinD1->CellCycleArrest

Caption: Proposed synergistic mechanism of this compound and Sulforaphane.

Experimental Workflow for Synergy Assessment

The following diagram outlines the key steps in evaluating the synergistic effects of natural compounds.

Experimental_Workflow Start Start: Cell Line Selection Culture Cell Culture and Seeding Start->Culture Treatment Treatment with Compounds (Individual and Combinations) Culture->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTS MTS Assay for Cell Viability Incubation->MTS Data Data Acquisition (Absorbance) MTS->Data Analysis Synergy Analysis (Combination Index) Data->Analysis End End: Determination of Synergy/Antagonism Analysis->End

Caption: Workflow for assessing synergistic cytotoxicity.

Concluding Remarks

The combination of this compound with sulforaphane demonstrates a selective synergistic cytotoxicity against colon cancer cells, suggesting a promising avenue for further investigation in cancer therapy. The synergy observed with curcumin, while not selective for cancer cells in the studied ratios, still highlights the potential for DHCA to enhance the efficacy of other natural compounds. The provided data and protocols offer a foundation for researchers to design and execute further studies to explore the full potential of this compound in combination therapies. Future research should focus on elucidating the molecular mechanisms of synergy for various combinations and evaluating their efficacy and safety in preclinical and clinical settings.

References

Comparative metabolomics of caffeic acid and dihydrocaffeic acid administration.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Metabolomics of Caffeic Acid and Dihydrocaffeic Acid Administration

For researchers, scientists, and drug development professionals, understanding the metabolic fate and biological activity of phenolic compounds is paramount. This guide provides a comparative overview of caffeic acid (CA) and its microbial metabolite, this compound (DHCA). While both compounds exhibit a range of beneficial biological effects, their metabolic profiles and potency can differ significantly. This guide synthesizes available experimental data to offer a clear comparison of their performance.

Comparative Biological Effects

While both caffeic acid and this compound are recognized for their antioxidant and health-promoting properties, recent studies have begun to delineate their comparative efficacy in various biological systems. This compound, as a major metabolite of caffeic acid, often exhibits comparable or even enhanced bioactivity.[1]

In Vitro Performance Data

A direct comparison of the in vitro biological activities of caffeic acid and this compound has been performed in cell-based assays. The following table summarizes the key findings.

Biological ActivityAssayCaffeic Acid (CA)This compound (DHCA)Reference
Antioxidant Cellular Antioxidant Activity (CAA) in Caco-2 cells11.62% CAA at 50 µM; 36.42% CAA at 300 µM23.19% CAA at 50 µM; 41.53% CAA at 300 µM[2]
Anti-inflammatory Nitrite production in LPS-stimulated RAW 264.7 cellsSignificant inhibitionMore potent, dose-dependent inhibition than CA[2]
Anti-obesogenic Inhibition of adipogenesis in 3T3-L1 cellsInhibition of adipogenesisStronger inhibition of adipogenesis than CA[2]
Gene expression in 3T3-L1 cellsDownregulation of PPARγ and C/EBPαMore notable downregulation of PPARγ and C/EBPα than CA[2]
In Vivo Performance Data in C. elegans

Studies in the model organism Caenorhabditis elegans have provided insights into the comparative effects of caffeic acid and this compound on lifespan and stress resistance.

Biological EffectMetricCaffeic Acid (CA)This compound (DHCA)Reference
Lifespan Mean and maximum lifespanSignificant increaseSignificant increase[3][4]
Stress Resistance Survival under thermal stressSignificant increaseSignificant increase[3][4]
Gene Expression Insulin/IGF-1 pathway related genesActivation of daf-16, daf-18, hsf-1, sod-3Activation of daf-16, daf-18, hsf-1, sod-3[3]
Sirtuin geneActivation of sir-2.1Activation of sir-2.1[3]

Metabolic Fate: A Comparative Overview

Caffeic acid and this compound undergo extensive metabolism after administration. This compound is a primary product of the microbial metabolism of caffeic acid in the gut.[5][6][7]

Caffeic Acid Metabolism: Following oral administration, caffeic acid is absorbed and subjected to various biotransformations, including hydrogenation, hydroxylation, methylation, sulfonation, glucuronidation, and acetylation.[8][9] Its metabolites include ferulic acid and protocatechuic acid.[10]

This compound Metabolism: Orally administered this compound is rapidly absorbed and metabolized into glucuronidated, sulfated, and methylated forms.[5] The primary circulating forms in plasma are these conjugated metabolites.[5] The liver appears to favor sulfation, while intestinal cells are more capable of glucuronidation.[5]

The following diagram illustrates the general metabolic pathways of caffeic and this compound.

cluster_gut Gut Microbiota cluster_body Systemic Circulation and Tissues CA Caffeic Acid DHCA This compound CA->DHCA Reduction Metabolites_CA CA Metabolites (Ferulic Acid, Glucuronides, Sulfates, Methylated forms) CA->Metabolites_CA Metabolism Metabolites_DHCA DHCA Metabolites (Glucuronides, Sulfates, Methylated forms) DHCA->Metabolites_DHCA Metabolism

Metabolic relationship between Caffeic Acid and this compound.

Signaling Pathways

Both caffeic acid and this compound exert their biological effects by modulating various cellular signaling pathways.

Caffeic Acid: Caffeic acid has been shown to modulate the Nrf2 signaling pathway, a key regulator of antioxidant defense.[11][12][13]

Caffeic Acid and this compound: In C. elegans, both compounds have been found to activate genes within the insulin/IGF-1 signaling pathway, which is crucial for longevity and stress resistance.[3]

The diagram below depicts the known signaling pathways influenced by these compounds.

cluster_CA Caffeic Acid cluster_Both Caffeic Acid & this compound cluster_DHCA This compound CA Caffeic Acid Nrf2 Nrf2 Pathway CA->Nrf2 Activates Both CA & DHCA IIS Insulin/IGF-1 Pathway (daf-16, hsf-1, sod-3) Both->IIS Activates DHCA This compound

Signaling pathways modulated by Caffeic Acid and this compound.

Experimental Protocols

The following protocols are representative of the methodologies used in the metabolomic analysis of caffeic and dihydrocaffeic acids.

Sample Preparation for Metabolomic Analysis of Plasma
  • Protein Precipitation: To a 100 µL plasma sample, add 10 µL of an internal standard solution and 10 µL of formic acid. Vortex for 30 seconds.

  • Extraction: Add 1 mL of a mixture of acetonitrile and methanol (1:1, v/v). Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[14]

UHPLC-Q-TOF-MS/MS for Metabolite Profiling
  • Chromatographic System: A Waters ACQUITY UPLC system or equivalent.

  • Column: Waters HSS T3 UPLC column (2.1 mm × 100 mm, 1.7 µm).[8][9]

  • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-10 µL.

  • Mass Spectrometer: A Q-TOF mass spectrometer (e.g., AB SCIEX TripleTOF) with an electrospray ionization (ESI) source operating in both positive and negative ion modes.[8][9]

  • Data Acquisition: Full scan MS and data-dependent MS/MS acquisition.

  • Metabolite Identification: Metabolites are identified by comparing their retention times and mass spectral data (accurate mass and fragmentation patterns) with authentic standards or by searching against metabolite databases.[8][9]

The following diagram illustrates a typical experimental workflow for comparative metabolomics.

cluster_animal Animal Study cluster_sampling Sample Collection cluster_analysis Metabolomic Analysis Admin_CA Administer Caffeic Acid Collect_CA Collect Plasma/Urine Admin_CA->Collect_CA Admin_DHCA Administer This compound Collect_DHCA Collect Plasma/Urine Admin_DHCA->Collect_DHCA Control Control Group Collect_Control Collect Plasma/Urine Control->Collect_Control Prep Sample Preparation Collect_CA->Prep Collect_DHCA->Prep Collect_Control->Prep LCMS UHPLC-Q-TOF-MS/MS Prep->LCMS Data Data Processing & Metabolite Identification LCMS->Data Stats Statistical Analysis Data->Stats

References

Safety Operating Guide

Proper Disposal of Dihydrocaffeic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for dihydrocaffeic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and maintain a safe working environment.

Hazard Identification and Safety Profile

This compound (CAS 1078-61-1), a polyphenol with antioxidant properties, is also classified with several hazards that necessitate careful handling and disposal.[1][2][3] It is crucial to be aware of these hazards before initiating any disposal procedure.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Irritation Causes skin irritation.[1]H315
Eye Irritation Causes serious eye irritation.[1]H319
Respiratory Irritation May cause respiratory irritation.[1]H335
Carcinogenicity Suspected of causing cancer.H351
Environmental Hazard Slightly hazardous for water.[1]-

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DihydrocaffeicAcidDisposal cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) & Institutional Policy start->consult_sds segregate Segregate as Hazardous Chemical Waste (Non-halogenated organic acid) consult_sds->segregate saa Store in Designated Satellite Accumulation Area (SAA) consult_sds->saa container Use a Compatible, Leak-Proof Container segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' List all components and concentrations Hazard Pictograms segregate->label_waste container->label_waste label_waste->saa keep_closed Keep Container Tightly Closed saa->keep_closed contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup keep_closed->contact_ehs end End: Waste Collected by EH&S for Final Disposal contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.